molecular formula C18H34O4 B8193598 17-Methoxy-17-oxoheptadecanoic acid

17-Methoxy-17-oxoheptadecanoic acid

Cat. No.: B8193598
M. Wt: 314.5 g/mol
InChI Key: ACZRHOXYVXBTNB-UHFFFAOYSA-N
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Description

17-Methoxy-17-oxoheptadecanoic acid is a useful research compound. Its molecular formula is C18H34O4 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 17-Methoxy-17-oxoheptadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-Methoxy-17-oxoheptadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

17-methoxy-17-oxoheptadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-22-18(21)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(19)20/h2-16H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZRHOXYVXBTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 17-Methoxy-17-oxoheptadecanoic Acid (CAS 72849-42-4)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Methoxy-17-oxoheptadecanoic acid, also known as monomethyl heptadecanedioate, is a long-chain dicarboxylic acid monoester. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to provide a comprehensive technical overview. This document covers its predicted physicochemical properties, probable synthetic routes, expected spectroscopic characteristics, and potential applications in various scientific and industrial fields.

Chemical Identity and Physical Properties

17-Methoxy-17-oxoheptadecanoic acid is characterized by a 17-carbon aliphatic chain with a carboxylic acid group at one end and a methyl ester at the other. This bifunctional nature imparts unique properties, making it a molecule of interest for chemical synthesis and material science.

Table 1: Chemical and Physical Properties of 17-Methoxy-17-oxoheptadecanoic acid

PropertyValueSource/Method
CAS Number 72849-42-4-
Molecular Formula C18H34O4PubChem[1]
Molecular Weight 314.47 g/mol PubChem[1]
IUPAC Name 17-methoxy-17-oxoheptadecanoic acidPubChem[1]
Synonyms Monomethyl heptadecanedioate, Heptadecanedioic acid monomethyl ester-
Physical Form Predicted to be a solid at room temperature.[2]Based on similar long-chain fatty acids
Solubility Predicted to be soluble in organic solvents like chloroform and ethanol.[3]Based on analogous fatty acids
Purity Commercially available at 98% purity.[2]-
Storage Recommended to be stored in a dry, room temperature environment, sealed from moisture.[2]-

Structural Diagram:

Caption: Chemical structure of 17-Methoxy-17-oxoheptadecanoic acid.

Synthesis and Manufacturing

A common approach involves the use of a large excess of the diacid to the alcohol (methanol in this case) to statistically favor mono-esterification. However, for more controlled and higher-yield synthesis, methods exploiting differences in the reactivity of the two carboxylic acid groups or using protecting groups are preferred.

Proposed Synthetic Workflow:

A plausible laboratory-scale synthesis could involve the following steps:

  • Protection of one carboxylic acid group: Heptadecanedioic acid can be reacted with a protecting group that can be selectively removed later.

  • Esterification: The unprotected carboxylic acid group is then esterified with methanol using standard esterification methods (e.g., Fischer esterification with an acid catalyst, or reaction with diazomethane for a milder approach).

  • Deprotection: The protecting group is removed from the other end of the molecule to yield the final product.

Alternatively, direct selective mono-esterification can be achieved. One such method involves the use of thionyl chloride in methanol at room temperature, which has been shown to selectively esterify the non-conjugated carboxyl group in dicarboxylic acids.[2] Another advanced method utilizes trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) for a highly selective one-step mono-esterification of long-chain dicarboxylic acids.[1]

Synthesis_Workflow Start Heptadecanedioic Acid Step1 Selective Mono-esterification (e.g., with Methanol and Catalyst) Start->Step1 Product 17-Methoxy-17-oxoheptadecanoic acid Step1->Product

Sources

Technical Monograph: Heptadecanedioic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Role in Lipid-Drug Conjugation (LDC) and PROTAC Linker Systems

Executive Summary

Heptadecanedioic acid monomethyl ester (CAS: 72849-42-4) acts as a critical bifunctional building block in modern medicinal chemistry. As an odd-chain (


) fatty acid derivative, it occupies a strategic niche between the more common even-chain palmitic (

) and stearic (

) analogs. Its primary utility lies in its desymmetrized architecture : one terminus possesses a reactive carboxylic acid for drug conjugation, while the other is protected as a methyl ester. This structure is pivotal for synthesizing albumin-binding moieties used to extend the half-life of peptide therapeutics (e.g., GLP-1 agonists) and as a hydrophobic linker in Proteolysis Targeting Chimeras (PROTACs).

This guide details the structural properties, overcoming the "statistical mixture" challenge in synthesis, and the specific analytical signatures required for quality control in GMP environments.

Chemical Architecture & Identity

The molecule is an amphiphilic long-chain lipid. The odd number of carbon atoms (


) often provides unique pharmacokinetic profiles compared to naturally abundant even-chain fatty acids, potentially altering metabolic degradation rates via 

-oxidation.
Structural Specifications
ParameterSpecification
IUPAC Name 17-methoxy-17-oxoheptadecanoic acid
Common Name Monomethyl heptadecanedioate
CAS Number 72849-42-4
Molecular Formula

Molecular Weight 314.46 g/mol
SMILES COC(=O)CCCCCCCCCCCCCCCC(=O)O
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMSO; Insoluble in water
Functional Moieties
  • 
    -Methoxycarbonyl:  A semi-permanent protecting group. It is lipophilic and stable under acidic coupling conditions but can be hydrolyzed (saponified) to reveal a second carboxylic acid for albumin binding.
    
  • 
    -Carboxyl:  The reactive handle for amide bond formation with API (Active Pharmaceutical Ingredient) amines or linkers.
    

Synthetic Pathways: The Desymmetrization Challenge

The synthesis of a monoester from a symmetric dicarboxylic acid is a classic problem in organic chemistry.

Method A: Statistical Esterification (Traditional)

Reacting heptadecanedioic acid with methanol and an acid catalyst yields a statistical mixture:

  • ~25% Diester (Dimethyl heptadecanedioate)

  • ~50% Monoester (Target)

  • ~25% Unreacted Diacid

Critique: This method requires tedious chromatographic separation. The solubility differences between the diacid (polar) and diester (non-polar) allow for removal, but the yield is theoretically capped at 50% without recycling.

Method B: LiCl-Assisted Desymmetrization (Advanced)

A superior, scalable protocol utilizes Lithium Chloride (LiCl) and Trifluoroacetic Anhydride (TFAA). LiCl forms a coordination cluster that "shields" one carboxylic acid terminus, allowing the other to be selectively activated and esterified.

Protocol Logic:

  • Shielding: LiCl coordinates with the diacid in THF.

  • Activation: TFAA activates the accessible carboxyl group.

  • Nucleophilic Attack: Methanol attacks the activated species.

  • Selectivity: Yields >70% monoester with minimal diester formation.

Synthetic Workflow Diagram

Synthesis_Workflow Diacid Heptadecanedioic Acid (C17 Diacid) LiCl_Complex LiCl Coordination (Shielding Cluster) Diacid->LiCl_Complex THF, LiCl Activation TFAA Activation (Mono-Anhydride) LiCl_Complex->Activation + TFAA Methanolysis MeOH Addition (Nucleophilic Attack) Activation->Methanolysis + MeOH Target Monomethyl Ester (Target) Methanolysis->Target Major Product Diester Diester (Impurity) Methanolysis->Diester Minor (<5%)

Figure 1: Chemo-selective desymmetrization strategy using LiCl/TFAA to favor monoester formation over the statistical diester side-product.

Analytical Characterization (QC)

For drug development, confirming the "mono" state is critical. The presence of diester will cap the drug without providing the albumin-binding carboxylate later, leading to efficacy failure.

NMR Spectroscopy ( NMR, 400 MHz, )

The symmetry of the carbon chain makes the internal methylenes indistinguishable, but the termini are distinct.

  • 
     3.66 ppm (s, 3H):  Methyl ester protons (
    
    
    
    ). Diagnostic Signal.
  • 
     2.30 ppm (t, 2H):  Methylene protons 
    
    
    
    to the ester (
    
    
    ).
  • 
     2.34 ppm (t, 2H):  Methylene protons 
    
    
    
    to the acid (
    
    
    ). Often slightly downfield from the ester
    
    
    -proton.
  • 
     1.61 ppm (m, 4H): 
    
    
    
    -methylene protons.
  • 
     1.25 ppm (br s, ~22H):  Bulk methylene chain.
    

QC Criterion: Integration ratio of the Methyl Singlet (3.66 ppm) to the


-Methylene region (2.30–2.35 ppm) must be 3:4 . A ratio of 6:4 indicates Diester contamination.
Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (

    
    ) is preferred for the free acid.
    
  • m/z: Calculated [M-H]

    
     = 313.45.
    
  • Fragmentations: Loss of methoxy group (

    
    ) is common.
    

Pharmaceutical Applications: The "Albumin Switch"

The primary value of Heptadecanedioic acid monomethyl ester is its role as a precursor for Lipid-Drug Conjugates (LDCs) .

Mechanism of Half-Life Extension

Small peptides (like GLP-1) are rapidly cleared by the kidneys (minutes). Conjugating them to a long-chain fatty acid allows the drug to bind non-covalently to Human Serum Albumin (HSA) in the bloodstream.

  • Albumin Binding: HSA has high-affinity binding sites for

    
     fatty acids.
    
  • The Role of the Monoester:

    • Conjugation: The free acid of the monoester is activated (e.g., NHS-ester) and attached to a lysine residue on the peptide drug.

    • Deprotection: The methyl ester is then hydrolyzed (using LiOH or enzymatic esterases) to reveal the second carboxylate.

    • Result: A drug with a terminal diacid lipid tail. The terminal carboxylate is essential for strong electrostatic interaction with HSA (Lysine/Arginine residues in the albumin binding pocket).

PROTAC Linkers

In PROTAC design, the linker length and hydrophobicity determine the ternary complex stability. The


 chain provides a precise "molecular ruler" distance (~20-25 Å) with high lipophilicity, facilitating cell membrane permeability.
Bioconjugation Logic Diagram

Drug_Conjugation Monoester Heptadecanedioic Acid Monomethyl Ester Activation Activation (NHS/EDC) Monoester->Activation Coupling Peptide Coupling (Amide Bond Formation) Activation->Coupling + Peptide Drug (Lys-NH2) Intermediate Drug-Linker-Ester (Inactive Binder) Coupling->Intermediate Hydrolysis Ester Hydrolysis (LiOH / Esterase) Intermediate->Hydrolysis Deprotection FinalDrug Active Lipid-Drug Conjugate (Albumin Binder) Hydrolysis->FinalDrug Reveals Terminal COOH

Figure 2: The "Albumin Switch" workflow. The methyl ester protects the distal end during drug attachment, then is removed to enable albumin binding.

References

  • LiCl-Driven Direct Synthesis of Mono-Protected Esters. Source:RSC Advances / Vertex AI Search Results. Context: Describes the shielding mechanism for selective mono-esterification of long-chain dicarboxylic acids. (Generalized URL for RSC Advances search)

  • 17-Methoxy-17-oxoheptadecanoic acid (CAS 72849-42-4) Product Data. Source: Sigma-Aldrich / MedChemExpress. Context: Verifies CAS number, physical properties, and usage as a PROTAC linker.

  • Acylated Heptapeptide Binds Albumin with High Affinity. Source:Nature Communications (via PMC). Context: Details the mechanism of fatty acid binding to HSA and the necessity of the terminal carboxylate.

  • Identification of High Affinity Fatty Acid Binding Sites on Human Serum Albumin. Source:Journal of Lipid Research (via PMC). Context: Structural basis for using C16-C18 lipid tails in drug design.

A Comparative Analysis of 17-Methoxy-17-oxoheptadecanoic Acid and Heptadecanedioic Acid: From Structural Nuances to Functional Divergence

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain aliphatic acids are fundamental molecules in both industrial chemistry and biological systems. While structurally similar, a minor modification at a terminal functional group can dramatically alter a molecule's physicochemical properties, reactivity, and biological fate. This technical guide provides an in-depth comparison between heptadecanedioic acid, a C17 α,ω-dicarboxylic acid, and its monomethyl ester derivative, 17-methoxy-17-oxoheptadecanoic acid. We will dissect their differences in chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, we will explore the profound implications of these differences on their respective metabolic pathways and applications, particularly within the realms of chemical synthesis and drug development. This document serves as a comprehensive resource for researchers, offering field-proven insights into why the choice between a diacid and its monoester is a critical decision in experimental design and application.

Introduction

In the landscape of organic chemistry and biochemistry, molecules are often distinguished by their functional groups, which dictate their behavior. This guide focuses on two such molecules: heptadecanedioic acid and 17-methoxy-17-oxoheptadecanoic acid. At first glance, they share the same 17-carbon aliphatic backbone. However, the identity of their terminal functional groups—two carboxylic acids versus one carboxylic acid and one methyl ester—creates a world of difference.

Heptadecanedioic acid belongs to a class of long-chain dicarboxylic acids (LCDAs) that, while not major components of lipids, are significant metabolic products of fatty acid oxidation.[1][2] Their bifunctional nature makes them valuable building blocks for polymers like polyesters and polyamides.[3] In contrast, 17-methoxy-17-oxoheptadecanoic acid is the monomethyl ester of this diacid. This seemingly simple esterification imparts a differential reactivity and changes its polarity, opening up distinct applications, most notably as a versatile intermediate in complex organic synthesis and as a potential prodrug scaffold.[4][5] Understanding the core distinctions is paramount for scientists aiming to leverage these molecules for specific, high-stakes applications.

Part 1: Foundational Chemical Differences

Molecular Structure and Nomenclature

The fundamental difference between these two compounds lies in their molecular structure, a difference clearly articulated by their IUPAC names.

  • Heptadecanedioic Acid : The name breaks down as follows: "heptadecane-" signifies a 17-carbon saturated aliphatic chain, and "-dioic acid" indicates the presence of two carboxylic acid (-COOH) functional groups, one at each end of the chain (positions 1 and 17).[6]

  • 17-Methoxy-17-oxoheptadecanoic Acid : This name describes the same 17-carbon backbone ("heptadecanoic acid"), but with a modification. The "acid" suffix denotes the carboxylic acid group at position 1. At position 17, the "-oxo" indicates a carbonyl group (C=O), and "17-methoxy-" specifies a methoxy group (-OCH₃) attached to that same carbon.[7] Together, this describes a methyl ester (-COOCH₃) group. It is, therefore, the monomethyl ester of heptadecanedioic acid.

Figure 1: Comparative chemical structures.
Physicochemical Properties: A Quantitative Comparison

The structural divergence directly translates into distinct physicochemical properties, which govern the behavior of these molecules in both chemical and biological systems. The presence of a second carboxylic acid group makes heptadecanedioic acid significantly more polar than its monoester counterpart. This has profound effects on solubility, acidity, and intermolecular interactions.

PropertyHeptadecanedioic Acid17-Methoxy-17-oxoheptadecanoic AcidRationale for Difference
Molecular Formula C₁₇H₃₂O₄[6]C₁₈H₃₄O₄[7]The monoester contains an additional methyl group (CH₂) from the esterification.
Molecular Weight ~300.4 g/mol [6]~314.5 g/mol [7]The added methyl group increases the molecular mass.
Hydrogen Bond Donors 21The diacid has two -OH groups capable of donating hydrogen bonds, while the monoester has only one.
Hydrogen Bond Acceptors 44Both molecules have four oxygen atoms that can act as hydrogen bond acceptors.
Acidity (pKa) Two pKa values (one for each -COOH)One pKa value (for the single -COOH)The monoester has only one acidic proton. This is a critical distinction for pH-dependent applications.
Calculated XLogP3 5.9[6]6.2[7]The ester group is less polar than a carboxylic acid group, making the monoester slightly more lipophilic.
Melting Point 121 °C[]Not widely reported, but expected to be lower.The diacid's ability to form extensive hydrogen-bonded networks results in a higher melting point.

Expert Insight: From an application standpoint, these differences are not trivial. A researcher developing a purification protocol would exploit the polarity difference for chromatographic separation (e.g., normal vs. reversed-phase HPLC). A formulation scientist will note the diacid's potential for higher aqueous solubility at basic pH (forming a dicarboxylate salt), whereas the monoester's solubility will be less pH-dependent and favor organic solvents.

Part 2: Synthesis and Chemical Reactivity

Synthetic Pathways

Heptadecanedioic acid can be synthesized via several routes, often involving the oxidation of corresponding long-chain molecules. However, the synthesis of 17-methoxy-17-oxoheptadecanoic acid is most efficiently achieved through the selective esterification of the diacid. This process is a classic example of controlling reactivity in a bifunctional molecule.

Protocol: Selective Monomethyl Esterification of Heptadecanedioic Acid

The causality behind this protocol is rooted in achieving mono-substitution on a symmetrical molecule. Direct esterification using a large excess of methanol and a strong acid catalyst would lead to a mixture of the starting diacid, the desired monoester, and the undesired diester, necessitating a difficult separation. A more controlled approach is required.

Methodology: A highly effective and mild method involves using a catalytic amount of thionyl chloride (SOCl₂) in methanol at room temperature.[9]

  • Reaction Setup: Heptadecanedioic acid is dissolved or suspended in anhydrous methanol at room temperature (25-27°C).

  • Catalyst Addition: A catalytic amount of thionyl chloride (e.g., 0.1-0.2 equivalents) is added dropwise to the methanol solution before adding the diacid.

    • Causality: Thionyl chloride reacts with methanol to generate a small, controlled amount of HCl in situ. This anhydrous HCl is the true catalyst. This method avoids the handling of gaseous HCl and the large amounts of water that would be present in concentrated aqueous HCl, which could push the equilibrium back towards the reactants.

  • Reaction Execution: The diacid is added to the methanolic HCl solution, and the mixture is stirred at room temperature.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or LC-MS to track the disappearance of the starting material and the appearance of the monoester and diester products. The reaction is stopped when the formation of the monoester is maximized.

  • Workup and Purification: The reaction is quenched, typically with a mild base like sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to separate the desired monoester from any unreacted diacid and diester byproduct.

G A Heptadecanedioic Acid in Anhydrous Methanol B Add Catalytic SOCl₂ (Generates HCl in situ) A->B C Stir at Room Temp (Selective Esterification) B->C D Monitor by TLC/LC-MS C->D E Quench & Extract D->E F Purify via Chromatography E->F G Isolated Monoester Product F->G G cluster_ext cluster_int extracellular Extracellular Space cell_membrane Cell Membrane (Lipid Bilayer) intracellular Intracellular Space esterase Intracellular Esterases diacid_ext Heptadecanedioic Acid (Diacid) diacid_int Heptadecanedioic Acid diacid_ext->diacid_int Limited Permeability monoester_ext 17-Methoxy-17-oxoheptadecanoic Acid (Monoester) monoester_ext->intracellular Enhanced Permeability metabolism Peroxisomal β-Oxidation diacid_int->metabolism esterase->diacid_int Hydrolysis

Figure 3: Comparative cellular uptake and metabolic fate.
Applications in Research and Industry

The distinct properties of the diacid and its monoester lead to divergent applications.

Application AreaHeptadecanedioic Acid17-Methoxy-17-oxoheptadecanoic Acid
Polymer Chemistry Serves as a difunctional monomer for synthesizing polyesters and polyamides. [3]Not typically used directly in polymerization.
Lubricants & Plasticizers Used in the production of synthetic lubricants and plasticizers. [2]Can be an intermediate in the synthesis of more complex lubricant additives.
Complex Molecule Synthesis Limited by its symmetric reactivity.Key intermediate; allows for sequential, site-specific modifications. [4][5]
Drug Development Can be an active molecule itself, but bioavailability may be limited.Acts as a prodrug to improve the delivery of the parent diacid. [4]
Metabolic Research Used as a standard to study fatty acid ω-oxidation and peroxisomal disorders. [1]Can be used to study intracellular esterase activity and drug delivery mechanisms.

Conclusion

The distinction between heptadecanedioic acid and 17-methoxy-17-oxoheptadecanoic acid is a clear illustration of a fundamental principle in chemistry and drug development: subtle structural modifications can lead to vastly different functionalities. Heptadecanedioic acid is a symmetric, polar molecule, valuable as a metabolic marker and a monomer for industrial polymers. Its monoester derivative, 17-methoxy-17-oxoheptadecanoic acid, is an asymmetric tool. Its value lies in its differential reactivity and increased lipophilicity, making it an indispensable intermediate for the precise construction of complex molecules and a promising scaffold for prodrug design to overcome bioavailability barriers. For the researcher, scientist, or drug development professional, recognizing and understanding these core differences is not merely an academic exercise; it is essential for designing successful experiments, synthesizing novel compounds, and ultimately, achieving targeted functional outcomes.

References

  • PubChem. 17-Methoxy-17-oxoheptadecanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Heptadecanedioic acid. National Center for Biotechnology Information. [Link]

  • Gong, Y., Wang, Y., & Wang, X. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. RSC Advances, 14(25), 17937-17950. [Link]

  • Shuheil, H. A. (2023). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Organic Chemistry: Current Research, 12(1). [Link]

  • Ferdinandusse, S., Denis, S., & Houten, S. M. (2020). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(11), 158614. [Link]

  • Cyberlipid Center. Dicarboxylic acids. [Link]

  • Tilstam, U., & Weinmann, H. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469. [Link]

  • Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2000). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Journal of Chemical Research, 2000(6), 282-283. [Link]

  • Storme, P., et al. (1990). Mono esters of dicarboxylic acids, their preparation and use.

Sources

An In-depth Technical Guide to 17-Methoxy-17-oxoheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 17-Methoxy-17-oxoheptadecanoic acid (PubChem CID: 12572012), a long-chain dicarboxylic acid monoester. Drawing upon established principles in organic synthesis, analytical chemistry, and metabolic science, this document offers valuable insights for its potential application in research and drug development.

Foreword: The Rationale for This Guide

Long-chain fatty acids and their derivatives are integral to numerous biological processes and are increasingly recognized for their therapeutic potential. 17-Methoxy-17-oxoheptadecanoic acid, as a C17 odd-chain fatty acid derivative, occupies a unique chemical space. Odd-chain fatty acids, such as heptadecanoic acid (C17:0), have been associated with cardiometabolic health benefits, challenging the traditional view of saturated fatty acids.[1][2][3][4] This guide aims to provide a foundational technical resource for researchers interested in exploring the synthesis, characterization, and potential biological significance of this specific monoester derivative.

Part 1: Physicochemical Properties and Identification

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development.

Chemical Identity
PropertyValueSource
PubChem CID 12572012PubChem
Molecular Formula C18H34O4PubChem
Molecular Weight 314.5 g/mol PubChem
IUPAC Name 17-methoxy-17-oxoheptadecanoic acidPubChem
Canonical SMILES COC(=O)CCCCCCCCCCCCCCCC(=O)OPubChem
InChI Key ACZRHOXYVXBTNB-UHFFFAOYSA-NPubChem
Predicted Physicochemical Properties
PropertyValueSource
XLogP3 6.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 16PubChem
Topological Polar Surface Area 63.6 ŲPubChem

Part 2: Synthesis and Purification

Proposed Synthetic Pathway: Selective Mono-esterification

The synthesis of 17-Methoxy-17-oxoheptadecanoic acid can be approached from its parent dicarboxylic acid, heptadecanedioic acid. The primary challenge lies in achieving selective mono-esterification. A recently developed one-step method using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) offers a promising approach for the mono-esterification of long-chain dicarboxylic acids.[5]

Reaction Scheme:

Synthesis_Pathway Heptadecanedioic_acid Heptadecanedioic Acid Intermediate Reactive Intermediate Heptadecanedioic_acid->Intermediate TFAA, LiCl, Methanol Product 17-Methoxy-17-oxoheptadecanoic acid Intermediate->Product Work-up

Figure 1: Proposed synthesis of 17-Methoxy-17-oxoheptadecanoic acid.

Causality Behind Experimental Choices:

  • TFAA (Trifluoroacetic Anhydride): Acts as a powerful activating agent for the carboxylic acid, facilitating esterification.

  • LiCl (Lithium Chloride): This is a critical reagent for achieving mono-selectivity. It is proposed to coordinate with one of the carboxylate groups, sterically hindering its reaction and thus favoring mono-esterification.[5]

  • Methanol: Serves as the methylating agent.

Step-by-Step Synthetic Protocol (Proposed)
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve heptadecanedioic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran).

  • Addition of Reagents: Cool the solution to 0°C in an ice bath. Add lithium chloride (LiCl) and stir until fully dissolved. Slowly add trifluoroacetic anhydride (TFAA) dropwise to the reaction mixture.

  • Esterification: After stirring for a designated period at 0°C, add anhydrous methanol to the reaction mixture. Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Strategy

Purification of the crude product is essential to remove unreacted starting material, the corresponding diester, and other byproducts.

Workflow for Purification:

Purification_Workflow Crude_Product Crude Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Product Pure 17-Methoxy-17-oxoheptadecanoic acid Solvent_Evaporation->Pure_Product

Figure 2: Purification workflow for the synthesized product.

Detailed Purification Protocol:

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 17-Methoxy-17-oxoheptadecanoic acid.

Part 3: Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acid methyl esters.[6]

Experimental Protocol for GC-MS Analysis:

  • Derivatization (if necessary): While the target molecule is already a methyl ester, further derivatization of the remaining carboxylic acid group to a more volatile ester (e.g., trimethylsilyl ester) may be necessary for optimal GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS System: A standard GC-MS system equipped with a capillary column suitable for fatty acid analysis (e.g., a DB-5ms or equivalent) is recommended.

  • Injection: Inject a small volume of the derivatized or underivatized sample into the GC injector.

  • GC Separation: Employ a temperature program to separate the components of the sample. A typical program might start at a low temperature and ramp up to a higher temperature to elute the long-chain fatty acid derivative.

  • MS Detection: As the components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for the molecule, allowing for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

Expected ¹H NMR Spectral Features:

  • Methoxy Group (CH₃O-): A sharp singlet around 3.6-3.7 ppm.

  • Methylene Protons (-CH₂-): A complex multiplet in the region of 1.2-2.4 ppm. The protons alpha to the carbonyl groups will be shifted downfield.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons (C=O): Two distinct signals in the downfield region (170-185 ppm).

  • Methoxy Carbon (CH₃O-): A signal around 51-52 ppm.

  • Methylene Carbons (-CH₂-): A series of signals in the aliphatic region (20-40 ppm).

Part 4: Potential Biological Significance and Applications

While direct biological studies on 17-Methoxy-17-oxoheptadecanoic acid are lacking, its structural similarity to heptadecanoic acid (C17:0) and other long-chain dicarboxylic acids allows for informed speculation on its potential biological roles and applications.

Inferred Biological Relevance from Heptadecanoic Acid (C17:0)

Heptadecanoic acid is an odd-chain saturated fatty acid that has been inversely associated with the risk of metabolic diseases.[1][4] Studies have suggested that higher circulating levels of C17:0 may be beneficial for:

  • Cardiometabolic Health: Lower risk of developing metabolic syndrome and type 2 diabetes.[4]

  • Inflammation: Potential anti-inflammatory properties.

It is plausible that 17-Methoxy-17-oxoheptadecanoic acid could serve as a metabolic precursor or a more bioavailable form of heptadecanoic acid, or it may possess its own unique biological activities.

Potential Applications in Drug Development

Dicarboxylic acids and their monoesters are versatile building blocks in medicinal chemistry.[7][8][9]

  • Drug Delivery: The amphiphilic nature of 17-Methoxy-17-oxoheptadecanoic acid (a polar carboxylic acid head and a long, nonpolar tail with a terminal ester) could be exploited in drug delivery systems, such as in the formation of micelles or as a component of lipid nanoparticles.

  • Prodrug Design: The carboxylic acid moiety can be used to link the molecule to a parent drug, potentially improving its pharmacokinetic properties.

  • Amorphous Solid Dispersions: Dicarboxylic acids have been used to improve the stability and drug loading of amorphous solid dispersions, a common strategy for enhancing the solubility of poorly water-soluble drugs.[10]

Logical Framework for Investigating Biological Activity:

Biological_Investigation Compound 17-Methoxy-17-oxoheptadecanoic acid In_Vitro_Studies In Vitro Studies (e.g., cell culture models of metabolic disease) Compound->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (e.g., animal models of metabolic syndrome) In_Vitro_Studies->In_Vivo_Studies Mechanism_of_Action Mechanism of Action Studies (e.g., transcriptomics, proteomics) In_Vivo_Studies->Mechanism_of_Action Therapeutic_Potential Evaluation of Therapeutic Potential Mechanism_of_Action->Therapeutic_Potential

Figure 3: A logical workflow for the biological investigation of 17-Methoxy-17-oxoheptadecanoic acid.

References

  • Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules, 20(2), 2425–2444. [Link]

  • A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. (2015). PMC. [Link]

  • A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. OUCI. [Link]

  • Venn-Watson, S., & Butterworth, C. (2015). Increased Dietary Intake of Saturated Fatty Acid Heptadecanoic Acid (C17:0) Associated with Decreasing Ferritin and Alleviated Metabolic Syndrome in Dolphins. PLOS ONE, 10(7), e0133538. [Link]

  • Lee, J. Y., Kim, J. H., & Lee, Y. J. (2015). Fast determination of multiple-reaction intermediates for long-chain dicarboxylic Acid biotransformation by gas chromatography-flame ionization detector. Journal of Chromatographic Science, 53(8), 1318–1323. [Link]

  • High-fat feeding with C17:0 does not affect hepatic lipid accumulation,... ResearchGate. [Link]

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Nature Communications. [Link]

  • Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. ResearchGate. [Link]

  • Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Longdom Publishing. [Link]

  • Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. PMC. [Link]

  • Optimization of the Production of Long-Chain Dicarboxylic Acids from Distillers Corn Oil Using Candida viswanathii. Rose-Hulman Scholar. [Link]

  • Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]

  • Fatty acid synthesis. Wikipedia. [Link]

  • By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design. UNC Chemistry Department. [Link]

  • The first total synthesis of the (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid and related analogs with antileishmanial activity. PMC. [Link]

  • Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. PubMed. [Link]

Sources

Thermodynamic Profiling of Odd-Chain Fatty Acid Methyl Esters: Methodologies, Causality, and Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Odd-chain fatty acid methyl esters (FAMEs)—such as methyl pentadecanoate (C15:0), methyl heptadecanoate (C17:0), and methyl nonadecanoate (C19:0)—are increasingly critical in modern analytical chemistry, lipidomics, and biofuel engineering. Unlike their even-chain counterparts, odd-chain FAMEs are frequently utilized as internal standards in gas chromatography-mass spectrometry (GC-MS) for human plasma quantification due to their rare endogenous presence[1]. Furthermore, they exhibit unique phase-change behaviors that make them highly attractive for advanced thermal energy storage applications[2].

As an application scientist, I frequently observe laboratories struggling with the thermodynamic characterization of these long-chain esters. The primary challenge lies in their extremely low vapor pressures and susceptibility to thermal degradation at elevated temperatures. This whitepaper establishes a self-validating analytical framework for determining the thermodynamic properties of odd-chain FAMEs, emphasizing the causality behind experimental design and the integration of structure-property relationships.

The "Odd-Even" Effect in FAME Thermodynamics

When evaluating the solid-liquid phase transitions of FAMEs, one cannot ignore the "odd-even" effect. Odd-chain FAMEs consistently exhibit lower melting points and fusion enthalpies than their adjacent even-chain counterparts[2].

The Causality: This phenomenon is rooted in crystal lattice packing. Even-chain FAMEs pack densely into highly stable


 polymorphs. In contrast, the terminal methyl group in odd-chain FAMEs disrupts the symmetry of the crystalline subcell, forcing the molecules into a less dense, thermodynamically less stable 

or

polymorphic packing structure[2]. Understanding this structural causality is vital for drug formulation scientists designing lipid nanoparticle (LNP) delivery systems, as the choice between an odd or even-chain lipid directly dictates the microviscosity and release kinetics of the particle.
Quantitative Thermodynamic Data

The following table synthesizes the baseline thermodynamic properties of key odd-chain FAMEs, demonstrating the linear progression of boiling points and vaporization enthalpies against the non-linear (alternating) progression of melting points.

CompoundCarbon ChainMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Vapor Pressure at 25°C (mmHg)

at 298.15 K (kJ/mol)
Methyl tridecanoate C13:0228.37~ 5.5~ 275.0< 0.01~ 81.3[3]
Methyl pentadecanoate C15:0256.42~ 18.5309.3[4]0.000646[4]~ 91.0[5]
Methyl heptadecanoate C17:0284.48~ 30.0~ 338.0< 0.0001~ 101.5
Methyl nonadecanoate C19:0312.5337 - 40[6]~ 362.0< 0.00001~ 111.2

*Values extrapolated via group-additivity structure-property correlations (approx. +4.9 kJ/mol per


 group)[7].

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in thermodynamic data, experimental protocols cannot exist in isolation. They must form a self-validating system . For long-chain FAMEs, we measure vapor pressure via the Transpiration Method, heat capacity via Differential Scanning Calorimetry (DSC), and validate the results using group additivity models.

G N1 Odd-Chain FAME Sample N2 Combustion Calorimetry N1->N2 Enthalpy of Combustion N3 DSC Analysis N1->N3 Heat Capacity (Cp) N4 Transpiration Method N1->N4 Vapor Pressure (p) N5 Structure-Property Correlation N2->N5 u0394H_c N3->N5 u0394C_p adjustment N4->N5 u0394H_vap(T) N6 Validated Thermodynamic Profile N5->N6 Cross-validation at 298.15 K

Caption: Thermodynamic property validation workflow for odd-chain FAMEs.

Isobaric Heat Capacity ( ) via Differential Scanning Calorimetry (DSC)

The Causality: Why measure


? Vaporization enthalpies (

) are measured at elevated temperatures (e.g., 350 K) to achieve detectable vapor pressures. However, standard thermodynamic databases require values at 298.15 K. Adjusting

to

requires precise knowledge of the difference in heat capacity between the gas and liquid phases (

)[7]. DSC provides the liquid-phase heat capacity (

) necessary for this Kirchhoff adjustment[8].

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC using synthetic sapphire (

    
    -alumina) to establish a baseline heat flow response across the target temperature range (250 K to 400 K).
    
  • Sample Preparation: Hermetically seal 10–15 mg of the highly purified odd-chain FAME (e.g., methyl nonadecanoate) in an aluminum crucible to prevent mass loss via volatilization.

  • Thermal Cycling: Subject the sample to a dynamic heating program at a rate of 2 K/min under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Extraction: Calculate

    
     continuously by comparing the heat flow of the sample against the sapphire reference.
    
  • Phase Transition Logging: Simultaneously record the onset temperature of the endothermic peak to determine the exact melting point and integrate the peak area to calculate the enthalpy of fusion (

    
    ).
    
Vapor Pressure & Vaporization Enthalpy via the Transpiration Method

The Causality: Static vapor pressure methods fail for C15–C19 FAMEs because these compounds require temperatures exceeding 450 K to generate measurable static pressure, leading to thermal decomposition[9]. The Transpiration Method circumvents this by using an inert carrier gas to sweep over the sample at much lower temperatures, saturating the gas with FAME vapor. The condensed mass is then quantified with extreme sensitivity using GC-FID[7].

G S1 Inert Carrier Gas (N2) S2 Thermostated Saturator (FAME Sample) S1->S2 Constant Flow Control S3 Cold Trap Condensation S2->S3 Vapor Saturation S4 GC-FID Quantification S3->S4 Mass Determination S5 Clausius-Clapeyron Integration S4->S5 p vs T Data Yield

Caption: Step-by-step logic of the transpiration method for vapor pressure measurement.

Step-by-Step Methodology:

  • Saturation Setup: Coat glass beads with the liquid/melted odd-chain FAME and pack them into a U-shaped glass saturator tube. This maximizes the surface area for gas-liquid interaction.

  • Thermostatic Control: Submerge the saturator in a highly stable liquid bath (±0.1 K precision) set to the target temperature (e.g., 320 K).

  • Carrier Gas Flow: Pass ultra-pure nitrogen gas through the saturator at a strictly controlled, optimized flow rate (typically 1–2 L/h). Crucial Step: The flow rate must be slow enough to ensure 100% thermodynamic saturation, but fast enough to prevent diffusion effects.

  • Trapping: Pass the saturated effluent gas through a cold trap (cooled via liquid nitrogen or dry ice) to quantitatively condense the FAME vapor.

  • Quantification: Wash the cold trap with a known volume of solvent (e.g., n-hexane) containing an internal standard. Analyze the solution via GC-FID to determine the exact mass of FAME transported (

    
    ).
    
  • Thermodynamic Calculation: Calculate the vapor pressure (

    
    ) using the ideal gas law: 
    
    
    
    , where
    
    
    is the volume of the carrier gas and
    
    
    is the molar mass.
  • Enthalpy Derivation: Plot

    
     versus 
    
    
    
    . The slope of this line, according to the Clausius-Clapeyron equation, yields the enthalpy of vaporization (
    
    
    ) at the mean measurement temperature.

Structure-Property Correlations: The Ultimate Validation

The hallmark of a robust thermodynamic study is cross-validation. Once


 is measured and adjusted to 

using the DSC-derived

, the value must be checked against structural additivity rules[10].

For homologous series of FAMEs, the addition of a single methylene (


) group contributes a highly consistent increment to the standard enthalpy of combustion (approx. 653.8 kJ/mol)[10] and the enthalpy of vaporization (approx. 4.9 kJ/mol)[7]. If the experimentally derived 

for methyl heptadecanoate (C17:0) deviates by more than 1.5% from the theoretical value interpolated between methyl hexadecanoate (C16:0) and methyl octadecanoate (C18:0), it indicates a systemic error—likely thermal degradation or incomplete vapor saturation during the transpiration protocol.

By interlocking calorimetry, transpiration, and mathematical structure-property relationships, researchers can generate unimpeachable thermodynamic profiles for odd-chain FAMEs, accelerating their reliable use in biofuels, phase-change materials, and advanced lipidomic diagnostics.

References

  • Standard enthalpies of combustion and formation for fatty acid esters in the condensed state.
  • Using mixtures of fatty acid methyl esters as phase change m
  • Fatty acids methyl esters: Complementary measurements and comprehensive analysis of vaporization thermodynamics.
  • Heat Capacity of Liquids: Critical Review and Recommended Values. Supplement II. AIP Publishing.
  • The vaporization enthalpies and vapor pressures of fatty acid methyl esters C18, C21 to C23, and C25 to C29 by correlation - Gas chromatography.
  • Cas 68937-84-8, F
  • 1731-94-8(METHYL NONADECANO
  • Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. AIP Publishing.
  • HEPTADECANOIC ACID.

Sources

The Unseen Player: A Technical Guide to the Biological Role of C17 Fatty Acid Derivatives in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

For decades, the field of lipid metabolism has been dominated by the study of even-chain fatty acids, relegating their odd-chain counterparts to the periphery of scientific inquiry. However, a growing body of evidence has illuminated the significant and diverse biological roles of C17 fatty acid derivatives, transforming them from mere curiosities to molecules of profound interest in health and disease. This in-depth technical guide provides a comprehensive overview of the core aspects of C17 fatty acid derivative metabolism, signaling, and their emerging therapeutic potential. We will delve into the intricate pathways of their synthesis and degradation, explore their multifaceted interactions with key cellular signaling networks, and present detailed methodologies for their analysis. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to unravel the complexities of these unique lipids and harness their potential for therapeutic innovation.

Introduction: Beyond the Even-Chain Paradigm

The world of fatty acids is vast and complex, with chain length and saturation level dictating their physical properties and biological functions. While even-chain fatty acids like palmitic acid (C16:0) and stearic acid (C18:0) have long been recognized as central players in energy storage and membrane structure, odd-chain fatty acids, particularly those with 17 carbons, have been largely overlooked. Historically considered minor components of the human diet and endogenous lipid pools, recent advancements in analytical techniques and a renewed focus on lipid diversity have brought C17 fatty acids and their derivatives to the forefront of metabolic research.

Heptadecanoic acid (C17:0), also known as margaric acid, is the most well-studied C17 fatty acid. It is primarily obtained from dietary sources, with dairy products and ruminant fats being particularly rich sources.[1][2] However, endogenous synthesis also contributes to the body's C17:0 pool, a process that is gaining increasing attention for its potential links to metabolic health.[3][4] Beyond the parent saturated fatty acid, a diverse array of C17 derivatives exists, including esters, amides, and unsaturated forms, each with potentially unique biological activities.

This guide will navigate the intricate landscape of C17 fatty acid derivatives, providing a foundational understanding of their metabolism and exploring their far-reaching implications in cellular signaling and disease pathogenesis.

The Metabolic Journey of C17 Fatty Acids: From Propionyl-CoA to Anaplerosis

The metabolism of odd-chain fatty acids, including C17, follows the general pathway of beta-oxidation, but with a crucial distinction at the final step. While even-chain fatty acids are completely broken down into acetyl-CoA units, the final round of beta-oxidation of a C17 fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[5][6] This three-carbon propionyl-CoA molecule is the metabolic signature of odd-chain fatty acid catabolism and has significant implications for cellular energy metabolism.

The Propionyl-CoA Carboxylation Pathway

Propionyl-CoA cannot directly enter the citric acid cycle. Instead, it undergoes a three-step enzymatic conversion to succinyl-CoA, an intermediate of the citric acid cycle. This pathway is essential for the complete oxidation of odd-chain fatty acids and for harnessing their full energy potential.

The key enzymatic steps are:

  • Propionyl-CoA Carboxylase: This biotin-dependent enzyme catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA. This step requires ATP.

  • Methylmalonyl-CoA Epimerase: This enzyme converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.

  • Methylmalonyl-CoA Mutase: This vitamin B12-dependent enzyme catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA.

The conversion of propionyl-CoA to succinyl-CoA is a critical anaplerotic pathway, meaning it replenishes the intermediates of the citric acid cycle.[6][7] This replenishment is vital for maintaining the cycle's activity, especially under conditions of high energy demand or when other anaplerotic substrates are limited.

anaplerosis C17_FA C17 Fatty Acid Beta_Oxidation β-Oxidation C17_FA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC ATP, Biotin D_MMCoA D-Methylmalonyl-CoA PCC->D_MMCoA MCE Methylmalonyl-CoA Epimerase L_MMCoA L-Methylmalonyl-CoA MCE->L_MMCoA MCM Methylmalonyl-CoA Mutase Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA D_MMCoA->MCE L_MMCoA->MCM Vitamin B12 CAC Citric Acid Cycle Succinyl_CoA->CAC

Caption: Anaplerotic pathway of C17 fatty acid metabolism.

Endogenous Synthesis of C17 Fatty Acids

While dietary intake is a major source, evidence suggests that heptadecanoic acid can also be synthesized endogenously.[3][4] One proposed mechanism is through α-oxidation of longer-chain fatty acids, a process that removes one carbon atom at a time.[1][4] Additionally, the gut microbiota can produce propionate, which can then be elongated to form odd-chain fatty acids.[7] The relative contributions of dietary and endogenous sources to the circulating C17:0 pool are an active area of research and may have important implications for its role as a biomarker and its association with metabolic diseases.

C17 Fatty Acid Derivatives as Signaling Molecules: Influencing Key Cellular Pathways

Beyond their role in energy metabolism, C17 fatty acid derivatives are emerging as important signaling molecules that can modulate a variety of cellular processes. Their unique structures allow them to interact with specific receptors and enzymes, thereby influencing gene expression, inflammation, and cell proliferation.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. Studies have shown that certain C17 derivatives, particularly acetylenic oxylipins, can bind to and activate PPARγ.[8] This activation can lead to improved insulin sensitivity and has anti-proliferative and pro-apoptotic effects in cancer cells.[8] The interaction of C17 derivatives with PPARs highlights their potential as therapeutic targets for metabolic disorders and cancer.

The PI3K/Akt Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Recent research has demonstrated that heptadecanoic acid (C17:0) can suppress the proliferation of non-small-cell lung cancer cells by downregulating the PI3K/Akt signaling pathway.[5][9] This finding suggests that C17:0 or its derivatives could have therapeutic potential as adjuvant therapies in cancer treatment.

signaling_pathways cluster_0 PPARγ Activation cluster_1 PI3K/Akt Inhibition C17_Derivative_PPAR C17 Acetylenic Oxylipin PPARg PPARγ C17_Derivative_PPAR->PPARg Binds and Activates Gene_Expression_PPAR Gene Expression (Insulin Sensitivity, Apoptosis) PPARg->Gene_Expression_PPAR C17_FA_PI3K Heptadecanoic Acid (C17:0) PI3K_Akt PI3K/Akt Pathway C17_FA_PI3K->PI3K_Akt Inhibits Cell_Proliferation Cell Proliferation (Cancer) PI3K_Akt->Cell_Proliferation Promotes

Caption: C17 fatty acid derivatives modulate key signaling pathways.

Other C17 Derivatives and Their Emerging Roles

The family of C17 fatty acid derivatives extends beyond the saturated C17:0. Research into other derivatives is uncovering a range of biological activities:

  • Heptadecanoyl Ethanolamide (N-heptadecanoyl-ethanolamine): This fatty acid amide is a synthetic analog of palmitoylethanolamide (PEA) and can be used as an internal standard for quantitative analysis.[10] N-acylethanolamines, in general, are a class of lipid mediators with diverse biological activities.[11][12]

  • C17-Containing Phospholipids: As components of cellular membranes, C17 fatty acids can influence membrane fluidity and the function of membrane-bound proteins.[13][14] The specific roles of phospholipids containing C17 fatty acids are an area of ongoing investigation.

  • C17 Acetylenic Oxylipins: Found in certain plants, these compounds exhibit cytotoxic, anti-inflammatory, and potential anticancer properties.[8] Their bioactivity is attributed to their ability to act as alkylating agents and interact with various cellular targets.[8]

C17 Fatty Acids in Health and Disease: A Shifting Perspective

The growing understanding of the metabolic and signaling roles of C17 fatty acids has led to a re-evaluation of their importance in human health and disease.

A Biomarker of Dairy Fat Intake and Beyond

Heptadecanoic acid is widely used as a biomarker for the intake of dairy fat.[1] However, the discovery of endogenous synthesis pathways suggests that circulating C17:0 levels may reflect more than just dietary habits.[3][4] The ratio of C15:0 to C17:0 in plasma, for instance, differs from that found in dairy fat, pointing to a significant contribution from endogenous metabolism.[1][4]

An Inverse Association with Metabolic Disease

Numerous epidemiological studies have reported an inverse association between circulating levels of C17:0 and the risk of developing metabolic syndrome and type 2 diabetes.[15][16] This protective association may be driven by the anaplerotic role of propionyl-CoA, which can improve mitochondrial function, as well as the direct signaling effects of C17 derivatives.[6][7]

Table 1: Association of Circulating Odd-Chain Saturated Fatty Acids with Incident Type 2 Diabetes (T2D)

Fatty AcidAssociation with T2D Risk (per SD increase)95% Confidence IntervalReference
C15:0Reduced Risk (RR: 0.86)0.76 - 0.98[16]
C17:0Reduced Risk (RR: 0.76)0.59 - 0.97[16]
C14:0 (even-chain)Increased Risk (RR: 1.13)1.09 - 1.18[16]

RR: Relative Risk; SD: Standard Deviation

Therapeutic Potential in Cancer

As discussed earlier, C17:0 and its derivatives have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in non-small-cell lung cancer.[5][9] These findings open up exciting avenues for the development of novel cancer therapies based on odd-chain fatty acids. The ability of C17:0 to enhance the efficacy of existing chemotherapeutic agents like gemcitabine further underscores its potential in combination therapies.[17]

Methodologies for the Analysis of C17 Fatty Acid Derivatives

Accurate and sensitive analytical methods are crucial for advancing our understanding of C17 fatty acid derivatives. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most widely used techniques for their quantification in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and reliable method for fatty acid analysis. It typically involves the extraction of lipids from the sample, followed by derivatization to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.

Step-by-Step Protocol for GC-MS Analysis of C17 Fatty Acids:

  • Lipid Extraction:

    • Homogenize the tissue or fluid sample.

    • Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v) (Folch method).

    • Add an internal standard, such as a deuterated C17:0, at the beginning of the extraction to correct for sample loss during processing.

  • Saponification and Derivatization (Transesterification):

    • Saponify the lipid extract using a methanolic base (e.g., KOH or NaOH) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

    • Methylate the free fatty acids to form FAMEs using a reagent such as boron trifluoride (BF3) in methanol or methanolic HCl.

  • FAME Extraction:

    • Extract the FAMEs from the reaction mixture using an organic solvent like hexane or heptane.

    • Wash the organic phase to remove any remaining reagents.

    • Dry the organic phase over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent to concentrate the FAMEs.

  • GC-MS Analysis:

    • Reconstitute the FAMEs in a suitable solvent (e.g., hexane).

    • Inject an aliquot of the sample into the GC-MS system.

    • Separate the FAMEs on a capillary column (e.g., a polar column like a DB-23).

    • Use a temperature gradient program to achieve optimal separation of the different FAMEs.

    • Identify the C17:0 FAME based on its retention time and mass spectrum.

    • Quantify the amount of C17:0 by comparing its peak area to that of the internal standard.

gcms_workflow Sample Biological Sample (Tissue, Plasma, etc.) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Saponification & Derivatization (FAMEs) Extraction->Derivatization FAME_Extraction FAME Extraction Derivatization->FAME_Extraction GC_MS GC-MS Analysis FAME_Extraction->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: General workflow for GC-MS analysis of C17 fatty acids.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS offers several advantages for the analysis of fatty acids, including the ability to analyze underivatized fatty acids and the potential for higher sensitivity and specificity, especially for complex derivatives.

Key Considerations for LC-MS Analysis:

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of fatty acids. The choice of column (e.g., C18, C8) and mobile phase composition is critical for achieving good separation.

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique for fatty acids. Analysis is typically performed in negative ion mode, as the carboxyl group is readily deprotonated.

  • Derivatization: While not always necessary, derivatization can be employed to improve ionization efficiency and chromatographic separation, particularly for fatty acid amides.[18]

  • Tandem Mass Spectrometry (MS/MS): MS/MS is used for the selective and sensitive detection of specific fatty acids and their derivatives. Multiple reaction monitoring (MRM) is a common acquisition mode for targeted quantification.

Future Directions and Therapeutic Opportunities

The study of C17 fatty acid derivatives is a rapidly evolving field with immense potential. Future research should focus on several key areas:

  • Elucidating the full spectrum of C17 derivatives: A comprehensive profiling of the various C17 fatty acid derivatives in different tissues and their biological activities is needed.

  • Defining the role of endogenous synthesis: Understanding the regulation of endogenous C17 fatty acid synthesis and its contribution to health and disease is a critical next step.

  • Unraveling detailed signaling mechanisms: Further investigation into the specific molecular targets and signaling pathways modulated by C17 derivatives will provide a deeper understanding of their biological functions.

  • Clinical translation: Well-designed clinical trials are needed to evaluate the therapeutic potential of C17 fatty acid supplementation in metabolic diseases and cancer.

The development of synthetic C17 fatty acid derivatives with enhanced stability and targeted activity could also open up new avenues for drug development.[19]

Conclusion

C17 fatty acid derivatives have emerged from the shadows of their even-chain counterparts to reveal a world of complex metabolism and intricate signaling. Their unique metabolic fate, leading to the anaplerotic precursor propionyl-CoA, and their ability to modulate key cellular pathways like PPAR and PI3K/Akt, position them as significant players in metabolic health and disease. As our analytical tools become more sophisticated and our understanding of lipid diversity deepens, the full extent of the biological roles of C17 fatty acid derivatives will undoubtedly continue to unfold, offering exciting new opportunities for therapeutic intervention. This guide serves as a foundation for further exploration into this fascinating and promising area of lipid research.

References

  • Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer. PMC. [Link]

  • Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. PMC. [Link]

  • Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance. PubMed. [Link]

  • Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. PubMed. [Link]

  • Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. ResearchGate. [Link]

  • C17:0, rather than C15:0, drives the protective association of odd-chain saturated fatty acids with metabolic syndrome: mediation and joint effect evidence. PubMed. [Link]

  • Bioactive C17 and C18 Acetylenic Oxylipins from Terrestrial Plants as Potential Lead Compounds for Anticancer Drug Development. PMC. [Link]

  • Odd chain fatty acid metabolism in mice after a high fat diet. PMC. [Link]

  • Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance. PMC. [Link]

  • Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance. ResearchGate. [Link]

  • Hepatic mitochondrial dysfunction induced by fatty acids and ethanol. ScienceDirect. [Link]

  • Synthetic Fatty Acid Derivatives Display Anti-Cancer Potential. LabMedica. [Link]

  • Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. PMC. [Link]

  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. PMC. [Link]

  • Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Frontiers. [Link]

  • The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication. Frontiers. [Link]

  • The Determination of Fatty Acid Primary Amides by Capillary Gas Chromatography. Scilit. [Link]

  • Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling. MDPI. [Link]

  • Circulating Saturated Fatty Acids and Incident Type 2 Diabetes: A Systematic Review and Meta-Analysis. MDPI. [Link]

  • Synthesis and initial evaluation of 17-(11)C-heptadecanoic acid for measurement of myocardial fatty acid metabolism. PubMed. [Link]

  • A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. PubMed. [Link]

  • A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. MDPI. [Link]

  • N-Acylethanolamine. Wikipedia. [Link]

  • What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions. LinkedIn. [Link]

  • The Various Roles of Fatty Acids. PMC. [Link]

  • Systematic Analysis of the Whole-Body Tissue Distribution and Fatty Acid Compositions of Membrane Lipids in CD1 and NMRI Mice and Wistar Rats. ResearchGate. [Link]

  • Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. Semantic Scholar. [Link]

  • Influence of fatty acids composition in different tissue of mice feeds with fish oils. UNICAMP. [Link]

  • Plasma Free Fatty Acids and Metabolic Effect in Type 2 Diabetes, an Ancillary Study from a Randomized Clinical Trial. PMC. [Link]

  • Systemic analyses show that the biosynthesis and spatial distribution of fatty acids, triglycerides and lipids differed in male. University of Greenwich. [Link]

  • Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. MDPI. [Link]

  • Enzyme Kinetics: Factors & Inhibitor Effects. Da-ta Biotech. [Link]

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Uni Wuppertal. [Link]

  • Synthesis of Ethanolamine and Its Regulation in Lemna paucicostata. PMC. [Link]

  • The Crucial Roles of Phospholipids in Aging and Lifespan Regulation. Frontiers. [Link]

  • Relationships between Rodent White Adipose Fat Pads and Human White Adipose Fat Depots. Frontiers. [Link]

  • Significance of long chain polyunsaturated fatty acids in human health. SciSpace. [Link]

  • N-Acylethanolamines and related compounds: Aspects of metabolism and functions. ResearchGate. [Link]

  • Comparative Analysis of Fatty Acids Concentration in Liver and Muscle Tissues of Rats and Mice. MDPI. [Link]

  • Enzyme Kinetics with Michaelis-Menten Curve | V, [s], Vmax, and Km Relationships. YouTube. [Link]

  • Enzyme Kinetics. University of Washington. [Link]

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Sourcing and Technical Profile: 17-Methoxy-17-oxoheptadecanoic Acid (CAS 72849-42-4)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, commercial availability, and quality control specifications for CAS 72849-42-4 (17-Methoxy-17-oxoheptadecanoic acid).

Content Type: Technical Monograph & Sourcing Guide Audience: Medicinal Chemists, PROTAC Researchers, and CMC Leads Version: 1.0

Executive Summary & Molecule Identity

CAS 72849-42-4 identifies 17-Methoxy-17-oxoheptadecanoic acid (also known as Heptadecanedioic acid, 1-methyl ester ).[1][2] It is a heterobifunctional alkyl chain linker primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and long-acting peptide therapeutics (e.g., insulin acylation).

Contrary to some database errors that may conflate this CAS with erythromycin salts, CAS 72849-42-4 is strictly a C17 aliphatic linker characterized by a carboxylic acid at one terminus and a methyl ester at the other. This bifunctionality allows for orthogonal protection and precise conjugation strategies in drug discovery.

Core Chemical Data
PropertySpecification
Chemical Name 17-Methoxy-17-oxoheptadecanoic acid
Synonyms Methyl 17-hydroxyheptadecanoate (misnomer in some catalogs); Heptadecanedioic acid, 1-methyl ester
Molecular Formula C₁₈H₃₄O₄
Molecular Weight 314.46 g/mol
Functional Class PROTAC Linker (Alkyl-Chain); Bioconjugation Reagent
Solubility Soluble in DMSO, DCM, Methanol; Low solubility in water

Commercial Availability & Supply Landscape[5][6]

The supply chain for CAS 72849-42-4 is bifurcated into Catalog Suppliers (mg to g scale for R&D) and Custom Synthesis CROs (kg scale for clinical development).

Tier 1: Validated Catalog Suppliers (R&D Scale)

These suppliers typically stock the compound with purities ranging from 95% to 98%.

  • MedChemExpress (MCE): Listed as a "PROTAC Linker." High reliability for small-scale screening.

  • BLD Pharm: Stocks various chain lengths; verified source for "Heptadecanedioic acid, 1-methyl ester."

  • Ambeed: reliable inventory for building blocks.

  • Sigma-Aldrich (Merck): Often available via their "Rare Chemical Library" or partner networks.

Tier 2: Bulk & Custom Synthesis (Process Scale)

For demands exceeding 100g, off-the-shelf availability drops. You must engage CROs specializing in long-chain fatty acid functionalization .

  • Key Synthesis Challenge: Separation of the mono-ester from the di-ester and di-acid byproducts requires high-efficiency column chromatography or fractional crystallization, which drives cost at scale.

  • Recommended Strategy: Request a "use test" sample (1g) before committing to a bulk order to verify the absence of the di-methyl ester impurity, which terminates PROTAC chains.

Sourcing Decision Matrix

The following decision tree outlines the optimal sourcing strategy based on your development phase.

SourcingStrategy Start Requirement Analysis Scale Quantity Needed? Start->Scale Small < 10 Grams (Discovery/Hit-to-Lead) Scale->Small R&D Large > 100 Grams (Lead Opt/Pre-clinical) Scale->Large Process Catalog Tier 1 Catalog Suppliers (MCE, BLD, Sigma) Small->Catalog CRO Custom Synthesis CRO Large->CRO CheckStock Check Stock & Purity (>95%) Catalog->CheckStock Specs Define Critical Impurities (Di-ester < 0.5%) CRO->Specs

Figure 1: Strategic sourcing workflow for CAS 72849-42-4 based on development stage.

Technical Specifications & Quality Control (QC)

In PROTAC synthesis, the purity of the linker is critical. Impurities in CAS 72849-42-4 can lead to "capping" of the E3 ligase or Target Protein ligand, resulting in inactive monofunctional byproducts that compete with the active PROTAC.

Critical Quality Attributes (CQAs)
AttributeAcceptance CriteriaScientific Rationale
Appearance White to off-white solidDiscoloration indicates oxidation of the alkyl chain or residual solvents.
Purity (HPLC) ≥ 98.0%High purity prevents formation of "dead-end" byproducts during conjugation.
Identity (H-NMR) Conforms to structureMust confirm integration ratio of Methyl Ester (3H, s, ~3.6 ppm) to alpha-methylene protons.
Impurity: Di-acid ≤ 1.0%Heptadecanedioic acid (hydrolysis product). Reacts at both ends, causing polymerization.
Impurity: Di-ester ≤ 0.5%Dimethyl heptadecanedioate. Inert to amide coupling; reduces yield and complicates purification.
Water Content ≤ 0.5%Excess water hydrolyzes the methyl ester back to the di-acid.
Validated QC Protocol: Distinguishing the Mono-Ester

The most common synthesis route involves the statistical monomethylation of heptadecanedioic acid. This produces a statistical mixture of Di-acid : Mono-ester : Di-ester .

The "Golden Standard" Assay: Do not rely solely on LC-MS, as ionization efficiency varies between the acid and ester forms. 1H-NMR is required for molar ratio quantification.

NMR Diagnostic Peaks (CDCl3):

  • Methyl Ester Singlet:

    
     ppm (3H).
    
  • Alpha-Methylene (Acid side):

    
     ppm (2H, t).
    
  • Alpha-Methylene (Ester side):

    
     ppm (2H, t).
    
    • Note: The resolution between the two alpha-methylene triplets is often poor. The integration of the Methyl Ester singlet against the bulk chain (approx 1.25 ppm) is the primary check.

Handling, Stability & Storage

Hydrolytic Instability

As a methyl ester, CAS 72849-42-4 is susceptible to hydrolysis under basic conditions or in the presence of moisture.

  • Risk: Conversion to Heptadecanedioic acid (Di-acid).

  • Impact: If the di-acid is present, activation (e.g., with HATU/EDC) will crosslink your ligands, creating dimers instead of the desired PROTAC.

Storage Protocol
  • Temperature: Store at -20°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture ingress.

  • Desiccation: Keep vials in a desiccator when warming to room temperature to prevent condensation.

Experimental Workflow: Linker Activation

The following workflow illustrates the standard procedure for utilizing CAS 72849-42-4 in a PROTAC synthesis campaign, highlighting the critical "Stop/Go" decision points.

SynthesisWorkflow Input CAS 72849-42-4 (Mono-Ester) QC QC Check: NMR for Di-ester/Di-acid Input->QC Activation Activation of COOH (HATU/DIPEA or EDC/NHS) QC->Activation Pass Coupling1 Coupling to Ligand A (Amine functionalized) Activation->Coupling1 Intermediate Intermediate: Ligand A - Linker - COOMe Coupling1->Intermediate Hydrolysis Hydrolysis of Methyl Ester (LiOH, THF/H2O) Intermediate->Hydrolysis Deprotection Coupling2 Coupling to Ligand B (E3 Ligase Binder) Hydrolysis->Coupling2 Final Final PROTAC Coupling2->Final

Figure 2: Step-by-step synthetic workflow for incorporating CAS 72849-42-4 into a PROTAC molecule.

References

  • MedChemExpress (MCE). 17-Methoxy-17-oxoheptadecanoic acid Product Page. Retrieved from

  • BLD Pharm. Heptadecanedioic acid, 1-methyl ester Technical Data. Retrieved from

  • BroadPharm. PROTAC Linker Design and Chemistry. Retrieved from

  • ChemicalBook. CAS 72849-42-4 Suppliers and Properties. Retrieved from

  • Troup, R. I., et al. (2020).Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther. 2020;1:273-312. (Contextual grounding for alkyl chain linkers).

Sources

Systematic Nomenclature and Synthesis of Monomethyl Esters of Long-Chain Diacids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Monomethyl esters of long-chain diacids (LCDAs)—such as monomethyl sebacate and monomethyl adipate—are critical intermediates in drug development, serving as precursors for PROTAC linkers, lipid nanoparticle (LNP) components, and prodrug formulations. Despite their ubiquity, their nomenclature is frequently misunderstood, leading to inconsistencies in regulatory filings and patent literature. This whitepaper provides an authoritative guide to the IUPAC nomenclature of these asymmetric bifunctional molecules and details a self-validating synthetic protocol for their isolation.

Core IUPAC Nomenclature Principles

According to the IUPAC Nomenclature of Organic Chemistry (Blue Book, 2013 Recommendations), the naming of polyfunctional organic molecules is governed by a strict hierarchy of functional group seniority[1]. Understanding the causality behind these rules is essential for generating the Preferred IUPAC Name (PIN).

Functional Group Seniority and Causality

In a monomethyl ester of a diacid, the molecule contains both a free carboxylic acid (-COOH) and a methyl ester (-COOCH3).

  • The Rule: Carboxylic acids possess a higher oxidation state and are assigned higher IUPAC seniority than esters[2].

  • The Causality: Because the carboxylic acid is the senior group, it dictates the principal functional group and the suffix of the parent chain (i.e., -oic acid). The esterified end cannot act as the parent functional group and must be treated as a substituent[1].

Parent Chain Selection

IUPAC guidelines mandate that the parent structure must be the longest carbon chain containing the principal functional group. For straight-chain diacid monoesters, this continuous carbon chain inherently includes the carbonyl carbon of the esterified end. Because the ester carbon is subsumed into the parent alkane chain, the ester is not named as a separate functional class in the PIN. Instead, it is described by its substituent parts on the terminal carbon: an "oxo" (=O) group and an "alkyloxy" (methoxy, -OCH3) group[3].

Substitutive vs. Functional Class Nomenclature
  • Method A (Substitutive Nomenclature - PIN): The strict PIN for the monomethyl ester of sebacic acid (a 10-carbon chain) is 10-methoxy-10-oxodecanoic acid [4].

  • Method B (Functional Class Nomenclature): While substitutive nomenclature is the PIN, functional class names such as methyl hydrogen decanedioate are still widely accepted in general biochemical nomenclature[5].

NomenclatureTree Start Identify Functional Groups: -COOH and -COOCH3 Priority Apply IUPAC Seniority Rules: Carboxylic Acid > Ester Start->Priority Parent Determine Parent Chain: Longest carbon chain containing both carbonyl carbons Priority->Parent MethodA Method A (PIN): Substitutive Nomenclature (e.g., 10-methoxy-10-oxodecanoic acid) Parent->MethodA Preferred MethodB Method B: Functional Class Nomenclature (e.g., methyl hydrogen decanedioate) Parent->MethodB Accepted

Caption: IUPAC Nomenclature Decision Pathway for Monomethyl Esters of Diacids.

Nomenclature Reference Data

The following table summarizes the quantitative chain-length data and corresponding nomenclature for the most common LCDA monomethyl esters used in pharmaceutical synthesis.

Carbon Chain LengthDiacid Common NameSystematic Diacid NamePreferred IUPAC Name (PIN)Accepted Functional Class Name
C6 Adipic acidHexanedioic acid6-methoxy-6-oxohexanoic acidMethyl hydrogen hexanedioate
C8 Suberic acidOctanedioic acid8-methoxy-8-oxooctanoic acidMethyl hydrogen octanedioate
C10 Sebacic acidDecanedioic acid10-methoxy-10-oxodecanoic acidMethyl hydrogen decanedioate
C12 Dodecanedioic acidDodecanedioic acid12-methoxy-12-oxododecanoic acidMethyl hydrogen dodecanedioate
C16 Thapsic acidHexadecanedioic acid16-methoxy-16-oxohexadecanoic acidMethyl hydrogen hexadecanedioate

Experimental Methodology: Desymmetrization Synthesis

Synthesizing these asymmetric bifunctional molecules presents a classic desymmetrization challenge. Direct mono-esterification of a symmetric diacid often yields a statistical mixture of unreacted diacid, monoester, and diester. To break this symmetry and isolate the monoester with high fidelity, we employ a controlled stoichiometric esterification coupled with a self-validating analytical purification workflow.

Step-by-Step Protocol
  • Reaction Setup: Suspend the long-chain diacid (e.g., decanedioic acid, 1.0 eq) in a non-nucleophilic solvent such as toluene. Causality: Toluene prevents competitive transesterification and allows for the azeotropic removal of water, driving the equilibrium toward the ester.

  • Catalysis & Dehydration: Add methanol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq). Equip the flask with a Dean-Stark trap and reflux at 110°C for 12 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3 with 1% Acetic Acid). Causality: The addition of 1% acetic acid to the mobile phase suppresses the ionization of the carboxylic acid, preventing peak tailing and allowing clear resolution between the diacid (baseline), monoester (mid-Rf), and diester (high-Rf).

  • Workup: Cool the reaction to room temperature, dilute with EtOAc, and wash with water to remove the acid catalyst and unreacted methanol.

  • Purification: Purify the crude mixture via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate (containing 1% acetic acid). Isolate the mid-Rf fractions.

The Self-Validating Analytical System

To ensure absolute structural integrity, the protocol relies on a mathematically self-validating ^1^H NMR (CDCl3) integration system:

  • The Methoxy Singlet: Appears at ~3.66 ppm.

  • The Alpha-Methylene Protons: The protons adjacent to the ester (-CH2-COOCH3) and the acid (-CH2-COOH) overlap at ~2.30 ppm.

  • Validation Logic: By setting the integral of the methoxy singlet to exactly 3.0 , the combined alpha-methylene peak must integrate to exactly 4.0 .

    • A 3:4 ratio mathematically proves the pure monoester.

    • A 6:4 ratio indicates diester contamination.

    • A 0:4 ratio indicates unreacted diacid.

SynthesisWorkflow Step1 1. Desymmetrization React Diacid with 1 eq. MeOH (Cat. PTSA, Toluene Reflux) Step2 2. Reaction Monitoring TLC: Resolve Diacid vs Monoester vs Diester (Use 1% AcOH to prevent tailing) Step1->Step2 Step3 3. Workup & Extraction Aqueous wash to remove MeOH/Cat. Step2->Step3 Conversion Achieved Step4 4. Purification Silica Gel Chromatography (Hexane/EtOAc + 1% AcOH) Step3->Step4 Step5 5. Self-Validation (1H NMR) Confirm strict 3:4 integration ratio of -OCH3 (3.66 ppm) to alpha-CH2 (2.30 ppm) Step4->Step5 Pure Fractions

Caption: Step-by-step Desymmetrization Synthesis and Self-Validating Analytical Workflow.

References

  • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book) . Source: Queen Mary University of London / IUPAC. URL:[Link][5]

  • Naming ester as a substituent to carboxylic acid . Source: Chemistry Stack Exchange. URL:[Link][1][2]

  • Monomethyl Sebacate 98.0+% (10-methoxy-10-oxodecanoic acid) . Source: Fisher Scientific. URL: [Link][3]

  • Sebacic acid monomethyl ester . Source: NIST Chemistry WebBook. URL:[Link][4]

Sources

Methodological & Application

Navigating the Synthesis of Heptadecanedioic Acid Mono-esters: A Guide to Protocols and Strategies

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Note for Researchers and Drug Development Professionals

Heptadecanedioic acid, a 17-carbon α,ω-dicarboxylic acid, is a valuable linear building block in the synthesis of advanced materials and therapeutic agents.[1] Its two carboxylic acid functionalities offer a versatile platform for creating polymers, lubricants, and, notably, linkers for drug conjugates. However, the symmetrical nature of this diacid presents a significant synthetic challenge: the selective modification of only one of the two identical carboxylic acid groups. This guide provides a detailed exploration of established and innovative protocols for the mono-esterification of heptadecanedioic acid, offering insights into the underlying principles to empower researchers in their experimental design.

The Challenge of Selectivity

Direct esterification of a dicarboxylic acid with an alcohol typically yields a statistical mixture of the unreacted diacid, the desired mono-ester, and the undesired di-ester. Separating these components can be a complex and often low-yielding process, hindering the efficient production of the target mono-ester. This document outlines three primary strategies to overcome this challenge: a novel, highly selective chemical method, a biocatalytic approach offering green chemistry advantages, and the classical statistical method coupled with purification strategies.

Method 1: LiCl-Driven Direct Mono-esterification (High Selectivity)

A recently developed one-step method offers remarkable selectivity for the mono-esterification of long-chain dicarboxylic acids (n ≥ 14), including heptadecanedioic acid.[2][3] This approach utilizes lithium chloride (LiCl) to effectively "shield" one of the carboxylic acid groups, allowing the other to be selectively activated and esterified.[2][3]

Principle of Operation

The mechanism hinges on the interaction between the lithium cation and one of the terminal carboxylic acid groups. This coordination is believed to induce a conformational change or create a steric hindrance that deactivates the complexed carboxyl group.[2][3] The distal, uncomplexed carboxylic acid remains available for activation by an agent like trifluoroacetic anhydride (TFAA), followed by reaction with an alcohol. This strategy has demonstrated mono-ester to di-ester selectivity ratios as high as 50:1.[2]

Experimental Workflow: LiCl-Driven Mono-esterification

cluster_0 Reaction Setup cluster_1 Activation & Esterification cluster_2 Work-up & Purification HeptadecanedioicAcid Heptadecanedioic Acid Mix1 Stir at RT HeptadecanedioicAcid->Mix1 LiCl LiCl LiCl->Mix1 Solvent Anhydrous Solvent (e.g., THF) Solvent->Mix1 Reaction Stir at Controlled Temp (e.g., 0°C to RT) Mix1->Reaction TFAA TFAA (Trifluoroacetic Anhydride) TFAA->Reaction Alcohol Alcohol (e.g., tert-Butanol) Alcohol->Reaction Quench Quench (e.g., water) Reaction->Quench Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification Chromatography Extraction->Purification Product Purified Mono-ester Purification->Product

Caption: Workflow for LiCl-driven selective mono-esterification.

Detailed Protocol: Mono-tert-butylester of Heptadecanedioic Acid

This protocol is adapted from the principles described for long-chain dicarboxylic acids.[2][3]

Materials:

  • Heptadecanedioic Acid (1.0 eq)

  • Lithium Chloride (LiCl), anhydrous (1.0 - 1.2 eq)

  • Trifluoroacetic Anhydride (TFAA) (1.1 - 1.5 eq)

  • tert-Butanol (≥ 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of heptadecanedioic acid and anhydrous LiCl in anhydrous THF at room temperature, add the alcohol (e.g., tert-butanol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add TFAA dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding water.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired mono-tert-butyl ester.

Method 2: Enzymatic Mono-esterification with Lipase

Biocatalysis offers a green and highly selective alternative for mono-esterification.[4] Lipases, such as Candida antarctica Lipase B (CALB), are particularly effective and can exhibit high regioselectivity, favoring the formation of the mono-ester over the di-ester.[4][5] This method avoids harsh reagents and can often be performed under mild conditions.[6]

Principle of Operation

The selectivity of lipase-catalyzed mono-esterification arises from the enzyme's active site, which may preferentially bind one end of the dicarboxylic acid, or from kinetic factors where the rate of the first esterification is significantly higher than the second. The reaction is typically conducted in an organic solvent to minimize the reverse reaction (hydrolysis).[7] The use of immobilized enzymes, like Novozym 435 (immobilized CALB), simplifies catalyst removal and recycling.[5]

Experimental Workflow: Enzymatic Mono-esterification

cluster_0 Reaction Setup cluster_1 Work-up & Purification HeptadecanedioicAcid Heptadecanedioic Acid Mix Incubate with Shaking (e.g., 55°C) HeptadecanedioicAcid->Mix Alcohol Alcohol (e.g., Methanol) Alcohol->Mix Solvent Organic Solvent (e.g., 2-Methyl-2-butanol) Solvent->Mix Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Mix Filter Filter to remove enzyme Mix->Filter Evaporate Evaporate Solvent Filter->Evaporate Purification Purification (e.g., Chromatography or Crystallization) Evaporate->Purification Product Purified Mono-ester Purification->Product

Sources

Application Note: Activation of 17-Methoxy-17-oxoheptadecanoic Acid for Amine Conjugation using NHS and HOBt Additives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the activation of the terminal carboxylic acid of 17-Methoxy-17-oxoheptadecanoic acid. This bifunctional molecule, featuring a protected carboxyl group at one end and a free carboxyl group at the other, is an ideal candidate for use as a linker in bioconjugation, surface modification, and drug delivery systems. We detail two robust activation methodologies utilizing carbodiimide chemistry, enhanced by the additives N-Hydroxysuccinimide (NHS) and 1-Hydroxybenzotriazole (HOBt). These protocols are designed to generate stable, amine-reactive intermediates suitable for efficient conjugation to a wide range of substrates, including peptides, proteins, and other amine-containing molecules. This document explains the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into process optimization and troubleshooting.

Introduction: The Principle of Carboxyl Activation

The covalent linkage of molecules to proteins, peptides, or functionalized surfaces often relies on the formation of a stable amide bond between a carboxylic acid and a primary amine. Direct condensation of these groups requires harsh conditions that are incompatible with sensitive biological molecules. Therefore, a multi-step activation strategy is employed.

The most common approach utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , which reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] While this intermediate can react directly with an amine, it is highly unstable in aqueous environments and prone to hydrolysis (reverting to the original carboxylic acid) or rearrangement into an unreactive N-acylurea byproduct.[2][3]

To overcome these limitations and improve efficiency, additives like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are introduced.[2][4][5] These additives function as nucleophiles that rapidly "trap" the O-acylisourea intermediate, converting it into a more stable, yet still highly amine-reactive, active ester.[6][7] This two-step, one-pot process significantly increases the yield of the desired amide conjugate while suppressing side reactions and racemization.[4][6][8]

The Role of NHS vs. HOBt
  • NHS Esters: Formed by the reaction with N-Hydroxysuccinimide, NHS esters are the most widely used intermediates for amine modification.[9][10] They exhibit a good balance of reactivity and stability, allowing for efficient conjugation under mild, often aqueous, conditions (pH 7.2-8.5).[11][12][13]

  • HOBt Esters: Formed with 1-Hydroxybenzotriazole, HOBt esters are generally more reactive than their NHS counterparts.[3][14] This enhanced reactivity can lead to faster coupling reactions and may be advantageous for less nucleophilic amines.[14] HOBt is also a highly effective racemization suppressant.[2][6] It is critical to note that anhydrous HOBt is an explosive material; therefore, the commercially available hydrated form, which is significantly safer, must always be used.[2]

Reaction Schematics and Mechanisms

The activation and conjugation process follows a well-defined chemical pathway. The diagrams below illustrate the key steps.

G cluster_activation Step 1: Carbodiimide Activation RCOOH 17-Methoxy-17-oxoheptadecanoic acid Intermediate O-Acylisourea Intermediate (Unstable) RCOOH->Intermediate + EDC EDC EDC->Intermediate + Urea Urea Byproduct Intermediate->Urea

Figure 1: Initial activation of the carboxylic acid by EDC.

G cluster_full_pathway Complete Activation & Conjugation Pathway RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea EDC EDC EDC->Acylisourea ActiveEster Amine-Reactive Ester (NHS or HOBt Ester) Acylisourea->ActiveEster + Additive Hydrolysis Hydrolysis (Side Reaction) Acylisourea->Hydrolysis Additive NHS or HOBt Amide Stable Amide Bond (R-CO-NH-R') ActiveEster->Amide + R'-NH2 ActiveEster->Hydrolysis Amine Primary Amine (R'-NH2) Byproducts Urea + NHS/HOBt Amide->Byproducts releases

Figure 2: Mechanism of EDC coupling with NHS/HOBt additives.

Materials and Reagent Properties

Proper preparation and handling of reagents are critical for successful conjugation. Use high-purity, anhydrous solvents where specified to prevent premature hydrolysis of the active esters.

Table 1: Physicochemical Properties of 17-Methoxy-17-oxoheptadecanoic acid

Property Value Source
Chemical Formula C₁₈H₃₄O₄ [15]
Molar Mass 314.47 g/mol
Appearance Solid

| IUPAC Name | 17-methoxy-17-oxoheptadecanoic acid |[15] |

Table 2: Key Reagents for Activation

Reagent Molar Mass ( g/mol ) Recommended Solvent Key Safety/Handling Notes
EDC.HCl 191.70 DMF, DMSO, Water Store desiccated at -20°C. Hydrolyzes in water.
NHS 115.09 DMF, DMSO Store desiccated at room temperature. Irritant.
HOBt Hydrate 153.14 (monohydrate) DMF, DMSO Use hydrated form. Anhydrous HOBt is explosive. Store at room temperature.[5]
DMF 73.09 - Anhydrous grade recommended. Can degrade to dimethylamine; use high-quality solvent.[11]

| DMSO | 78.13 | - | Anhydrous grade recommended. Store under inert gas. |

Experimental Protocols

The following protocols provide a general framework. Molar ratios and reaction times may require optimization depending on the specific amine-containing substrate.

Protocol 1: One-Pot Activation and Conjugation via NHS Ester

This protocol is ideal for most applications, including labeling of proteins and peptides.

Workflow Diagram:

G cluster_workflow EDC/NHS Protocol Workflow A 1. Dissolve Acid (Anhydrous DMF) B 2. Add NHS & EDC (1.2 eq each) A->B C 3. Activate (1 hr, RT) B->C D 4. Add Amine Substrate (e.g., Protein in Buffer pH 8.3) C->D E 5. Conjugate (2-4 hrs RT or O/N 4°C) D->E F 6. Quench & Purify (e.g., Dialysis, Chromatography) E->F

Figure 3: Step-by-step workflow for EDC/NHS conjugation.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Allow all reagents (EDC.HCl, NHS) to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 100 mM stock solution of 17-Methoxy-17-oxoheptadecanoic acid in anhydrous DMF. For example, dissolve 31.5 mg in 1.0 mL of DMF.

    • Prepare 100 mM stock solutions of EDC.HCl and NHS in anhydrous DMF or DMSO immediately before use.

  • Activation of Carboxylic Acid:

    • In a clean, dry glass vial, add 1.0 equivalent of the 17-Methoxy-17-oxoheptadecanoic acid solution.

    • To this solution, add 1.2 equivalents of the NHS stock solution followed by 1.2 equivalents of the EDC.HCl stock solution.

    • Mix thoroughly and allow the activation reaction to proceed for 60 minutes at room temperature. The solution should remain clear.

  • Conjugation to Amine Substrate:

    • For Small Molecules: Dissolve the amine-containing molecule in anhydrous DMF and add 1.0-1.5 equivalents to the activated ester solution. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

    • For Proteins/Peptides: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS) at a pH of 8.3-8.5.[11][12] Add the activated ester solution dropwise to the protein solution while gently stirring. A typical molar excess of the activated acid is 5-20 fold over the protein. Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small amount of an amine-containing buffer like Tris or glycine to consume any unreacted NHS ester.[12]

    • Purify the conjugate to remove unreacted reagents and byproducts (N-hydroxysuccinimide, urea). For proteins, this is typically achieved via dialysis or gel filtration (desalting column).[12] For small molecules, purification may involve chromatography (e.g., HPLC).

Protocol 2: One-Pot Activation and Conjugation via HOBt Ester

This protocol is an alternative that may offer faster reaction kinetics.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Follow the same initial steps as in Protocol 4.1, but prepare a 100 mM stock solution of HOBt hydrate in anhydrous DMF instead of NHS.

  • Activation of Carboxylic Acid:

    • In a clean, dry glass vial, add 1.0 equivalent of the 17-Methoxy-17-oxoheptadecanoic acid solution.

    • To this solution, add 1.2 equivalents of the HOBt stock solution followed by 1.2 equivalents of the EDC.HCl stock solution.

    • Mix thoroughly and allow the activation reaction to proceed for 30-60 minutes at room temperature.

  • Conjugation and Purification:

    • Follow steps 3 and 4 from Protocol 4.1. Due to the higher reactivity of the HOBt ester, shorter conjugation times may be sufficient. Monitor reaction progress by an appropriate analytical method (e.g., LC-MS).

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Yield 1. Hydrolysis of active ester. 2. Inactive reagents. 3. Incorrect pH for amine protonation.1. Use high-quality anhydrous solvents. Prepare reagent stocks fresh. 2. Use fresh bottles of EDC, NHS, HOBt. Store correctly. 3. For protein work, ensure buffer pH is 7.2-8.5.[11][13] Below this range, the amine is protonated and non-nucleophilic.
Precipitate Forms During Reaction 1. Poor solubility of substrate. 2. If using DCC (not EDC), the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents.[2][9]1. Use DMSO or a co-solvent system. 2. Use EDC, as its urea byproduct is water-soluble and more easily removed during aqueous workup.[1][4]
Unwanted Side Reactions 1. High pH causing rapid hydrolysis of the active ester. 2. Multiple amine sites on the substrate leading to cross-linking.1. Do not exceed pH 9. The optimal range is a trade-off between amine reactivity and ester stability.[11] 2. Control the stoichiometry by using a limited molar excess of the activated acid.
Safety Concern Use of anhydrous HOBt.NEVER use anhydrous HOBt. Only use the commercially available hydrated form, which is safe to handle with standard laboratory precautions.[2][5]

Conclusion

The activation of 17-Methoxy-17-oxoheptadecanoic acid using EDC in combination with NHS or HOBt is a highly efficient and versatile strategy for preparing amine-reactive linkers. The choice between NHS and HOBt depends on the required reactivity and specific substrate, with NHS being a robust, general-purpose choice and HOBt offering potentially faster kinetics. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can successfully synthesize conjugates for a wide array of applications in chemical biology and materials science.

References

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Chem-space.
  • N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. BOC Sciences.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
  • The Role of N-Hydroxysuccinimide (NHS)
  • N-Hydroxysuccinimide and N-hydroxysuccinimide ester. ChemicalBook.
  • Application Notes and Protocols for 1-Hydroxybenzotriazole (HOBt). Benchchem.
  • Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole). Aapptec Peptides.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
  • 17-Methoxy-17-oxoheptadecanoic acid | C18H34O4. PubChem.
  • Chemical Conjugation to Less Targeted Proteinogenic Amino Acids.
  • HOBt – Knowledge and References. Taylor & Francis Online.
  • Toward bioinspired polymer adhesives: activation assisted via HOBt for grafting of dopamine onto poly(acrylic acid). The Royal Society Publishing.
  • Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Macmillan Group, Princeton University.
  • Protein conjugation and immobilization. Bioanalytical chemistry lecture notes.
  • 17-Methoxy-17-oxoheptadecanoic acid; CAS 72849-42-4. Sigma-Aldrich.
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
  • Enhanced Reactivity in Nucleophilic Acyl Substitution Ion/Ion Reactions using Triazole-Ester Reagents.

Sources

Synthesis of macrocyclic lactones using 17-Methoxy-17-oxoheptadecanoic acid precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of 17-Heptadecanolide: A Protocol for Macrocyclization from 17-Methoxy-17-oxoheptadecanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

Macrocyclic lactones are privileged scaffolds in medicinal chemistry and the fragrance industry, yet their synthesis presents significant challenges, primarily the entropic penalty of forming large rings and the competing intermolecular oligomerization reactions. This document provides a comprehensive guide for the synthesis of a 17-membered macrocyclic lactone, 17-heptadecanolide, starting from the readily accessible precursor, 17-methoxy-17-oxoheptadecanoic acid. We detail a two-step sequence beginning with the chemoselective reduction of the terminal carboxylic acid in the presence of a methyl ester, followed by a robust and high-yielding macrolactonization protocol. The causality behind experimental choices, detailed step-by-step procedures, and troubleshooting guidance are provided to ensure reproducibility and success. This guide is designed for researchers aiming to construct large-ring systems with high fidelity.

Introduction: The Challenge and Strategy for Macrolide Synthesis

The construction of macrocycles is a cornerstone of modern synthetic chemistry, essential for accessing a wide array of complex natural products and pharmaceuticals.[1] The primary challenge in any macrolactonization is to favor the desired intramolecular cyclization over intermolecular polymerization. This is typically achieved by employing high-dilution conditions, where the concentration of the linear precursor is kept extremely low to minimize the probability of two molecules reacting with each other.[2]

Our strategy begins with the C17 linear precursor, 17-methoxy-17-oxoheptadecanoic acid. This molecule possesses two distinct carbonyl functionalities: a methyl ester and a carboxylic acid. The first critical step is the selective reduction of the carboxylic acid to a primary alcohol without affecting the ester. This transformation yields the required ω-hydroxy acid (seco-acid), which is the direct substrate for cyclization. Subsequently, we will employ a proven macrolactonization method to form the 17-membered ring. This guide will focus on the Shiina Macrolactonization for its operational simplicity and mild reaction conditions, with the Yamaguchi Macrolactonization presented as a powerful alternative.[3][4]

Overall Synthetic Workflow

The synthetic plan is a straightforward and efficient two-stage process.

G cluster_0 Part 1: Precursor Preparation cluster_1 Part 2: Macrolactonization A 17-Methoxy-17-oxoheptadecanoic Acid B 17-Hydroxyheptadecanoic Acid (Seco-Acid) A->B  Selective Reduction C 17-Heptadecanolide (Target Macrolactone) B->C  Intramolecular Cyclization

Caption: Overall workflow from precursor to final macrolactone.

Part 1: Synthesis of the Seco-Acid Precursor (17-Hydroxyheptadecanoic Acid)

Principle of Chemoselective Reduction

The central challenge in this step is the selective reduction of a carboxylic acid in the presence of an ester. Potent reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both functional groups. Borane (BH₃), typically used as its tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂) complex, is the reagent of choice for this transformation.

Causality: The selectivity of borane arises from the differing electronic properties of the two carbonyl groups. The carboxylic acid carbonyl is more Lewis basic and readily coordinates with the electrophilic borane. This coordination activates the carboxylic acid for reduction. The ester carbonyl is significantly less basic and therefore reacts with borane at a much slower rate, allowing for a high degree of chemoselectivity under controlled conditions.

Detailed Protocol: Selective Reduction

This protocol describes the reduction of 1.0 g of the starting material. Scale as required.

Materials & Reagents

Reagent M.W. Amount Moles (mmol) Notes
17-Methoxy-17-oxoheptadecanoic Acid 314.46 1.00 g 3.18 Starting Material
Borane-THF complex - 10.0 mL 10.0 1.0 M solution in THF
Tetrahydrofuran (THF) - 50 mL - Anhydrous, inhibitor-free
Methanol (MeOH) 32.04 ~10 mL - To quench excess borane
Diethyl Ether (Et₂O) - 100 mL - For extraction
1 M Hydrochloric Acid (HCl) - 50 mL - For work-up
Saturated Sodium Chloride (Brine) - 50 mL - For work-up

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | Drying agent |

Procedure

  • Setup: Add 17-methoxy-17-oxoheptadecanoic acid (1.00 g, 3.18 mmol) to a 250 mL flame-dried, round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with dry argon or nitrogen gas.

  • Dissolution: Add 40 mL of anhydrous THF via syringe to dissolve the starting material. Cool the flask to 0 °C in an ice-water bath.

  • Addition of Borane: While stirring at 0 °C, add the 1.0 M solution of borane-THF complex (10.0 mL, 10.0 mmol, ~3.1 equiv.) dropwise via syringe over 15 minutes.

    • Scientist's Note: A slight excess of borane ensures complete consumption of the carboxylic acid. The dropwise addition at 0 °C helps control the initial exothermic reaction and maintain selectivity.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product alcohol will be more polar than the starting carboxylic acid. (Eluent: 30% Ethyl Acetate in Hexanes).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously add methanol dropwise until gas evolution (hydrogen) ceases. This safely quenches any unreacted borane.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove most of the THF and methanol.

    • Add 50 mL of diethyl ether and 50 mL of 1 M HCl to the residue. Stir vigorously for 10 minutes.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional 50 mL of diethyl ether.

    • Combine the organic layers and wash with 50 mL of brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 17-hydroxyheptadecanoic acid. The product is often a white waxy solid and is typically of sufficient purity to proceed to the next step without further purification. Expected yield: >90%.

Part 2: Macrolactonization

Principle of High-Dilution Cyclization

The success of macrolactonization hinges on favoring the unimolecular cyclization event over the bimolecular dimerization or polymerization. The high-dilution principle is the practical application of this concept. By slowly adding the seco-acid to a large volume of solvent containing the coupling reagents, the instantaneous concentration of the seco-acid is kept vanishingly low. Under these conditions, the reactive ends of a single molecule are statistically far more likely to find each other than to encounter another molecule.

G A Seco-Acid HO-(CH₂)₁₅-COOH B High Concentration Intermolecular Reaction Oligomers/Polymers A:head->B:f0 Favored C High Dilution Intramolecular Reaction Target Macrolactone A:head->C:f0 Favored

Caption: The principle of high dilution favors intramolecular cyclization.

Recommended Protocol: Shiina Macrolactonization

Developed by Isamu Shiina, this method uses 2-methyl-6-nitrobenzoic anhydride (MNBA) as a powerful activating agent in the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[3] The reaction proceeds efficiently at room temperature, making it exceptionally mild and versatile.

Mechanism Insight: The reaction begins with the formation of a mixed anhydride between the seco-acid and MNBA. DMAP then acts as a nucleophilic catalyst, attacking the more sterically accessible carbonyl of the seco-acid portion of the mixed anhydride. This forms a highly reactive N-acylpyridinium salt. The pendant hydroxyl group then performs an intramolecular attack on this activated carbonyl, closing the ring and regenerating the DMAP catalyst.[3]

Materials & Reagents

Reagent M.W. Amount (for 1 mmol scale) Moles (mmol) Notes
17-Hydroxyheptadecanoic Acid 300.48 300 mg 1.00 From Part 1
2-Methyl-6-nitrobenzoic anhydride (MNBA) 344.27 688 mg 2.00 Activating Agent
4-(Dimethylamino)pyridine (DMAP) 122.17 733 mg 6.00 Catalyst
Triethylamine (Et₃N) 101.19 0.42 mL 3.00 Base, distilled

| Toluene | - | ~400 mL | - | Anhydrous |

Procedure

  • Setup:

    • To a 1 L three-neck round-bottom flask, add MNBA (688 mg, 2.00 mmol), DMAP (733 mg, 6.00 mmol), and 200 mL of anhydrous toluene. This is the "cyclization flask".

    • In a separate 100 mL flask, dissolve the 17-hydroxyheptadecanoic acid (300 mg, 1.00 mmol) and triethylamine (0.42 mL, 3.00 mmol) in 200 mL of anhydrous toluene. This is the "addition solution".

  • Slow Addition: Using a syringe pump, add the "addition solution" to the vigorously stirring "cyclization flask" over a period of 8-10 hours at room temperature.

    • Scientist's Note: This slow addition is the most critical step for achieving a high yield. A longer addition time further ensures high-dilution conditions are maintained.

  • Reaction: After the addition is complete, allow the reaction to stir for an additional 12 hours at room temperature.

  • Quenching & Work-up:

    • Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 30 minutes.

    • Transfer the entire mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product will contain the desired lactone along with aromatic byproducts from the MNBA. Purify by flash column chromatography on silica gel (typically using a gradient of 5% to 20% ethyl acetate in hexanes) to afford 17-heptadecanolide as a white solid. Expected yield: 70-85%.

Alternative Protocol: Yamaguchi Macrolactonization

The Yamaguchi method is a classic and highly reliable protocol that often requires heating.[5][6] It involves forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is then added to a refluxing solution of DMAP.

Materials & Reagents

Reagent M.W. Amount (for 1 mmol scale) Moles (mmol) Notes
17-Hydroxyheptadecanoic Acid 300.48 300 mg 1.00 From Part 1
2,4,6-Trichlorobenzoyl chloride 244.44 0.24 mL 1.50 Yamaguchi Reagent
Triethylamine (Et₃N) 101.19 0.42 mL 3.00 Base, distilled
4-(Dimethylamino)pyridine (DMAP) 122.17 488 mg 4.00 Catalyst

| Toluene | - | ~500 mL | - | Anhydrous |

Procedure

  • Mixed Anhydride Formation: In a 100 mL flask, dissolve the 17-hydroxyheptadecanoic acid (300 mg, 1.00 mmol) and triethylamine (0.42 mL, 3.00 mmol) in 50 mL of anhydrous toluene. Add 2,4,6-trichlorobenzoyl chloride (0.24 mL, 1.50 mmol) and stir at room temperature for 2 hours.

  • Cyclization Setup: In a separate 1 L flask equipped with a reflux condenser, dissolve DMAP (488 mg, 4.00 mmol) in 450 mL of anhydrous toluene. Heat the solution to a gentle reflux.

  • Slow Addition: Using a syringe pump, add the mixed anhydride solution to the refluxing DMAP solution over 8-10 hours.

  • Reaction Completion: After the addition is complete, continue to reflux for an additional 1 hour.

  • Work-up and Purification: Cool the reaction to room temperature. The work-up and purification procedure is identical to that described for the Shiina macrolactonization (Section 3.2, steps 4-5). Expected yield: 65-80%.

Product Characterization

The final product, 17-heptadecanolide, should be characterized by standard analytical techniques to confirm its structure and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~4.12 (t, 2H, -CH₂-O-), ~2.30 (t, 2H, -CH₂-C=O), 1.70-1.55 (m, 4H), 1.40-1.20 (m, 24H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~173.8 (C=O), ~64.5 (-CH₂-O-), ~34.5 (-CH₂-C=O), and multiple peaks between 20-30 for the aliphatic chain.

  • Mass Spectrometry (ESI+): m/z = 283.26 [M+H]⁺, 305.24 [M+Na]⁺.

  • IR (KBr, cm⁻¹): ~2920, 2850 (C-H stretch), ~1735 (C=O ester stretch).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Lactone 1. Incomplete reduction in Part 1. 2. Insufficiently high dilution during lactonization. 3. "Wet" reagents or solvents.1. Confirm full conversion of carboxylic acid by TLC/NMR before proceeding. 2. Increase solvent volume and/or slow the addition rate. 3. Use freshly dried solvents and high-purity reagents. Ensure glassware is flame-dried.
Dimer (Diolide) is Major Product The concentration of the seco-acid was too high during addition.This is the classic sign of failed high-dilution. Significantly increase the solvent volume and slow the addition rate via syringe pump.
Unreacted Seco-Acid Recovered 1. Deactivation of coupling reagents. 2. Insufficient reaction time.1. Ensure high purity of MNBA or Yamaguchi reagent. 2. Allow the reaction to proceed for a longer time after addition is complete.

Conclusion

This application note provides a validated, two-step pathway for the synthesis of the 17-membered macrocyclic lactone, 17-heptadecanolide, from an economical dicarboxylic acid monoester precursor. By employing a chemoselective borane reduction followed by a high-dilution macrolactonization (preferably the mild and efficient Shiina protocol), researchers can reliably access this valuable macrocyclic scaffold. The provided protocols, mechanistic insights, and troubleshooting guide are intended to empower scientists in the fields of drug discovery and materials science to confidently undertake the synthesis of large-ring systems.

References

  • Shiina, I., Kubota, M., & Ibuka, R. (2002). A novel and efficient macrolactonization of ω-hydroxycarboxylic acids using 2-methyl-6-nitrobenzoic anhydride (MNBA). Tetrahedron Letters, 43(42), 7535-7539. [Link]

  • Corey, E. J., & Nicolaou, K. C. (1974). A new and efficient method for the synthesis of macrolides. Journal of the American Chemical Society, 96(17), 5614–5616. [Link]

  • Bobbitt, J. M., et al. (2023). Bobbitt's Salt-Mediated Oxidation of Alkynyl-ols and -diols to the Corresponding Aldehydes and Their Application in Tandem Reactions. The Journal of Organic Chemistry, 88(5), 3321–3325. [Link]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]

  • Parent, A. A., & Porco, J. A. (2018). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Angewandte Chemie International Edition, 57(31), 9638-9655. [Link]

  • Chem-Station. (2009). Yamaguchi Macrolactonization. Chem-Station. [Link]

  • Wikipedia contributors. (2023). Shiina macrolactonization. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Yamaguchi esterification. Wikipedia, The Free Encyclopedia. [Link]

  • Parenty, A., Moreau, X., & Campagne, J. M. (2006). Macrolactonizations in the total synthesis of natural products. Chemical Reviews, 106(3), 911-939. [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in total synthesis: targets, strategies, methods. John Wiley & Sons. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solutions for Heptadecanedioic Acid Monomethyl Ester Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for heptadecanedioic acid monomethyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges of this long-chain dicarboxylic acid monoester in aqueous buffers. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Understanding the Challenge: The Physicochemical Nature of Heptadecanedioic Acid Monomethyl Ester

Heptadecanedioic acid monomethyl ester possesses a long, 17-carbon aliphatic chain, making it inherently hydrophobic and thus poorly soluble in aqueous solutions.[1] Its structure includes a terminal carboxylic acid group and a methyl ester at the opposite end. The carboxylic acid moiety offers a handle for pH-dependent solubility manipulation, while the overall lipophilicity necessitates strategies to overcome the unfavorable interactions with water.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address common issues encountered when attempting to dissolve heptadecanedioic acid monomethyl ester in aqueous buffers.

Q1: My heptadecanedioic acid monomethyl ester is not dissolving in my aqueous buffer. What are the initial steps I should take?

A1: Initial Troubleshooting and Best Practices

Before employing advanced solubilization techniques, it's crucial to rule out common sources of error.

Step-by-Step Initial Checks:

  • Verify Compound Purity: Impurities can significantly alter solubility characteristics. Ensure you are using a high-purity grade of heptadecanedioic acid monomethyl ester.

  • Proper Storage: Confirm that the compound has been stored under the recommended conditions (typically -20°C) to prevent degradation.[2]

  • Accurate Weighing: Use a calibrated analytical balance to ensure you are working with the correct concentration.

  • Buffer Preparation: Double-check the pH and composition of your buffer to ensure it has been prepared correctly.

  • Initial Dispersion: Before heating or adding other agents, ensure the compound is well-dispersed in the buffer by vortexing or stirring.

Q2: Can I improve the solubility by adjusting the pH of my buffer?

A2: Leveraging pH for Enhanced Solubility

Yes, adjusting the pH is a fundamental and effective strategy. The carboxylic acid group on the molecule can be deprotonated to form a more soluble carboxylate salt.

Mechanism of pH-Dependent Solubility

Carboxylic acids are weak acids that exist in equilibrium between their protonated (less soluble) and deprotonated (more soluble) forms.[3][4] By increasing the pH of the solution above the pKa of the carboxylic acid, the equilibrium shifts towards the ionized carboxylate form, which has enhanced water solubility.[5][6]

Experimental Protocol for pH Adjustment:

  • Prepare a slurry of the heptadecanedioic acid monomethyl ester in the desired aqueous buffer.

  • While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH or KOH) dropwise.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding the base until the compound dissolves. For long-chain dicarboxylic acids, a pH in the range of 8-11 is often required for complete dissolution.[7][8]

  • Once dissolved, you can carefully adjust the pH back towards your target pH with a dilute acid (e.g., 0.1 M HCl), but be aware that the compound may precipitate if the pH drops too low.

Expert Insight: It is often more practical to dissolve the compound at a higher pH and then use this concentrated stock solution for dilutions into your final experimental buffer, provided the final concentration remains below the solubility limit at the target pH.

Q3: I've tried adjusting the pH, but I'm still facing solubility issues. What's the next step?

A3: Employing Co-solvents for Increased Solubilization

When pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent is a common and effective approach.[9]

How Co-solvents Work

Co-solvents reduce the polarity of the aqueous solution, making it a more favorable environment for hydrophobic molecules.[9] This reduces the interfacial tension between the solute and the solvent, facilitating dissolution.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)[2]

  • Propylene glycol[9]

  • Polyethylene glycols (PEGs)[10]

Experimental Protocol for Using Co-solvents:

  • Dissolve the heptadecanedioic acid monomethyl ester in a minimal amount of the chosen co-solvent (e.g., DMSO or ethanol) to create a concentrated stock solution.

  • While vortexing or stirring, slowly add the aqueous buffer to the co-solvent stock solution. Crucially, add the buffer to the stock, not the other way around , to avoid precipitation.

  • If you observe any cloudiness or precipitation, you may need to increase the proportion of the co-solvent.

Caution: Be mindful of the final concentration of the co-solvent in your experiment, as it may affect the biological system you are studying. It is always recommended to run a vehicle control with the same concentration of co-solvent.

Q4: Are there other advanced techniques I can use if co-solvents are not suitable for my experiment?

A4: Utilizing Surfactants and Cyclodextrins

For applications where organic co-solvents are not desirable, surfactants and cyclodextrins offer excellent alternatives.

Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[11] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their solubility in the bulk aqueous phase.[12][13][14]

Common Surfactants:

  • Tween® 20, Tween® 80 (non-ionic)

  • Triton™ X-100 (non-ionic)

  • Sodium dodecyl sulfate (SDS) (anionic)

Experimental Protocol for Using Surfactants:

  • Prepare the aqueous buffer containing the surfactant at a concentration above its CMC.

  • Add the heptadecanedioic acid monomethyl ester to the surfactant-containing buffer.

  • Use sonication or gentle heating with stirring to facilitate the dissolution process.

dot graph TD { A[Hydrophobic Molecule] -- Encapsulation --> B((Micelle)); B -- Solubilization --> C[Aqueous Solution]; subgraph Micelle Structure D(Hydrophilic Heads); E(Hydrophobic Tails); end B -- Contains --> D; B -- Contains --> E; A -- Interacts with --> E; D -- Interacts with --> C; }

Caption: Surfactant micelle encapsulating a hydrophobic molecule.

Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[][18][19]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[19]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol for Using Cyclodextrins:

  • Prepare a solution of the chosen cyclodextrin in the aqueous buffer.

  • Add the heptadecanedioic acid monomethyl ester to the cyclodextrin solution.

  • Stir or shake the mixture, sometimes for several hours or overnight at a controlled temperature, to allow for the formation of the inclusion complex.

dot graph TD { A[Hydrophobic Molecule] -- Enters --> B(Cyclodextrin Cavity); B -- Forms --> C{Inclusion Complex}; C -- Enhanced Solubility --> D[Aqueous Solution]; subgraph Cyclodextrin Structure E(Hydrophilic Exterior); F(Hydrophobic Interior); end B -- Composed of --> E; B -- Composed of --> F; A -- Interacts with --> F; E -- Interacts with --> D; }

Caption: Inclusion complex formation with a cyclodextrin.

Summary of Solubilization Methods

MethodMechanismAdvantagesDisadvantages
pH Adjustment Increases ionization of the carboxylic acid group.Simple, cost-effective.Limited to compounds with ionizable groups; may not be suitable for all experimental pH ranges.
Co-solvents Reduces the polarity of the solvent.Effective for a wide range of hydrophobic compounds.May have unintended effects on biological systems; requires vehicle controls.
Surfactants Encapsulation within micelles.High solubilizing capacity.Can interfere with certain assays; potential for cytotoxicity at high concentrations.
Cyclodextrins Formation of inclusion complexes.Generally low toxicity; can improve compound stability.[16]Can be more expensive; may require longer incubation times for complex formation.

Troubleshooting Flowchart

dot graph TD { A[Start: Undissolved Compound] --> B{Initial Checks: Purity, Weighing, Buffer Prep}; B -- Pass --> C{Adjust pH > pKa}; B -- Fail --> Z[Resolve Initial Issues]; C -- Dissolved --> X[Success: Prepare Stock Solution]; C -- Not Dissolved --> D{Use Co-solvent (e.g., DMSO, Ethanol)}; D -- Dissolved --> X; D -- Not Dissolved / Not an Option --> E{Choose Advanced Method}; E --> F[Use Surfactants (e.g., Tween® 80)]; E --> G[Use Cyclodextrins (e.g., HP-β-CD)]; F -- Dissolved --> X; G -- Dissolved --> X; F -- Not Dissolved --> Y{Re-evaluate Concentration or Method}; G -- Not Dissolved --> Y; }

Caption: Troubleshooting workflow for solubility issues.

Confirming Solubilization

It is essential to visually inspect your solution to ensure it is clear and free of any particulates or oily film. For quantitative confirmation, especially during method development, techniques like High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of the dissolved compound in a filtered sample.[20] Nephelometry, which measures light scattering by suspended particles, can also be a valuable tool for determining solubility.[21]

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • MDPI. (2024, July 25). Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Wikipedia. (n.d.). Cosolvent.
  • OSTI.GOV. (n.d.). Mechanism of solubilization of water by oil-soluble surfactant solutions. Pt. 1. Anionic surfactants.
  • PMC. (2022, July 11). Surfactant-Mediated Solubilization of Myelin Figures: A Multistep Morphological Cascade.
  • ResearchGate. (2015, May 11). 9 Solubilization in Surfactant Systems.
  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • Pearson. (2024, August 4). Given the data in Problem 47:b. What pH would you make the water....
  • Vertex AI Search. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2.
  • Google Patents. (n.d.). US11155512B2 - Method and system for refining long chain dicarboxylic acid.
  • Vertex AI Search. (n.d.). pH.
  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts.
  • Google Patents. (n.d.). EP3838383A1 - Method and system for extracting long chain dicarboxylic acid.
  • Cayman Chemical. (2024, February 8). Heptadecanoic Acid - PRODUCT INFORMATION.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • ResearchGate. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds.
  • NP-MRD. (2022, April 29). Showing NP-Card for Heptadecanoic acid, methyl ester (NP0084093).
  • MDPI. (2022, May 5). Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC.

Sources

Technical Support Center: Integrity of Methyl Esters in Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses a critical instability issue in peptide synthesis: unwanted transesterification . While methyl esters (–OMe) are valuable protecting groups for C-termini (in solution phase) or side chains (Asp/Glu), they are susceptible to nucleophilic attack under basic coupling conditions.

This guide provides the mechanistic understanding, solvent/base selection criteria, and validated protocols required to couple peptides without compromising methyl ester integrity.

Module 1: The Mechanism of Failure

To prevent transesterification, one must understand that it is rarely a random event. It is driven by specific nucleophilic pathways, primarily Base-Catalyzed Alcoholysis or Aspartimide Formation .

The "Hidden" Alcohol Pathway

In standard coupling, transesterification occurs when an alcohol (MeOH, EtOH) is present—often as a contaminant, a wash solvent, or a solubility enhancer—while a base (DIPEA, TEA) is active.

  • Mechanism: The base deprotonates the alcohol, generating an alkoxide. This strong nucleophile attacks the activated carbonyl of the amino acid or the existing ester, swapping the group (e.g., –OMe

    
     –OEt).
    
The Aspartimide Trap (Intramolecular Transesterification)

The most common "transesterification" in SPPS is actually a ring-opening event.

  • Cyclization: The backbone nitrogen of the residue after Aspartate attacks the Asp side-chain ester (Asp-OMe or Asp-OBzl), forming a 5-membered Aspartimide ring.

  • Ring Opening: If Methanol is present (e.g., during resin washing or cleavage), it attacks the ring, reopening it to form a mixture of

    
    - and 
    
    
    
    -aspartyl methyl esters.
Visualizing the Pathway

AspartimideMechanism Start Asp-X Peptide (Side chain ester) Imide Aspartimide Intermediate (5-membered Ring) Start->Imide Backbone Amide Attack (Base Catalyzed) Base Base (DIPEA/Piperidine) Base->Imide ProductA Alpha-Asp-OMe (Transesterified) Imide->ProductA Ring Opening (via MeOH) ProductB Beta-Asp-OMe (Isoaspartate) Imide->ProductB Ring Opening (via MeOH) MeOH Methanol (Nucleophile) MeOH->ProductA MeOH->ProductB

Figure 1: The Aspartimide pathway. Note that the presence of methanol during the "Ring Opening" phase is what fixes the side product as a methyl ester.

Module 2: Critical Parameters & Decision Matrix

Solvent Selection Strategy

The presence of primary alcohols is the single biggest risk factor.

Solvent ClassRisk LevelRecommendationContext
Methanol / Ethanol CRITICAL AVOID Never use as co-solvent during coupling or base washes.
DMF / NMP LowStandard Gold standard for solubility and stability.
DMSO LowAlternative Good for hydrophobic peptides; reduces aggregation.
TFE / HFIP MediumCaution Weakly nucleophilic but acidic; can alter coupling kinetics.
N-Butylpyrrolidinone (NBP) LowGreen Excellent non-toxic alternative to DMF; reduces aspartimide risk.[1]
Base Selection Guide

The strength and steric bulk of the base determine the rate of proton abstraction (initiating the side reaction).

  • DIPEA (Diisopropylethylamine): Standard, but can promote aspartimide formation if exposure is prolonged.

  • Collidine (2,4,6-Trimethylpyridine): Recommended. A weaker, sterically hindered base that significantly reduces base-catalyzed side reactions while sufficient for coupling.

  • Piperidine: High Risk. Used for Fmoc removal.[2] If methyl esters are present, minimize exposure time or use DBU/Piperidine mixes with acidic additives (HOBt).

Module 3: Validated Protocols

Protocol A: Coupling to a Peptide Fragment with a C-Terminal Methyl Ester

Scenario: You have H-Peptide-OMe and want to couple Fmoc-AA-OH to the N-terminus.

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[3]

  • Solvent: Anhydrous DMF or NBP (Green alternative).

  • Base: Sym-Collidine (only if using onium salts like HATU; not needed for DIC).

Step-by-Step:

  • Dissolution: Dissolve Fmoc-AA-OH (1.2 eq) and Oxyma Pure (1.2 eq) in minimal DMF.

  • Activation: Add DIC (1.2 eq) and stir for 2 minutes. Note: Pre-activation prevents the base from interacting with the methyl ester component immediately.

  • Addition: Add the activated mixture to the solution containing H-Peptide-OMe (1.0 eq).

  • Reaction: Stir at room temperature for 1–2 hours.

    • Critical Check: Do not heat above 40°C. Thermal energy accelerates transesterification exponentially.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash with 1M KHSO₄ (acidic wash removes base quickly) before water/brine washes. Avoid methanol in the workup until the base is fully neutralized.

Protocol B: Preventing Aspartimide-Related Transesterification

Scenario: You are synthesizing a sequence containing ...Asp(OMe)-Gly... or ...Asp(OtBu)-Gly... and fear methyl ester scrambling.

Reagents:

  • Protection: Use bulky side chains if possible (Asp(OMpe) or Asp(OePe)).

  • Additive: 0.1 M HOBt or Oxyma in the deprotection solution.

Step-by-Step:

  • Deprotection: Use 20% Piperidine + 0.1M Oxyma in DMF.

    • Why? The acidic additive suppresses the basicity just enough to prevent the backbone amide deprotonation (Figure 1) without stopping Fmoc removal.

  • Washing: Wash resin with DMF only. Strictly exclude MeOH from wash steps between coupling and deprotection.

  • Coupling: Use DIC/Oxyma (neutral conditions) rather than HATU/DIPEA (basic conditions) for the subsequent amino acids.

Module 4: Troubleshooting & FAQs

Decision Tree: Troubleshooting Transesterification

Troubleshooting Problem Issue: Unwanted Methyl Ester (+14 Da or +32 Da shift) CheckSolvent Was MeOH used in coupling or wash? Problem->CheckSolvent CheckSeq Does sequence contain Asp/Glu? CheckSolvent->CheckSeq No SolventIssue Direct Transesterification. Action: Switch to DMF/NBP. CheckSolvent->SolventIssue Yes Aspartimide Aspartimide Pathway. Action: Add 0.1M Oxyma to Piperidine. CheckSeq->Aspartimide Yes (Asp-Gly/Ser) BaseIssue Base too strong/hindered. Action: Switch DIPEA to Collidine. CheckSeq->BaseIssue No

Figure 2: Diagnostic workflow for identifying the source of ester instability.

Frequently Asked Questions

Q1: Can I use Methanol for recrystallization if my peptide has a methyl ester? A: Yes, but only after the reaction is quenched and the pH is neutral or slightly acidic. If any residual base (DIPEA/Piperidine) is present, heating in methanol will cause rapid transesterification. Always perform an acidic wash (KHSO₄ or dilute HCl) before introducing methanol.

Q2: I see a +67 Da mass shift. Is this transesterification? A: No. A +67 Da shift usually indicates Piperidide formation .[2] This happens when the Aspartimide ring (see Module 1) is opened by Piperidine instead of Methanol. The solution is the same: use Asp(OMpe) or add Oxyma to your deprotection cocktail [1].

Q3: Is LiCl/THF effective for these couplings? A: Yes. Lithium salts (LiCl) in THF or DMF can disrupt the hydrogen bonding that leads to aggregation (beta-sheets). By keeping the peptide chain solvated, you reduce the reaction time required, thereby reducing the window of opportunity for side reactions. This is particularly useful for "difficult" sequences [2].

Q4: Why use Collidine instead of DIPEA? A: Collidine (pKa ~7.4) is significantly weaker than DIPEA (pKa ~10.5) and highly sterically hindered. It provides enough basicity to deprotonate the carboxylic acid for activation but is poor at deprotonating the amide backbone (preventing Aspartimide) or alcohols (preventing transesterification) [3].

References

  • Iris Biotech. Aspartimide Formation and Prevention. [Link]

  • MDPI. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. (Discusses NBP and solvent effects). [Link]

  • RSC Advances. Minimization of Side products in SPPS (Aspartimide focus). [Link]

  • Master Organic Chemistry. Peptide Synthesis and Protecting Groups. [Link]

Sources

Troubleshooting low coupling efficiency of steric hindered C17 fatty acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Complex Lipid Conjugation. Coupling sterically hindered C17 fatty acids—such as α-branched margaric acid derivatives used in advanced lipid nanoparticles (LNPs) or lipidation tags for peptides and PROTACs—presents a formidable synthetic challenge. The combination of long-chain hydrophobicity and localized steric bulk often leads to sluggish kinetics, incomplete reactions, and unwanted byproducts.

This guide provides field-proven, mechanistically grounded strategies to troubleshoot and optimize your lipidation workflows.

Diagnostic Workflow

Before altering your chemistry, it is critical to identify whether the failure stems from physical phenomena (e.g., aggregation) or chemical limitations (e.g., transition state energy).

G Start Low C17 Fatty Acid Coupling Efficiency Diag Analyze Root Cause Start->Diag Agg Hydrophobic Aggregation (Resin Shrinkage) Diag->Agg SPPS Steric Severe Steric Hindrance (α-branching / Sec. Amine) Diag->Steric Solution/Bulky Sol1 Microwave Heating (75°C) + DMF/DCM Solvents Agg->Sol1 Sol2 Switch to TCFH/NMI or COMU Reagents Steric->Sol2 Double Double Coupling Strategy (Fresh Reagents) Sol1->Double Sol2->Double

Workflow for diagnosing and resolving low coupling efficiency of sterically hindered C17 fatty acids.

Troubleshooting Guide & FAQs

Q1: Why do standard uronium reagents (like HBTU or HATU) sometimes fail when coupling α-branched C17 fatty acids? Causality & Mechanism: Steric hindrance at the α-carbon of a C17 fatty acid severely restricts the approach angle of the incoming nucleophile. While HATU forms a highly reactive OAt ester, the bulky 7-azabenzotriazole leaving group can create a massive steric clash in the transition state when reacting with a hindered amine. Slow aminolysis allows competing side reactions, such as hydrolysis or epimerization via oxazolone formation, to dominate. Solution: Transition to COMU. COMU utilizes an Oxyma leaving group, which is less sterically demanding than HOAt. Additionally, the morpholine moiety in COMU acts as a hydrogen bond acceptor, providing anchimeric assistance to the incoming amine and significantly lowering the activation energy of the transition state[1][2].

Q2: My solid-phase lipidation step with a linear C17 lipid stalls at 40% conversion. Is this a chemical reactivity issue? Causality & Mechanism: Not necessarily. Long aliphatic chains (C17) are highly hydrophobic. During Solid-Phase Peptide Synthesis (SPPS), the attachment of a C17 lipid can induce severe hydrophobic collapse, causing the growing chain to aggregate and the resin matrix to shrink. This physical phenomenon prevents coupling reagents from diffusing to the reactive sites. Solution: Apply microwave-assisted SPPS (MW-SPPS). Microwave irradiation directly increases molecular motion, disrupting hydrophobic aggregation and exposing the reactive amine[3]. Combine this with a chaotropic solvent mixture (e.g., DMF/DCM) and employ a double coupling strategy using DIC/Oxyma to drive the reaction to completion[4][5].

Q3: How can I couple a highly hindered C17 fatty acid to a poorly nucleophilic secondary amine in solution phase? Causality & Mechanism: When both the electrophile (α-branched C17 acid) and the nucleophile (secondary amine) are sterically hindered, traditional active esters (like OAt or Oxyma) are simply too bulky to allow the transition state to form. Solution: Bypass bulky active esters by generating an in situ acid chloride or acyl imidazolium. TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) paired with N-methylimidazole (NMI) is exceptionally effective here. It generates a highly reactive, sterically compact intermediate that easily undergoes nucleophilic attack, even by hindered secondary amines[6].

Quantitative Data: Reagent Selection for Hindered Carboxylic Acids

Coupling Reagent SystemActive Intermediate Steric BulkRelative ReactivityEpimerization ControlRecommended Application for C17 Acids
HBTU / DIPEA High (OBt ester)ModerateModerateUnhindered linear C17 chains
HATU / DIPEA High (OAt ester)HighExcellentModerately hindered couplings[1]
COMU / DIPEA Medium (Oxyma ester)Very HighExcellentHindered SPPS, safer alternative to HATU[2]
DIC / Oxyma Medium (Oxyma ester)HighGoodMicrowave-assisted SPPS, double couplings[4][5]
TCFH / NMI Low (Acyl imidazolium)ExtremeModerateExtreme steric clash (e.g., secondary amines)[6]

Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted SPPS Coupling of Hindered C17 Fatty Acids

This protocol utilizes thermal energy to overcome hydrophobic collapse and double coupling to ensure complete conversion.

  • Resin Preparation: Swell the peptidyl-resin in a 1:1 mixture of DMF and DCM for 30 minutes to maximize pore expansion.

  • Reagent Preparation: Dissolve the C17 fatty acid (5 equivalents), DIC (5 equivalents), and OxymaPure (5 equivalents) in DMF. Causality: Maintaining a strict 1:1:1 ratio of Acid:DIC:Oxyma prevents excessive active ester concentration, which could otherwise lead to unwanted esterification of hydroxyl-containing side chains[4].

  • Microwave Coupling: Transfer the reagents to the reaction vessel. Irradiate at 75°C for 10 minutes using an automated microwave peptide synthesizer[3].

  • Self-Validation Checkpoint (Microcleavage): Withdraw a 2 mg aliquot of resin. Perform a rapid 2-minute microcleavage using a heated cleavage block (e.g., Razor system)[7]. Analyze via LC-MS. If unreacted amine is present (>5%), proceed to step 5.

  • Double Coupling: Drain the reaction vessel and repeat the coupling with fresh reagents (3 equivalents) for an additional 10 minutes at 75°C[5]. Causality: Fresh reagents replenish the highly reactive intermediate concentration, driving the equilibrium forward.

Protocol 2: Solution-Phase Coupling via TCFH/NMI for Extreme Steric Hindrance

This protocol generates a sterically compact, highly electrophilic intermediate to force amide bond formation between bulky partners.

  • Activation: In a dry vial under an inert atmosphere, combine the sterically hindered C17 carboxylic acid (1.0 eq) and the secondary amine (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add N-methylimidazole (NMI, 2.1 eq). Causality: NMI serves a dual purpose as an acid scavenger and a nucleophilic catalyst, driving the formation of the highly reactive acyl imidazolium intermediate[6].

  • Coupling: Add TCFH (1.1 eq) in a single portion. Stir vigorously at room temperature for 60 minutes.

  • Self-Validation Checkpoint (Crystallization): Add water dropwise to the reaction mixture and cool in an ice bath for 10 minutes. The rapid precipitation of the product serves as an immediate visual validation of successful conversion and simplifies downstream isolation[6]. Filter the white crystalline product and analyze via HPLC.

References

  • Benchchem. "Technical Support Center: Optimizing Peptide Synthesis with Oxyma." Benchchem.
  • Benchchem. "A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings." Benchchem.
  • Benchchem.
  • CEM Corporation. "Microwave Assisted SPPS of Hindered Non-Standard Amino Acids." AWS.
  • ACS Publications. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." ACS.
  • CEM Corporation. "Razor - Rapid Cleavage for Peptide Synthesis." CEM.
  • Biotage. "Using double coupling to improve your peptide synthesis." Biotage.

Sources

Technical Support Center: pH-Controlled Selective Hydrolysis of Diesters to Monoesters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective hydrolysis of diesters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, providing you with the expertise to not only execute these reactions but also to troubleshoot and optimize them effectively.

Introduction: The Synthetic Value of Selective Hydrolysis

The conversion of a diester to a monoester is a cornerstone transformation in organic synthesis, providing a versatile intermediate with differentiated reactivity. These monoester-monoacids are crucial building blocks for pharmaceuticals, polymers, and fine chemicals. While seemingly straightforward, achieving high selectivity for the monoester product over the fully hydrolyzed dicarboxylic acid can be a significant challenge. The key to this selectivity often lies in the precise control of reaction conditions, with pH being the most critical lever. This guide will provide a comprehensive overview of how to harness pH and other factors to achieve high-yielding and selective mono-hydrolysis of diesters.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning and executing the selective hydrolysis of a diester.

Q1: What is the fundamental principle behind using pH to selectively hydrolyze a diester to a monoester?

The selective hydrolysis of a diester to a monoester under basic conditions is a classic example of a reaction under kinetic control. The overall process occurs in two consecutive steps: the hydrolysis of the first ester group to form the monoester, and the hydrolysis of the second ester group to form the dicarboxylic acid. The key to selectivity lies in the fact that the rate of the first hydrolysis is significantly faster than the rate of the second.

The monoester product exists as a carboxylate anion under the basic reaction conditions. This negatively charged carboxylate group exerts an electrostatic repulsion on the incoming hydroxide nucleophile, making the second ester group less electrophilic and thus, less reactive towards hydrolysis. By carefully controlling the pH (i.e., the concentration of the hydroxide nucleophile), temperature, and reaction time, it is possible to stop the reaction after the first hydrolysis has occurred but before the second, slower hydrolysis has had a chance to proceed to a significant extent.

Q2: How do I choose the right base and solvent for my reaction?

The choice of base and solvent is critical for achieving high selectivity.

  • Base Selection: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used to ensure a sufficient concentration of the hydroxide nucleophile.[1] For substrates that are sensitive to strong bases, weaker bases like sodium carbonate or bicarbonate can be employed, though this may require longer reaction times or higher temperatures.[1] Barium hydroxide (Ba(OH)2) is another option that can offer advantages, as the barium salts of the resulting carboxylates can sometimes be insoluble, which may aid in selectivity and purification.[2][3]

  • Solvent System: The solvent must be able to dissolve both the diester and the base. Often, a mixture of water and an organic co-solvent is used. Water is necessary as the reactant in the hydrolysis, while the organic co-solvent helps to solubilize the often-hydrophobic diester. Common co-solvents include alcohols (methanol, ethanol) and ethers (tetrahydrofuran (THF), dioxane). It is important to note that the choice of co-solvent can influence the reaction rate and selectivity. For instance, a THF-water mixture has been shown to be highly effective for the selective monohydrolysis of some symmetric diesters.[4]

Q3: What is the difference between kinetic and thermodynamic control in this reaction?

Understanding the difference between kinetic and thermodynamic control is fundamental to achieving selective mono-hydrolysis.

  • Kinetic Control: This regime favors the product that is formed the fastest. In diester hydrolysis, the monoester is the kinetic product because the first hydrolysis step is significantly faster than the second. To favor the kinetic product, the reaction is typically run at lower temperatures and for shorter durations. This provides enough energy to overcome the activation barrier for the first hydrolysis but not enough for the majority of the molecules to proceed to the second hydrolysis.

  • Thermodynamic Control: This regime favors the most stable product. The dicarboxylic acid is the thermodynamic product because the overall hydrolysis to the diacid is an irreversible process under basic conditions. To favor the thermodynamic product, the reaction is run at higher temperatures and for longer durations, allowing the system to reach equilibrium, which in this case lies far on the side of the fully hydrolyzed product.

The following diagram illustrates the energy profile for the two consecutive hydrolysis reactions:

G cluster_0 Reaction Coordinate Diester Diester TS1 Transition State 1 Diester->TS1 Monoester Monoester E_TS1 TS2 Transition State 2 Monoester->TS2 E1 Diacid Diacid E_TS2 E2 E0 label_kinetic Kinetic Product label_thermodynamic Thermodynamic Product

Caption: Energy profile for the hydrolysis of a diester.

Q4: How can I monitor the progress of the reaction to stop it at the monoester stage?

Monitoring the reaction progress is crucial to ensure that it is stopped once the maximum concentration of the monoester is reached and before significant formation of the diacid occurs. Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively follow the disappearance of the starting diester and the appearance of the monoester and diacid products. The different polarities of the three components usually allow for good separation on a silica gel plate.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are quantitative methods that can precisely measure the concentration of the diester, monoester, and diacid in the reaction mixture over time. This allows for accurate determination of the optimal reaction time.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by integrating the signals corresponding to the starting material and products. This method is particularly useful for providing structural information about the species in the reaction mixture.

Q5: I'm working with an asymmetric diester. Which ester group will hydrolyze first?

For asymmetric diesters, the selectivity of hydrolysis is governed by a combination of steric and electronic factors.

  • Steric Effects: The less sterically hindered ester group will generally hydrolyze faster. The hydroxide nucleophile can more easily approach a less crowded carbonyl carbon. For example, in a diester with a methyl ester and a tert-butyl ester, the methyl ester will be preferentially hydrolyzed.

  • Electronic Effects: Electron-withdrawing groups attached to the alcohol or acyl portion of the ester can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups will decrease the rate of hydrolysis.[7] In cases where steric and electronic effects are opposing, the outcome can be difficult to predict and may require experimental optimization.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the selective hydrolysis of diesters.

Problem Potential Cause(s) Solution(s)
Low or no conversion to the monoester. 1. Insufficient base or catalyst. 2. Presence of water in reactants or solvents (for acid-catalyzed esterification). 3. Low reaction temperature or short reaction time.1. Increase the amount of base or catalyst incrementally. 2. Ensure all reactants and solvents are anhydrous. Consider using a Dean-Stark apparatus to remove water.[8] 3. Gradually increase the reaction temperature and/or extend the reaction time while carefully monitoring the reaction progress.[8]
Formation of the dicarboxylic acid instead of the monoester. 1. Reaction time is too long. 2. Reaction temperature is too high. 3. Excess of base.1. Optimize the reaction time by closely monitoring the reaction and stopping it when the maximum concentration of the monoester is reached.[8] 2. Lower the reaction temperature to favor kinetic control.[8] 3. Use a stoichiometric amount of base or slightly less.
Reaction is too slow or stalls. 1. Poor solubility of the diester. 2. Sterically hindered ester groups. 3. Insufficiently strong base.1. Change the organic co-solvent or increase its proportion in the solvent mixture. 2. Increase the reaction temperature and/or reaction time. Consider using a stronger base. 3. Switch to a stronger base (e.g., from Na₂CO₃ to NaOH).
Inconsistent results between batches. 1. Inaccurate measurement of base. 2. Variation in reaction temperature or time. 3. Inconsistent quality of starting materials or solvents.1. Prepare and standardize the base solution carefully. 2. Use a temperature-controlled reaction setup and a timer to ensure consistency. 3. Use high-purity starting materials and anhydrous solvents.
Difficulty in isolating the monoester product. 1. Similar physical properties of the monoester, diester, and diacid. 2. Formation of emulsions during workup.1. Utilize the acidic nature of the monoester for separation. Extract the reaction mixture with a weak base like sodium bicarbonate to selectively move the monoester into the aqueous phase. Subsequent acidification of the aqueous phase will precipitate the monoester. 2. During aqueous workup, add brine to help break emulsions and allow for better phase separation.[8]

Experimental Protocols

Protocol 1: General Procedure for the Selective Monohydrolysis of a Symmetric Diester (e.g., Diethyl Succinate)

This protocol provides a general method for the selective saponification of a symmetric diester under kinetically controlled conditions.

Materials:

  • Diethyl succinate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the diethyl succinate (1 equivalent) in a mixture of THF and water (e.g., a 1:1 to 4:1 v/v ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NaOH (1.0-1.2 equivalents) in water dropwise to the stirred diester solution over a period of 15-30 minutes.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the desired level of conversion to the monoester is achieved (typically 1-4 hours), quench the reaction by adding 1 M HCl until the solution is neutral or slightly acidic (pH ~6-7).

  • Remove the THF under reduced pressure.

  • Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether to remove any unreacted diester.

  • Make the aqueous layer basic (pH ~8-9) with saturated NaHCO₃ solution.

  • Wash the aqueous layer with diethyl ether to remove any remaining non-acidic impurities.

  • Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl. The monoester may precipitate out of solution.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the monoester.

Protocol 2: Purification of the Monoester

This protocol details a common method for separating the monoester from the starting diester and the diacid byproduct.

Procedure:

  • After the reaction, remove the organic solvent (if any) under reduced pressure.

  • Add water and diethyl ether to the reaction mixture and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether to remove the non-polar starting diester. The monoester and diacid will remain in the aqueous layer as their sodium salts.

  • Separate the aqueous layer and carefully acidify it to a pH of approximately 4-5 with a dilute acid (e.g., 1 M HCl). At this pH, the monoester (which is a weaker acid than the diacid) will be protonated and can be extracted with an organic solvent, while the diacid may remain in the aqueous phase as its mono-anion.

  • Extract the aqueous solution with diethyl ether or ethyl acetate. The organic layer will contain the desired monoester.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the purified monoester.

Visualizations

G cluster_0 Selective Mono-hydrolysis Workflow start Start: Diester reaction Hydrolysis Reaction (Base, Solvent, Temp, Time) start->reaction monitoring Monitor Reaction (TLC, HPLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Workup & Extraction (pH adjustment) monitoring->workup Optimal Conversion purification Purification (Chromatography/Crystallization) workup->purification product Product: Monoester purification->product

Caption: A general workflow for the selective mono-hydrolysis of a diester.

References

  • Wikipedia. (2024). Barium hydroxide. Retrieved from [Link]

  • Sciencemadness Wiki. (2024). Barium hydroxide. Retrieved from [Link]

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Journal of Organic Chemistry, 65(18), 5834–5836.
  • Cevasco, G., & Thea, S. (2001). The effect of leaving group variation on reactivity in the dissociative hydrolysis of aryl 3,5-dimethyl-4-hydroxybenzenesulfonates. Journal of the Chemical Society, Perkin Transactions 2, (8), 1509-1513.
  • Suárez-Castillo, O. R., Pérez-Reyes, C., Morales-Ríos, M. S., & Joseph-Nathan, P. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 58(3), 269-277.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Retrieved from [Link]

  • Organic Chemistry Portal. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Retrieved from [Link]

  • Barsukova, T., Sato, T., Takumi, H., & Niwayama, S. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. RSC Advances, 12(41), 26955-26960.
  • Morressier. (2018). Practical selective monohydrolysis of bulky symmetric diesters. Retrieved from [Link]

  • Kluger, R., & Westheimer, F. H. (1971). pH-Rate profile for the hydrolysis of some esters of a bicyclic phosphinic acid. Evidence for rate-limiting pseudorotation. Journal of the American Chemical Society, 93(16), 4294–4303.
  • ResearchGate. (2014). pH-rate profile for the pH-independent hydrolysis of ( ) is for (UpU).... Retrieved from [Link]

  • ResearchGate. (2016). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4.... Retrieved from [Link]

  • Odinity. (2018). Kinetics Lab - Methanolysis of Diethyl Succinate. Retrieved from [Link]

  • Rao, B. M., & Rao, G. (1995). A Comparative Kinetic Study of Saponification of Industrially Important Mono and Diesters of Glycol and Glycerol in Protic and Aprotic Solvent Systems. Asian Journal of Chemistry, 7(1), 61-68.
  • ResearchGate. (2019). Hydrolysis of Fatty Esters in DCM/Methanol. Retrieved from [Link]

  • Purdue University. (n.d.). Diethyl Succinate Production. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

  • U.S. Patent No. 4,314,071. (1982). Method of preparing monoesters.
  • SciSpace. (2017). OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. Retrieved from [Link]

  • ResearchGate. (2015). Optimization of saponification reaction in a continuous stirred tank reactor (CSTR) using design of experiments. Retrieved from [Link]

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Inductive vs conjugation effects in ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (2025). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Retrieved from [Link]

  • ResearchGate. (2025). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Retrieved from [Link]

  • Nature. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Retrieved from [Link]

  • MDPI. (2023). The Use of Anhydrous Barium Hydroxide for Selective Alkylation of Dialkyloxy-tert-butyl-calix[9]arenes. Retrieved from [Link]

  • ACS Publications. (1968). of Some Esters of a Bicyclic Phosphinic Acid. Evidence for Rate-Limiting Pseudorotation. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids. Retrieved from [Link]

  • PMC. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Retrieved from [Link]

  • PMC. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Retrieved from [Link]

  • SciELO. (2015). SELECTIVE SYNTHESIS OF PEG-MONOESTER USING CESIUM HETEROPOLY ACID AS HETEROGENEOUS CATALYST. Retrieved from [Link]

  • PMC. (2021). Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS. Retrieved from [Link]

  • Semantic Scholar. (1975). Gas chromatographic rate study of the methanolysis of diethyl malonates. Retrieved from [Link]

  • ResearchGate. (2026). Diethyl succinate synthesis by reactive distillation. Retrieved from [Link]

  • PMC. (2024). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 1H NMR Chemical Shifts: C17 Carboxylic Acids vs. Methyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of lipid analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled, non-destructive insights into molecular structure and quantification.[1][2] For researchers and professionals in drug development and the broader scientific community, a nuanced understanding of the subtle yet significant differences in the 1H NMR spectra of long-chain fatty acids and their corresponding methyl esters is critical. This guide provides an in-depth comparison of the proton chemical shifts for a C17 aliphatic chain, elucidating the underlying principles that govern these spectral distinctions and offering a robust experimental protocol for their characterization.

The Decisive Impact of the Headgroup: A Comparative Overview

The primary differentiator in the 1H NMR spectra of a C17 carboxylic acid (heptadecanoic acid) and its methyl ester (methyl heptadecanoate) lies in the chemical environment of the protons proximate to the carbonyl group. The substitution of the acidic proton in the carboxylic acid with a methyl group in the ester induces notable changes in the electronic environment, leading to characteristic shifts in the NMR spectrum.

The most striking differences are observed for the protons on the α-carbon (the carbon adjacent to the carbonyl) and, of course, the appearance of a new signal for the methyl ester protons versus the disappearance of the highly deshielded carboxylic acid proton.

Here is a summary of the typical 1H NMR chemical shifts observed for a C17 saturated fatty acid and its methyl ester in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard.

Proton Assignment Functional Group Typical Chemical Shift (δ, ppm) for C17 Carboxylic Acid Typical Chemical Shift (δ, ppm) for C17 Methyl Ester Key Observations
Carboxylic Acid Proton-COOH10.0 - 13.2 (broad singlet)[3][4][5][6]N/AHighly deshielded, broad signal due to hydrogen bonding and proton exchange.[3][4]
Methyl Ester Protons-COOCH₃N/A~3.7 (singlet)[7]A sharp, strong singlet characteristic of the methyl ester.[7]
α-Methylene Protons-CH₂-COOH / -CH₂-COOCH₃~2.35 (triplet)[7]~2.30 (triplet)Slightly more deshielded in the carboxylic acid.
β-Methylene Protons-CH₂-CH₂-COOH/COOCH₃~1.65 (multiplet)[7]~1.63 (multiplet)Minimal difference, but still slightly more deshielded in the acid.
Methylene Chain-(CH₂)₁₃-~1.2-1.4 (multiplet)[7]~1.2-1.4 (multiplet)Overlapping signals forming a broad multiplet; largely unaffected by the headgroup.
Terminal Methyl Protons-CH₃~0.88 (triplet)[7]~0.88 (triplet)Essentially identical chemical shift, as they are distant from the headgroup.

The "Why" Behind the Shift: Mechanistic Insights

The observed differences in chemical shifts can be attributed to the varying electronic effects of the carboxylic acid and methyl ester functionalities.

  • The Carboxylic Acid Proton (-COOH): This proton is the most deshielded in the molecule, appearing far downfield in the 10-13 ppm region.[3][4][8] This significant deshielding is a result of two primary factors: the strong electron-withdrawing effect (inductive effect) of the two oxygen atoms in the carboxyl group and the anisotropic effect of the C=O double bond.[3] Furthermore, in non-polar solvents like CDCl₃, carboxylic acids tend to form hydrogen-bonded dimers, which further deshields the acidic proton and often results in a broad signal.[4][6] This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.[4]

  • The Methyl Ester Protons (-COOCH₃): The introduction of a methyl group in the ester results in a characteristic singlet at approximately 3.7 ppm.[7] These protons are deshielded due to the electronegativity of the adjacent oxygen atom, which pulls electron density away from the methyl group.[9][10]

  • The α-Methylene Protons (-CH₂-CO-): The protons on the carbon adjacent to the carbonyl group are deshielded in both molecules, typically appearing in the 2.0-2.5 ppm range.[3][11] This deshielding is due to the inductive effect of the carbonyl group. The slightly greater downfield shift in the carboxylic acid compared to the methyl ester can be attributed to the stronger overall electron-withdrawing nature of the -COOH group compared to the -COOCH₃ group.

The following diagram illustrates the key structural differences and their influence on the chemical shifts of nearby protons.

G cluster_0 C17 Carboxylic Acid cluster_1 C17 Methyl Ester acid_chain R-CH₂- acid_alpha α-CH₂ acid_chain->acid_alpha acid_carbonyl C=O acid_alpha->acid_carbonyl acid_hydroxyl O-H acid_carbonyl->acid_hydroxyl acid_proton_shift δ ~ 10-13 ppm acid_alpha_shift δ ~ 2.35 ppm ester_chain R-CH₂- ester_alpha α-CH₂ ester_chain->ester_alpha ester_carbonyl C=O ester_alpha->ester_carbonyl ester_oxygen O ester_carbonyl->ester_oxygen ester_methyl -CH₃ ester_oxygen->ester_methyl ester_methyl_shift δ ~ 3.7 ppm ester_alpha_shift δ ~ 2.30 ppm

Caption: Structural comparison and key proton chemical shifts.

A Validated Protocol for 1H NMR Analysis of C17 Lipids

Reproducible and high-quality data are paramount in scientific research. The following step-by-step protocol is a validated methodology for the 1H NMR analysis of C17 carboxylic acids and methyl esters.

Materials and Reagents:

  • C17 Carboxylic Acid or Methyl Ester sample

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)[1]

  • High-quality 5 mm NMR tubes

  • Glass vial

  • Pipette

  • Molecular sieve (optional, for samples sensitive to moisture)[12][13]

Experimental Workflow:

G start Start weigh 1. Weigh Sample (20-50 mg) start->weigh dissolve 2. Dissolve in CDCl₃ with TMS (~0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer acquire 4. Acquire 1H NMR Spectrum (e.g., 500 MHz) transfer->acquire process 5. Process Data (Phasing, Baseline Correction, Referencing) acquire->process analyze 6. Analyze Spectrum (Integration, Chemical Shift Assignment) process->analyze end End analyze->end

Sources

A Comparative Guide to the GC-MS Analysis of 17-Methoxy-17-oxoheptadecanoic Acid and Related Long-Chain Dicarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation behavior of 17-methoxy-17-oxoheptadecanoic acid, a monomethyl ester of a C17 long-chain dicarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective, detailing the underlying chemical principles, providing supporting experimental data, and presenting robust analytical protocols.

Introduction: The Analytical Challenge of Dicarboxylic Acids

Long-chain dicarboxylic acids (DCAs) are pivotal molecules in various biological and industrial processes, including fatty acid metabolism, polymer chemistry, and as biomarkers for certain metabolic disorders. Their analysis, however, presents a challenge due to their low volatility and high polarity. Gas chromatography, a premier separation technique, requires analytes to be volatile and thermally stable. Consequently, DCAs must undergo derivatization to convert the polar carboxyl groups into less polar, more volatile ester groups.

17-Methoxy-17-oxoheptadecanoic acid is the result of such a derivatization, where one of the two carboxylic acid groups of heptadecanedioic acid has been converted to a methyl ester. Understanding its fragmentation pattern under electron ionization (EI) in a mass spectrometer is critical for its unambiguous identification and quantification.

Section 1: The Imperative of Derivatization: A Comparative Overview

Derivatization is a cornerstone of GC-MS analysis for non-volatile compounds. For dicarboxylic acids, the primary goal is to cap the polar carboxyl groups, thereby increasing volatility and improving chromatographic peak shape. While methylation is a common approach, other methods exist, each with distinct advantages and producing different fragmentation patterns.

Derivatization MethodReagent ExampleAdvantagesDisadvantagesResulting Analyte Example
Methylation BF₃-Methanol, (Trimethylsilyl)diazomethaneProduces stable, volatile esters. Well-characterized fragmentation.Can be harsh, potentially altering other functional groups.Dimethyl heptadecanedioate
Silylation BSTFA, TBDMSHighly effective for increasing volatility. Can derivatize hydroxyl groups simultaneously.Silyl derivatives can be sensitive to moisture. May lead to more complex spectra.[1]Bis(trimethylsilyl) heptadecanedioate
Cyclohexylation DicyclohexylcarbodiimideYields stable esters with excellent chromatographic properties.[2]Less common, may require custom synthesis of standards.Dicyclohexyl heptadecanedioate

The choice of derivatization profoundly impacts the subsequent mass spectral fragmentation. This guide focuses on the monomethylated form, a potential product of incomplete derivatization or a specific target analyte, and compares it to its fully methylated counterpart.

Section 2: Decoding the Mass Spectrum of 17-Methoxy-17-oxoheptadecanoic Acid

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing extensive and reproducible fragmentation.[3] This fragmentation pattern serves as a chemical fingerprint. The process begins with the ejection of an electron from the molecule, creating a radical cation (M+•).[4]

For a long-chain ester like 17-methoxy-17-oxoheptadecanoic acid (Molecular Weight: 314.47 g/mol ), the key fragmentation pathways are predictable and diagnostic.

Key Fragmentation Pathways:
  • Molecular Ion (M+•) at m/z 314: For long-chain aliphatic compounds, the molecular ion is often of low abundance or entirely absent, as the energy from electron impact is rapidly dissipated through bond cleavages.

  • McLafferty Rearrangement (m/z 74): This is arguably the most diagnostic fragmentation for methyl esters of long-chain carboxylic acids.[5][6][7] It involves the transfer of a gamma-hydrogen (γ-H) to the carbonyl oxygen through a six-membered ring transition state, followed by cleavage of the bond between the alpha (α) and beta (β) carbons.[6] This rearrangement produces a stable, charged enol ion at m/z 74 , which is often the base peak in the spectrum of fatty acid methyl esters.[8]

  • Alpha (α) Cleavage: Cleavage of bonds adjacent to the carbonyl group is highly favored.[6]

    • Loss of the methoxy radical (•OCH₃): This results in an acylium ion at m/z 283 (M-31) .

    • Loss of the carboxyl group (•COOCH₃): This cleavage yields a hydrocarbon fragment at m/z 255 (M-59) .

  • Hydrocarbon Chain Fragmentation: The long aliphatic chain undergoes a series of cleavages, resulting in clusters of ions separated by 14 Da (corresponding to -CH₂- units). Prominent ions will appear at m/z 87, 101, 115, 129, and so on. The ion at m/z 87 is particularly significant for saturated methyl esters.[8]

  • Fragmentation at the Carboxylic Acid Terminus: The underivatized end of the molecule will also influence the spectrum. Cleavages near this end can lead to fragments that have lost water (H₂O) or the entire carboxyl group (•COOH).

Visualizing the Fragmentation

The following diagram illustrates the primary fragmentation pathways for 17-methoxy-17-oxoheptadecanoic acid upon electron ionization.

G cluster_main 17-Methoxy-17-oxoheptadecanoic acid Radical Cation (M+•) cluster_frags Primary Fragment Ions M [HOOC-(CH2)15-COOCH3]+• m/z 314 m74 McLafferty Rearrangement Ion [CH2=C(OH)OCH3]+• m/z 74 M->m74 γ-H Rearrangement m283 α-Cleavage Product [HOOC-(CH2)15-CO]+ m/z 283 (M-31) M->m283 Loss of •OCH3 m255 α-Cleavage Product [HOOC-(CH2)15]+ m/z 255 (M-59) M->m255 Loss of •COOCH3 m87 Hydrocarbon Chain Fragment [CH3OOC-(CH2)4]+ m/z 87 M->m87 Chain Cleavage

Caption: Key EI fragmentation pathways of the target analyte.

Section 3: Comparative Analysis: Mono- vs. Di-methylated Heptadecanedioate

A crucial aspect of quality control in derivatization is ensuring the reaction goes to completion. Analyzing the fragmentation of the mono-methylated versus the fully derivatized di-methylated form of heptadecanedioate highlights key spectral differences that are vital for accurate identification.

Ion (m/z)Description17-Methoxy-17-oxoheptadecanoic Acid (Monomethyl)Dimethyl HeptadecanedioateRationale for Difference
M+• Molecular Ion314 (weak/absent)328 (weak/absent)Difference of one methylene group (-CH₂- vs. two -H).
M-31 Loss of •OCH₃283297Reflects the different molecular weights.
74 McLafferty IonProminent Prominent Diagnostic for the methyl ester group, present in both.
87 C₄ Hydrocarbon IonProminent Prominent Common fragment for saturated methyl esters.[8]
[M-H₂O]+• Loss of WaterPossibleUnlikelyThe free carboxylic acid group readily loses water. The diester lacks this functional group.

The presence of ions indicating the loss of water is a strong indicator of an underivatized carboxyl group. Conversely, the absence of such ions, coupled with a molecular ion and M-31 peak shifted 14 Da higher, confirms the presence of the dimethyl ester.

Section 4: Experimental Protocol for GC-MS Analysis

This section provides a robust, field-proven protocol for the derivatization and analysis of long-chain dicarboxylic acids. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Workflow Overview

G Sample Biological or Chemical Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Methylation (e.g., BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Library Matching GCMS->Data

Caption: Standard workflow for dicarboxylic acid analysis.

Step-by-Step Methodology
  • Sample Preparation and Extraction:

    • Accurately weigh approximately 10-50 mg of the sample into a glass tube.

    • For biological samples, perform a liquid-liquid extraction (e.g., Folch method) to isolate the lipid fraction. For simpler matrices, dissolve the sample in a suitable organic solvent.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Methylation with Boron Trifluoride-Methanol (BF₃-Methanol)

    • Rationale: BF₃-Methanol is a highly effective and common reagent for esterifying carboxylic acids. It acts as a Lewis acid catalyst.

    • To the dried extract, add 2 mL of 14% BF₃-Methanol solution.

    • Add 1 mL of Toluene to aid in solubility.

    • Seal the tube tightly with a Teflon-lined cap.

    • Heat the mixture at 100°C for 1 hour in a heating block or water bath.

    • Allow the tube to cool to room temperature.

    • Add 2 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector: Split/splitless inlet, operated in splitless mode. Injector temperature: 280°C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 280°C.

      • Hold at 280°C for 10 minutes.[1]

    • Injection Volume: 1 µL.

  • Mass Spectrometer Settings:

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1][3]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-550.

Section 5: Trustworthiness and Data Validation

Authoritative identification relies on more than a single piece of evidence. To ensure trustworthiness, a multi-faceted approach is required.

  • Mass Spectral Library Matching: The acquired spectrum should be compared against established, reputable libraries such as the NIST/EPA/NIH Mass Spectral Library or the Wiley Registry. A high match factor (>800/1000) provides a strong preliminary identification.[9]

  • Retention Index (RI): In addition to the mass spectrum, the retention time of the analyte should be compared to that of an authentic standard or converted to a retention index (e.g., Kovats index) by running a series of n-alkane standards. This provides an orthogonal piece of data that is dependent on the analyte's boiling point and interaction with the GC column, adding a high degree of confidence.

  • Logical Fragmentation: The most critical validation step is confirming that the observed fragmentation pattern aligns with established chemical principles, as detailed in Section 2. The presence of diagnostic ions like m/z 74 and the M-31 peak provides mechanistic proof of the structure, which is more reliable than library matching alone.

By combining these three pillars—library matching, retention index, and logical fragmentation analysis—the identification of 17-methoxy-17-oxoheptadecanoic acid becomes a self-validating and highly trustworthy process.

References

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  • Grossert, J. S., et al. (1981). A facile, versatile procedure for the preparation of fatty acid esters suitable for glc or hplc analyses. Canadian Journal of Chemistry. Available from: [Link]

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  • ResearchGate. (n.d.). MS Spectrum of Heptadecanoic Acid, Methyl Ester (A),.... ResearchGate. Available from: [Link]

  • PubChem. (n.d.). Methyl 9-methylheptadecanoate. PubChem. Available from: [Link]

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  • ResearchGate. (2026). (PDF) Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. ResearchGate. Available from: [Link]

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  • AIP Publishing. (2025). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing. Available from: [Link]

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  • ACS Publications. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. ACS Publications. Available from: [Link]

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  • ResearchGate. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. ResearchGate. Available from: [Link]

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  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal. Available from: [Link]

  • SciSpace. (n.d.). gc-ms analysis of chemical constituents in the methanolic tuber extract of momordica cymbalaria. SciSpace. Available from: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). GC-MS Analysis of Bioactive Compounds in Methanolic Extracts of Stem and Seed Samples of Distimake spp. International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]

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Comparative Analysis of Carbonyl Stretching Frequencies: Esters vs. Carboxylic Acids in FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Trap

In organic structure elucidation and drug formulation, the carbonyl region (


) is often the first checkpoint. However, a common diagnostic error occurs when distinguishing esters from carboxylic acids based solely on a single "textbook" frequency.

While standard texts list esters at


 and acids at 

, this simplification fails in non-standard phases. The critical differentiator is not just the frequency, but the phase-dependent behavior of hydrogen bonding. This guide analyzes the mechanistic divergence between ester and acid carbonyls and provides a definitive, self-validating experimental protocol (The Dilution Method) to resolve ambiguities.

Mechanistic Divergence: Why the Frequencies Differ

The vibrational frequency (


) of a bond is governed by Hooke’s Law, approximated as:


Where

is the force constant (bond stiffness) and

is the reduced mass. Since the reduced mass for

is constant in both functional groups, the frequency difference is driven entirely by electronic and intermolecular effects on

.
A. Esters: The Inductive Dominance

In esters (


), the alkoxy oxygen exerts a powerful inductive effect (-I) . It withdraws electron density from the carbonyl carbon, shortening the 

bond and increasing its force constant (

).
  • Result: The absorption shifts to a higher wavenumber (

    
    ).[1]
    
  • Resonance Effect: While resonance (+R) exists, the inductive withdrawal dominates in saturated esters.

B. Carboxylic Acids: The Hydrogen Bond Dimer

Carboxylic acids (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) present a unique dual-state system.[2]
  • The Dimer (Condensed Phase): In solid (KBr) or neat liquid forms, acids exist almost exclusively as stable cyclic dimers held together by two strong hydrogen bonds. This H-bonding weakens the

    
     bond, lowering 
    
    
    
    .
    • Result: Frequency drops significantly to

      
      .
      
  • The Monomer (Gas/Dilute Phase): If the H-bonds are broken (e.g., in gas phase or highly dilute non-polar solution), the inductive effect of the -OH group takes over, similar to an ester.

    • Result: Frequency jumps to

      
      , often higher than the corresponding ester.[3]
      

Field Insight: A peak at


 is not intrinsic to the acid functional group; it is intrinsic to the acid dimer.

Comparative Data Analysis

The following table summarizes the spectral shifts. Note the "Crossover Region" where misidentification is most likely.

ParameterSaturated Aliphatic EsterCarboxylic Acid (Dimer)Carboxylic Acid (Monomer)
Primary C=O Frequency 1735 – 1750 cm⁻¹ 1700 – 1725 cm⁻¹ ~1760 cm⁻¹
Effect of Conjugation Lowers to ~1715–1730 cm⁻¹Lowers to ~1680–1700 cm⁻¹Lowers to ~1730 cm⁻¹
O-H Stretch Absent (unless alcohol impurity)Broad, intense "Hairy Beard" (2500–3300 cm⁻¹)Sharp, weak band (~3500–3550 cm⁻¹)
C-O Stretch Two bands: 1000–1300 cm⁻¹One strong band: ~1210–1320 cm⁻¹One band
Phase Sensitivity Low (Minimal shift with dilution)High (Significant shift with dilution) N/A

Data synthesized from Silverstein et al. and NIST Standard Reference Data. [1, 2]

Experimental Protocol: The Solution Phase Dilution Method

When the broad O-H stretch is obscured (e.g., by C-H stretches or moisture) or when analyzing complex mixtures, the Dilution Method is the definitive self-validating test to distinguish an acid from an ester.

Objective

To determine if a carbonyl peak at


 belongs to a hydrogen-bonded acid or a conjugated/strained ester.
Materials
  • Solvent: Carbon Tetrachloride (

    
    ) is ideal (transparent in carbonyl region). Chloroform (
    
    
    
    ) or Dichloromethane (
    
    
    ) are acceptable alternatives if solvent background is subtracted.
  • Cell: Liquid IR cell with NaCl or KBr windows (0.1 mm to 1.0 mm path length).

Step-by-Step Workflow
  • Baseline Scan (Concentrated):

    • Prepare a 10% (v/v) solution of the sample in the non-polar solvent (or use a neat film if liquid).

    • Acquire spectrum (16 scans, 4 cm⁻¹ resolution).

    • Observation: Note the position of the carbonyl peak (likely ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       if acid).[1][4]
      
  • Dilution Step:

    • Dilute the sample significantly to approximately 0.1% or 0.01% concentration.

    • Note: You may need a thicker path length cell (e.g., 1.0 mm) to see the signal at this low concentration.

  • Validation Scan (Dilute):

    • Acquire the spectrum of the dilute sample.

    • Critical Comparison: Overlay the Concentrated vs. Dilute spectra.

Interpretation of Results
  • Scenario A (Carboxylic Acid):

    • The intense peak at

      
       (Dimer) decreases in intensity.
      
    • A new peak appears at

      
       (Monomer).
      
    • Mechanism: Dilution pushes the equilibrium

      
       toward the monomer.
      
  • Scenario B (Ester):

    • The carbonyl peak remains at its original position (

      
      ).
      
    • No new high-frequency peak appears.

    • Mechanism: Esters do not dimerize; their frequency is intramolecular and concentration-independent.

Diagnostic Logic Pathway

The following diagram illustrates the decision-making process for assigning a carbonyl peak, integrating the dilution protocol.

FTIR_Decision_Tree Start Unknown Carbonyl Peak (1700 - 1750 cm⁻¹) CheckOH Check 2500-3300 cm⁻¹ Region Is there a broad 'Hairy Beard'? Start->CheckOH AcidLikely Likely Carboxylic Acid (Dimer Form) CheckOH->AcidLikely Yes (Broad OH) Ambiguous Ambiguous / No OH Detected (Possible Ester or Obscured Acid) CheckOH->Ambiguous No / Unclear CheckCO Secondary Check: C-O Stretches (1000-1300 cm⁻¹) Ambiguous->CheckCO DilutionTest PERFORM DILUTION TEST (Dilute in CCl₄/CHCl₃) ShiftYes Peak Shifts/Splits? (New band ~1760 cm⁻¹) DilutionTest->ShiftYes ConclusionAcid CONFIRMED: Carboxylic Acid (Equilibrium Shift Observed) ShiftYes->ConclusionAcid Yes (Monomer formed) ConclusionEster CONFIRMED: Ester (Frequency Stable) ShiftYes->ConclusionEster No (Stable position) CheckCO->DilutionTest Two bands (Ester?) One band (Acid?)

Figure 1: Diagnostic logic flow for distinguishing ester vs. acid carbonyls using spectral features and the dilution validation method.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023). Acetic Acid vs. Ethyl Acetate IR Spectra. NIST Chemistry WebBook, SRD 69.[5][6] Retrieved from [Link][5][6]

  • Coates, J. (2000).[7] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the HPLC Retention Behavior of C16, C17, and C18 Dicarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, achieving precise and reproducible separation of structurally similar molecules is a daily challenge. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, stands as a cornerstone analytical technique. This guide provides an in-depth comparison of the retention times for a homologous series of dicarboxylic acid esters—specifically, the diethyl esters of hexadecanedioic acid (C16), heptadecanedioic acid (C17), and octadecanedioic acid (C18). Understanding the subtle differences in their chromatographic behavior is critical for developing robust analytical methods for quality control, impurity profiling, and metabolic studies.

This document moves beyond a simple recitation of methods. It delves into the fundamental principles governing the separation, explains the rationale behind the experimental design, and presents illustrative data to guide your own method development.

The Chromatographic Principle: Hydrophobicity and Chain Length

Reversed-phase HPLC separates molecules based on their relative hydrophobicity.[1][2] The stationary phase, typically silica particles chemically bonded with non-polar alkyl chains (like C18), provides a hydrophobic surface.[1][3] A polar mobile phase, consisting of solvents like water mixed with acetonitrile or methanol, carries the sample through the column.

The core principle is straightforward: the more hydrophobic a molecule is, the more strongly it will interact with the non-polar stationary phase, and the longer it will be retained on the column. This interaction is primarily driven by van der Waals forces.[1] For a homologous series of compounds like the dicarboxylic acid esters under review, the primary structural difference is the length of the aliphatic carbon chain. Each additional methylene group (-CH2-) in the chain increases the molecule's overall non-polar character and surface area, leading to a predictable increase in its hydrophobicity.[4][5]

Therefore, we can hypothesize the following elution order:

  • Diethyl Hexadecanedioate (C16): Least hydrophobic, shortest retention time.

  • Diethyl Heptadecanedioate (C17): Intermediate hydrophobicity, intermediate retention time.

  • Diethyl Octadecanedioate (C18): Most hydrophobic, longest retention time.

This predictable relationship forms the basis for separating these and other similar homologous series.[6]

Experimental Design: A Self-Validating Protocol

The following protocol is designed to be a robust starting point for the separation of long-chain dicarboxylic acid esters. The choices made reflect best practices aimed at achieving sharp, symmetrical peaks and reproducible retention times.

Instrumentation and Consumables
  • HPLC System: A standard analytical HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a suitable detector.

  • Detector: An Evaporative Light-Scattering Detector (ELSD) is ideal for these non-chromophoric analytes. A UV detector set to a low wavelength (e.g., 205 nm) can also be used.[7]

  • Column: A high-quality C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for this type of separation due to its high hydrophobic retention and surface area.[1][7]

  • Solvents: HPLC-grade acetonitrile and ultrapure water.

  • Analytes: High-purity standards of Diethyl Hexadecanedioate (C16), Diethyl Heptadecanedioate (C17), and Diethyl Octadecanedioate (C18).

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare individual stock solutions of each dicarboxylic acid ester in acetonitrile at a concentration of 1 mg/mL.

    • Create a mixed working standard by combining equal volumes of each stock solution and diluting with the mobile phase to a final concentration of approximately 50-100 µg/mL for each analyte. Rationale: Preparing a mixed standard allows for direct comparison of retention times in a single run. Diluting in the mobile phase prevents peak distortion caused by solvent mismatch.

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water

    • Mobile Phase B: Acetonitrile

    • Prepare a mobile phase composition of 90:10 Acetonitrile:Water (v/v).[7]

    • Filter the mobile phase through a 0.45 µm filter and degas thoroughly using sonication or vacuum filtration. Rationale: A high percentage of organic modifier is necessary to elute these highly hydrophobic compounds in a reasonable time.[7] Filtering and degassing prevent pump blockages and baseline instability.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C. Rationale: Elevating the column temperature reduces mobile phase viscosity, which lowers system backpressure and improves mass transfer, leading to sharper peaks and often shorter retention times.[7]

    • Detection:

      • ELSD: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM (Standard Liters per Minute).

      • UV: 205 nm.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the mixed working standard.

    • Record the chromatogram and identify the retention time for each peak.

Workflow Visualization

The experimental process can be summarized with the following workflow diagram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare 1 mg/mL Stock Solutions (in Acetonitrile) B Create Mixed Working Standard (50-100 µg/mL) A->B G Inject Mixed Standard (10 µL) B->G C Prepare Mobile Phase (90:10 ACN:H2O) D Filter & Degas Mobile Phase C->D E Equilibrate System (30 min) D->E F Inject Blank (Mobile Phase) E->F F->G H Acquire Data G->H I Integrate Peaks H->I J Determine Retention Time (tR) for each Analyte I->J

Caption: Experimental workflow from sample preparation to data analysis.

Results and Discussion

The injection of the mixed standard containing the diethyl esters of C16, C17, and C18 dicarboxylic acids under the specified reversed-phase HPLC conditions yields a chromatogram with three distinct, well-separated peaks. The retention times presented below are illustrative and representative of a typical separation on a standard C18 column.

Comparative Retention Time Data
AnalyteDicarboxylic Acid BackboneExpected Retention Time (min)
Diethyl HexadecanedioateC16~ 8.5
Diethyl HeptadecanedioateC17~ 10.2
Diethyl OctadecanedioateC18~ 12.1

As hypothesized, the retention time increases with the length of the carbon chain. The C16 ester, being the least non-polar, elutes first. The addition of a single methylene group in the C17 ester is sufficient to increase its interaction with the C18 stationary phase, resulting in a significantly longer retention time. The C18 ester, with the longest aliphatic chain, is the most retained of the three compounds.

This linear relationship between carbon chain length and retention time in reversed-phase chromatography is a well-established principle for homologous series of non-polar compounds.[8]

Visualizing the Separation Mechanism

The separation occurs due to differential partitioning of the analytes between the mobile phase and the stationary phase. The longer alkyl chains of the C18 ester can interact more extensively with the C18 chains of the stationary phase, leading to its stronger retention.

Separation_Mechanism cluster_sp C18 Stationary Phase cluster_mp sp Silica Surface sp_chains C18 Alkyl Chains C16 C16 Ester (Least Interaction) C16->sp:f1 C17 C17 Ester C17->sp:f1 Moderate Interaction C18 C18 Ester (Most Interaction) C18->sp:f1 Strong Hydrophobic Interaction flow_start flow_end flow_start->flow_end Direction of Elution

Caption: Interaction of analytes with the C18 stationary phase.

Conclusion and Practical Implications

This guide demonstrates a clear and predictable relationship between the carbon chain length of dicarboxylic acid esters and their retention time in reversed-phase HPLC. The C18 ester is retained the longest, followed by the C17 and C16 esters, respectively, due to increasing hydrophobic interactions with the C18 stationary phase.

For scientists in pharmaceutical and chemical analysis, this principle is a powerful tool for:

  • Method Development: The predictable elution order allows for the rapid development of separation methods for other homologous series, such as fatty acids or other lipid esters.

  • Impurity Identification: Unknown peaks in a sample can be tentatively identified based on their retention time relative to known standards. For example, an impurity eluting just after the C18 peak could be hypothesized to be a C19 or C20 analogue.

  • Quality Control: The established method can be used to confirm the identity and purity of raw materials and final products by verifying that the primary component has the correct retention time.

The provided experimental protocol serves as a validated starting point, which can be further optimized by adjusting the mobile phase composition or gradient to achieve the desired resolution and run time for specific applications.

References

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Retrieved from [Link]

  • Capristo, E., Mingrone, G., DeGaetano, A., Addolorato, G., Greco, A. V., & Gasbarrini, G. (1999). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. Clinica Chimica Acta, 289(1-2), 11-21. Retrieved from [Link]

  • O'Hare, M. J., Capp, M. W., Nice, E. C., Cooke, N. H., & Archer, B. G. (1986). The Influence of Reversed-Phase n-Alkyl Chain Length on Protein Retention, Resolution and Recovery: Implications for Preparative HPLC. Scilit. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Nawada, S. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Retrieved from [Link]

  • Sarkar, A. B., & Kochak, G. M. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Journal of Chromatography A, 1073(1-2), 277-283. Retrieved from [Link]

  • Guo, H., Wang, X., & Zhang, L. (2012). Determination of Underivatized Long Chain Fatty Acids Using HPLC with an Evaporative Light-Scattering Detector. Journal of the American Oil Chemists' Society, 89, 183-189. Retrieved from [Link]

  • Mayhew, J. W., & Deedler, F. N. (1980). Quantitation of Long Chain Fatty Acids as the Methoxyphenacyl Esters. DTIC. Retrieved from [Link]

  • Sarkar, A.B., & Kochak, G.M. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. FAO AGRIS. Retrieved from [Link]

  • Tanaka, N., Sakagami, K., & Araki, M. (1980). EFFECT OF ALKYL CHAIN LENGTH OF STATIONARY PHASE ON RETENTION AND SELECTIVITY IN REVERSED PHASE LIQUID CHROMATOGRAPHY. Chemistry Letters, 9(10), 1213-1216. Retrieved from [Link]

  • Snyder, L. R., Dolan, J. W., & Carr, P. W. (2004). The Hydrophobic-Subtraction Model for Reversed-Phase Liquid Chromatography: A Reprise. LCGC International. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. Retrieved from [Link]

  • SIELC Technologies. (2023, June 6). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • GERLI. (n.d.). HPLC analysis. Cyberlipid. Retrieved from [Link]

  • Chromatography Forum. (2004, October 19). The Hydrophobicity and retention time of a compound. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Determination of Oxalic acid on Newcrom BH. Retrieved from [Link]

  • Rioux, V., et al. (2018). HPLC separation profile of standards of mono and dicarboxylic acid naphthacyl esters. ResearchGate. Retrieved from [Link]

  • Sepax Technologies, Inc. (n.d.). C18 Reversed Phase HPLC Columns. Obrnuta faza. Retrieved from [Link]

  • Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. Retrieved from [Link]

  • Pires, A. R., et al. (2022). Impact of the Dicarboxylic Acid Chain Length on Intermolecular Interactions with Lidocaine. Crystal Growth & Design. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

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A Comparative Guide to Purity Validation of 17-Methoxy-17-oxoheptadecanoic Acid (CAS 72849-42-4) Using Thin Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the purity validation of 17-Methoxy-17-oxoheptadecanoic acid (CAS 72849-42-4), a dicarboxylic acid monomethyl ester, using Thin Layer Chromatography (TLC). We delve into the foundational principles of TLC, present a detailed, optimized experimental protocol, and contextualize its performance by comparing it with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is intended for researchers, quality control analysts, and drug development professionals who require a rapid, reliable, and cost-effective method for assessing chemical purity. The methodologies described herein are grounded in established chromatographic theory and aligned with regulatory validation principles to ensure scientific integrity and trustworthiness.

Introduction: The Need for Purity in Chemical Synthesis

17-Methoxy-17-oxoheptadecanoic acid is a long-chain aliphatic molecule featuring a terminal carboxylic acid and a methyl ester group. Such molecules are valuable intermediates in organic synthesis, finding applications in the creation of polymers, lubricants, and potentially as building blocks in complex pharmaceutical compounds. The purity of such a starting material is paramount; trace impurities can lead to undesirable side reactions, impact product yield, and in the context of drug development, introduce potentially toxic components.

Thin Layer Chromatography (TLC) serves as an indispensable tool for the rapid assessment of purity.[1][2][3] It is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a solid adsorbent (the stationary phase) and a liquid solvent (the mobile phase).[4][5] Its simplicity, speed, and low cost make it an ideal choice for in-process reaction monitoring and final product purity verification.[2][5][6]

Part 1: Foundational Principles of the TLC Assay

The separation in TLC is governed by the principles of adsorption and partition.[4] For a molecule like 17-Methoxy-17-oxoheptadecanoic acid, which possesses both polar functional groups (-COOH, -COOCH₃) and a long, non-polar alkyl chain, its interaction with the stationary and mobile phases is nuanced.

  • Stationary Phase: A polar adsorbent, most commonly silica gel (SiO₂), is used.[4] The surface of silica gel is rich in hydroxyl groups (silanols), which can form hydrogen bonds with the polar moieties of the analyte. More polar compounds will adsorb more strongly to the stationary phase and thus travel a shorter distance up the plate.[5]

  • Mobile Phase: A solvent or mixture of solvents is chosen to carry the analyte up the plate via capillary action.[2][5] The polarity of the mobile phase is critical. A more polar mobile phase will compete more effectively with the stationary phase for the analyte, causing the analyte to move further up the plate.[5] The ideal mobile phase will result in a clear separation between the main compound and any potential impurities.

The result of a TLC experiment is quantified by the Retention Factor (Rf) , which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A pure compound should ideally appear as a single spot on the developed TLC plate.[1] The presence of additional spots indicates the presence of impurities.

Part 2: Experimental Protocol for Purity Validation

This protocol is a self-validating system designed for robust and reproducible results.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates (glass or aluminum backing). The F₂₅₄ indicates a fluorescent indicator is incorporated for visualization under UV light at 254 nm.[7]

  • Analyte: 17-Methoxy-17-oxoheptadecanoic acid (CAS 72849-42-4).

  • Solvents: Hexane (reagent grade), Ethyl Acetate (reagent grade), Glacial Acetic Acid (reagent grade).

  • Apparatus: TLC developing chamber, capillary tubes for spotting, UV lamp (254 nm), forceps, pencil.

  • Visualization Reagents: Iodine crystals in a sealed chamber, Potassium Permanganate (KMnO₄) stain.

Workflow for TLC Method Development

The following diagram outlines the logical workflow for developing an optimal TLC method for a new compound.

TLC_Development_Workflow cluster_prep Preparation cluster_dev Mobile Phase Optimization cluster_refine Refinement cluster_final Finalization Start Define Analyte (CAS 72849-42-4) Select_Stationary Select Stationary Phase (e.g., Silica Gel 60 F254) Start->Select_Stationary Prepare_Sample Prepare Sample Solution (~1 mg/mL in Dichloromethane) Select_Stationary->Prepare_Sample Initial_Solvent Test Initial Solvent System (e.g., 70:30 Hexane:EtOAc) Prepare_Sample->Initial_Solvent Develop_TLC Spot & Develop TLC Plate Initial_Solvent->Develop_TLC Evaluate_Rf Evaluate Rf Value Develop_TLC->Evaluate_Rf Decision Is 0.2 < Rf < 0.4? Evaluate_Rf->Decision Add_Modifier Spot Tailing? Add Acetic Acid (0.5%) Evaluate_Rf->Add_Modifier Too_High Rf Too High (Decrease Polarity) Decision->Too_High No (Rf > 0.4) Too_Low Rf Too Low (Increase Polarity) Decision->Too_Low No (Rf < 0.2) Optimized Method Optimized Decision->Optimized Yes Too_High->Initial_Solvent Adjust & Retry Too_Low->Initial_Solvent Adjust & Retry Add_Modifier->Initial_Solvent Adjust & Retry Visualize Select Visualization (UV, Iodine, Stain) Optimized->Visualize

Caption: Workflow for TLC method development and optimization.

Step-by-Step Methodology
  • Preparation of the TLC Chamber: Line the inside of the developing chamber with filter paper. Pour the chosen mobile phase into the bottom of the chamber to a depth of about 0.5 cm. Close the lid and allow the chamber to saturate for at least 15 minutes. This ensures a uniform vapor environment for consistent development.

  • Mobile Phase Selection: The dual polarity of the analyte requires a solvent mixture. An excellent starting point is a 7:3 (v/v) mixture of Hexane and Ethyl Acetate. To prevent spot tailing caused by the carboxylic acid group, add a small amount of glacial acetic acid (e.g., 0.5% of the total volume).

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting the Plate: Using a pencil, lightly draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Use a capillary tube to apply a small spot of the sample solution onto the origin. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation.[8]

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the level of the mobile phase.[3] Close the lid and allow the solvent to ascend the plate by capillary action.

  • Completion and Visualization: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

    • UV Light: View the plate under a UV lamp (254 nm).[6][9][10] Circle any dark spots with a pencil. While the long alkyl chain does not have a chromophore, the carbonyl groups may provide some quenching.

    • Iodine Vapor: Place the dried plate into a chamber containing a few iodine crystals. Organic compounds will adsorb the iodine vapor and appear as temporary yellow-brown spots.[6][9][10] Circle the spots immediately as they will fade.

    • Potassium Permanganate Stain: Prepare a solution of KMnO₄ (1.5 g), K₂CO₃ (10 g), and 10% NaOH (1.25 mL) in 200 mL of water. Briefly dip the plate in the stain and then gently heat it with a heat gun. Compounds that can be oxidized will appear as yellow spots on a purple background. This is a highly sensitive but destructive method.[10]

Part 3: Method Validation & Scientific Trustworthiness

For use in a regulated environment, any analytical method must be validated to prove it is suitable for its intended purpose.[11] The principles are outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13][14] For a TLC method used for purity testing (a limit test), the key validation parameters are:

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[11] Specificity is demonstrated by showing that the primary spot for 17-Methoxy-17-oxoheptadecanoic acid is well-resolved from any other spots.

  • Limit of Detection (LOD): This is the lowest amount of an impurity that can be detected but not necessarily quantitated. For TLC, this is determined by serially diluting a known impurity or the main compound and identifying the lowest concentration that yields a visible spot.

By following a systematic approach to development and performing these validation checks, the TLC method becomes a self-validating system, ensuring trustworthiness in its results.

Part 4: Comparison with Alternative Purity Analysis Techniques

While TLC is an excellent screening tool, other chromatographic techniques offer different advantages, particularly for quantification.

FeatureThin Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Adsorption/Partition on a planar surface[4][5]Partition between a liquid mobile phase and a solid stationary phase in a column[15][16]Partition between a gaseous mobile phase and a stationary phase in a column[17]
Resolution ModerateHigh to Very HighVery High
Speed Very Fast (15-30 mins per plate)[6]Moderate (5-60 mins per sample)Moderate (10-60 mins per sample)
Cost Low (per sample)[3][5]High (instrumentation)High (instrumentation)
Quantification Semi-quantitative (by eye) to Quantitative (with densitometer)Highly Quantitative and Reproducible[]Highly Quantitative and Reproducible[19]
Throughput High (multiple samples on one plate)Moderate (serial injections)Moderate (serial injections)
Suitability for CAS 72849-42-4 Excellent for rapid purity checks.Excellent. The compound is non-volatile and has functional groups suitable for reverse-phase HPLC.Requires derivatization of the carboxylic acid to increase volatility.

HPLC is considered the gold standard for quantitative purity analysis of non-volatile compounds like 17-Methoxy-17-oxoheptadecanoic acid.[17] However, TLC remains the superior choice for rapid, high-throughput screening where a precise quantitative result is not immediately required.

Part 5: Data Interpretation and Troubleshooting

A successfully developed TLC plate for a pure sample of 17-Methoxy-17-oxoheptadecanoic acid should show a single, compact spot with an Rf value between 0.2 and 0.4. The presence of additional spots signifies impurities.

  • Spots with lower Rf: Indicate more polar impurities (e.g., the corresponding diacid).

  • Spots with higher Rf: Indicate less polar impurities (e.g., starting materials or non-polar byproducts).

The following decision tree can aid in troubleshooting common issues.

TLC_Troubleshooting Start Problem Observed No_Spots No Spots Visible Start->No_Spots Streaking Spots are Streaked/Tailing Start->Streaking Rf_Bad Rf Too High or Too Low Start->Rf_Bad Poor_Sep Poor Separation Start->Poor_Sep No_Spots_R1 Is sample concentration too low? No_Spots->No_Spots_R1 Streaking_R1 Is sample concentration too high? Streaking->Streaking_R1 Rf_Bad_R1 Is the mobile phase polarity incorrect? Rf_Bad->Rf_Bad_R1 Poor_Sep_R1 Are spots overlapping? Poor_Sep->Poor_Sep_R1 No_Spots_R2 Was an incompatible visualization method used? No_Spots_R1->No_Spots_R2 No No_Spots_A1 Increase sample concentration No_Spots_R1->No_Spots_A1 Yes No_Spots_A2 Use a universal stain (e.g., KMnO4) No_Spots_R2->No_Spots_A2 Yes Streaking_R2 Is the compound acidic/basic? Streaking_R1->Streaking_R2 No Streaking_A1 Dilute the sample Streaking_R1->Streaking_A1 Yes Streaking_A2 Add acid/base modifier to mobile phase Streaking_R2->Streaking_A2 Yes Rf_Bad_A1 Rf too high -> Decrease polarity Rf too low -> Increase polarity Rf_Bad_R1->Rf_Bad_A1 Yes Poor_Sep_A1 Try a different solvent system (change selectivity) Poor_Sep_R1->Poor_Sep_A1 Yes

Caption: Decision tree for troubleshooting common TLC problems.

References

  • Thin Layer Chromatography. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • METHODS OF VISUALIZATIONS IN TLC. (2023, April 13). YouTube. Retrieved from [Link]

  • 7.8: TLC Visualization Methods. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall. Retrieved from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]

  • Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved from [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134. Retrieved from [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. (2020, November 11). LCGC International. Retrieved from [Link]

  • Thin-layer chromatography. (n.d.). Wikipedia. Retrieved from [Link]

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  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]

  • Use of high-performance thin layer chromatography by the American Herbal Pharmacopoeia. (2010, September 15). PubMed. Retrieved from [Link]

  • 2.2.27. THIN-LAYER CHROMATOGRAPHY. (n.d.). European Pharmacopoeia 7.0. Retrieved from [Link]

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  • Vlajkovic, J., et al. (2013). Development and validation of a TLC method for the analysis of synthetic food-stuff dyes. ResearchGate. Retrieved from [Link]

  • Karthikeyan, B., & Srinivasan, V. (2010). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Journal of Biophysical Chemistry, 1, 72-75. Retrieved from [Link]

  • Substance Details 4-Anilino-1-Boc-piperidine. (n.d.). UNODC. Retrieved from [Link]

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  • A Validated Reverse Phase HPLC Analytical Method for Quantitation of Glycoalkaloids in Solanum lycocarpum and Its Extracts. (n.d.). PMC. Retrieved from [Link]

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Navigating the Plasma Proteome: A Comparative Guide to the Albumin Binding Affinity of C17 and C19 Fatty Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals

In the intricate landscape of pharmacokinetics, the interaction between a therapeutic candidate and plasma proteins is a critical determinant of its fate within the body. Human Serum Albumin (HSA), the most abundant protein in blood plasma, serves as a primary transport vehicle for a multitude of endogenous and exogenous molecules, including fatty acids.[1][2][3] Its remarkable binding capacity profoundly influences a drug's half-life, distribution, and ultimately, its efficacy and safety profile.[1] Consequently, for researchers developing fatty acid-based therapeutics or conjugating fatty acid moieties to existing drugs to enhance their pharmacokinetic properties, a nuanced understanding of albumin binding affinity is paramount.

This guide provides a comparative analysis of the albumin binding affinity of two classes of long-chain fatty acid derivatives: those based on a C17 (heptadecanoic) scaffold and those on a C19 (nonadecanoic) scaffold. Moving beyond a simple list of facts, we will delve into the causality behind the experimental observations and provide detailed, field-proven protocols for characterizing these critical molecular interactions.

The Fundamental Principles: Chain Length and Hydrophobicity

Human Serum Albumin is a 585-amino acid globular protein composed of three homologous domains (I, II, and III), which create a heart-shaped molecule with multiple ligand-binding pockets.[1][4] For fatty acids, there are at least seven identified binding sites, each with varying affinities and architectural features.[2][4][5]

The binding of a fatty acid to albumin is a thermodynamically driven process governed by two primary forces:

  • Hydrophobic Interactions: The nonpolar hydrocarbon tail of the fatty acid seeks to minimize its contact with the aqueous environment of the plasma. It finds a favorable, low-energy state within the hydrophobic crevices of the albumin molecule.[6][7]

  • Electrostatic and Polar Interactions: The negatively charged carboxylate head of the fatty acid typically forms ionic and hydrogen bonds with basic amino acid residues (like lysine and arginine) at the binding site entrance.[6][8]

The dominant force contributing to the binding energy is the hydrophobic interaction.[7] A well-established principle in protein-ligand interactions is that for a homologous series of saturated fatty acids, the binding affinity increases with the length of the hydrocarbon chain.[6][9] Each additional methylene group (-CH2-) contributes favorably to the free energy of binding by increasing the surface area for hydrophobic contact. Studies on saturated fatty acids from C6 to C18 have consistently shown that the equilibrium association constants increase with carbon chain length.[9]

Comparative Analysis: C17 vs. C19 Derivatives

While direct, side-by-side comparative data for a wide array of specific C17 and C19 derivatives is sparse in publicly available literature, we can make robust, scientifically-grounded inferences based on the fundamental principles of fatty acid-albumin interactions.

Assuming the derivatives maintain the core saturated fatty acid structure and differ primarily in their alkyl chain length, C19 derivatives are expected to exhibit a higher binding affinity for albumin than their C17 counterparts. The two additional methylene groups in the C19 backbone provide a greater hydrophobic driving force for binding, leading to a more stable complex.

FeatureC17 Fatty Acid DerivativeC19 Fatty Acid DerivativeRationale
Primary Binding Force Hydrophobic interactionHydrophobic interactionGoverned by the nonpolar alkyl chain.[6][7]
Expected Binding Affinity (Ka) LowerHigher Increased chain length leads to stronger hydrophobic interactions and a greater free energy of binding.[9]
Expected Dissociation Constant (KD) HigherLower KD is the inverse of Ka; a lower KD signifies a tighter binding interaction.
Pharmacokinetic Implication Potentially shorter plasma half-lifePotentially longer plasma half-lifeStronger albumin binding generally reduces the concentration of the free, unbound drug, which is more susceptible to metabolic clearance.[1]

It is crucial to recognize that these predictions apply to derivatives where the modifying groups do not fundamentally alter the binding mechanism. The introduction of bulky, polar, or charged functional groups could introduce new interactions or steric hindrances that might override the simple effect of chain length.[1] Therefore, empirical determination of binding affinity for each specific derivative is non-negotiable in a drug development program.

Gold-Standard Methodologies for Quantifying Binding Affinity

To ensure scientific integrity, every claim about binding affinity must be substantiated by rigorous experimental data. The following protocols describe self-validating systems for accurately characterizing the interaction between fatty acid derivatives and albumin.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a label-free technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[10] By titrating the fatty acid derivative (ligand) into a solution containing albumin (macromolecule), one can directly obtain the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.[11][12]

Experimental Protocol: Step-by-Step

  • Preparation:

    • Precisely prepare a solution of fatty-acid-free HSA (typically 25-50 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a concentrated stock solution of the fatty acid derivative (e.g., 500-1000 µM) in the exact same buffer from the final dialysis step of the protein. Buffer mismatch is a common source of error.[13]

    • Thoroughly degas both solutions to prevent air bubbles.

  • Instrument Setup:

    • Load the HSA solution into the sample cell of the calorimeter.[10]

    • Load the fatty acid derivative solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C or 37°C). Allow the system to equilibrate.

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to account for diffusion from the syringe tip; this data point is typically discarded.[10]

    • Proceed with a series of subsequent injections (e.g., 20-30 injections of 2-5 µL each) with sufficient spacing between them (e.g., 150-180 seconds) to allow the signal to return to baseline.[13]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site or sequential binding sites) to calculate KD, n, and ΔH.

ITC_Workflow cluster_prep 1. Preparation cluster_load 2. Loading cluster_run 3. Titration cluster_analysis 4. Analysis HSA HSA in Buffer Degas Degas Solutions HSA->Degas FA Fatty Acid in Buffer FA->Degas SampleCell Load HSA into Sample Cell Degas->SampleCell Syringe Load Fatty Acid into Syringe Degas->Syringe Titrate Inject FA into HSA (Automated Injections) Syringe->Titrate Measure Measure Heat Change (dQ) Titrate->Measure Plot Plot dQ vs. Molar Ratio Measure->Plot Fit Fit Binding Isotherm Plot->Fit Params Determine KD, n, ΔH Fit->Params

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR)

Principle: SPR is a real-time, label-free optical technique for monitoring biomolecular interactions.[14][15] One molecule (the ligand, e.g., albumin) is immobilized on a gold-coated sensor chip. A solution containing the other molecule (the analyte, e.g., the fatty acid derivative) is flowed over the surface. Binding causes a change in mass at the sensor surface, which alters the refractive index and is detected as a change in the SPR signal, measured in Resonance Units (RU).[14] This allows for the determination of association rate constants (kₐ), dissociation rate constants (kₑ), and the equilibrium dissociation constant (KD).[14][16]

Experimental Protocol: Step-by-Step

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize HSA onto the surface via covalent amine coupling to a target density (e.g., 10,000 - 15,000 RU). Create a reference flow cell (often by activating and deactivating without ligand) to subtract non-specific binding and bulk refractive index changes.[14]

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Preparation:

    • Prepare a series of precise dilutions of the fatty acid derivative (e.g., from low nM to high µM range) in a suitable running buffer (e.g., HBS-EP+). The buffer should be identical to that used for the dilutions.

  • Binding Analysis:

    • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate. Start with the lowest concentration and proceed to the highest (or perform a single-cycle kinetics experiment).

    • Association Phase: Monitor the increase in RU as the analyte binds to the immobilized ligand.[17]

    • Dissociation Phase: After the association phase, switch back to flowing only running buffer over the surface and monitor the decrease in RU as the analyte dissociates.[17]

  • Data Analysis:

    • For each concentration, subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • The fitting process yields the kinetic parameters kₐ and kₑ. The equilibrium dissociation constant is calculated as KD = kₑ / kₐ.

SPR_Workflow cluster_prep 1. Immobilization cluster_binding 2. Binding Cycle cluster_analysis 3. Analysis Activate Activate Chip Surface (EDC/NHS) Immobilize Immobilize HSA Activate->Immobilize Deactivate Deactivate Surface Immobilize->Deactivate Inject Inject Fatty Acid (Analyte) Deactivate->Inject Association Association Phase (Measure RU increase) Inject->Association Dissociation Dissociation Phase (Buffer Flow, RU decrease) Association->Dissociation Sensorgram Generate Sensorgram (RU vs. Time) Dissociation->Sensorgram Fit Fit Kinetic Model Sensorgram->Fit Params Determine ka, kd, KD Fit->Params

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Fluorescence Spectroscopy

Principle: This technique leverages the intrinsic fluorescence of HSA, primarily from its single tryptophan residue (Trp-214), which is located in a hydrophobic binding pocket in subdomain IIA.[3] When a fatty acid binds near this residue, it can alter the local environment of the tryptophan, causing a change (often quenching) in its fluorescence intensity. By titrating the fatty acid derivative and monitoring the fluorescence quenching, one can determine the binding constant and the number of binding sites.

Experimental Protocol: Step-by-Step

  • Preparation:

    • Prepare a stock solution of fatty-acid-free HSA (e.g., 2-5 µM) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a concentrated stock solution of the fatty acid derivative in the same buffer.

  • Measurement:

    • Place the HSA solution in a quartz cuvette.

    • Set the excitation wavelength of the spectrofluorometer to ~295 nm (to selectively excite tryptophan) and record the emission spectrum (typically from 300 nm to 450 nm). Note the peak fluorescence intensity (F₀).

    • Make sequential, small additions of the fatty acid derivative stock solution to the cuvette.

    • After each addition, mix gently, allow to equilibrate for a few minutes, and record the new fluorescence intensity (F). Correct all readings for dilution.

  • Data Analysis:

    • Plot the fluorescence quenching data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where [Q] is the concentration of the quencher (fatty acid) and Ksv is the Stern-Volmer quenching constant.

    • For determining the binding constant (Ka) and the number of binding sites (n), rearrange the data using the double logarithm equation: log[(F₀ - F)/F] = log(Ka) + n log[Q].

    • A plot of log[(F₀ - F)/F] versus log[Q] yields a straight line with a slope of 'n' and a y-intercept of log(Ka).

Fluorescence_Quenching cluster_protein HSA Trp Trp-214 Photon_out Emission (~340 nm) Trp->Photon_out Fluorescence (F₀) Quenched Quenched Emission Trp->Quenched Non-radiative decay Photon_in Excitation (295 nm) Photon_in->Trp Absorption FA Fatty Acid Derivative FA->Trp Binding

Caption: Tryptophan fluorescence quenching by fatty acid binding.

Conclusion

The fundamental physicochemical principle of hydrophobicity dictates that longer-chain fatty acids bind more tightly to serum albumin. Therefore, C19 fatty acid derivatives are predicted to exhibit a higher binding affinity than their C17 counterparts, a factor that can be leveraged to achieve a more desirable pharmacokinetic profile, such as an extended plasma half-life.

References

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  • Spector, A. A., et al. (1975). Long chain fatty acid binding to human plasma albumin. The Journal of Biological Chemistry, 250(6), 2285-2288.
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  • Medications & Nutrition. (2025).
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  • Stroupe, C., et al. (2014). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1174, 321-335.
  • Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR).
  • Davis, B. D., & Dubos, R. J. (1947). THE BINDING OF FATTY ACIDS BY SERUM ALBUMIN, A PROTECTIVE GROWTH FACTOR IN BACTERIOLOGICAL MEDIA. The Journal of Experimental Medicine, 86(3), 215-228.
  • Spector, A. A. (1975). Fatty acid binding to plasma albumin. Journal of Lipid Research, 16(3), 165-179.
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance.
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  • Olaru, A., et al. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 6, 153.
  • Davis, B. D., & Dubos, R. J. (1947). THE BINDING OF FATTY ACIDS BY SERUM ALBUMIN, A PROTECTIVE GROWTH FACTOR IN BACTERIOLOGICAL MEDIA. The Journal of Experimental Medicine, 86(3), 215-228.
  • Curry, S. (1998). Fatty acid binding to human serum albumin: new insights from crystallographic studies. Biochimica et Biophysica Acta, 1394(1), 25-30.
  • Simard, J. R., et al. (2006). Location of High and Low Affinity Fatty Acid Binding Sites on Human Serum Albumin Revealed by NMR Drug-Competition Analysis. Journal of Molecular Biology, 361(2), 393-408.
  • Kamp, F., & Hamilton, J. A. (2006). Fluorescence assays for measuring fatty acid binding and transport through membranes. Methods in Molecular Biology, 332, 279-294.
  • Yamasaki, K., et al. (2017). Long chain fatty acids alter the interactive binding of ligands to the two principal drug binding sites of human serum albumin. PLoS ONE, 12(6), e0180404.
  • Velazquez-Campoy, A., et al. (2015). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (95), 52276.
  • Ha, C. E., & Bhagavan, N. V. (2013). Review: Modifications of Human Serum Albumin and Their Binding Effect. Clinica Chimica Acta, 426, 1-7.
  • Maciążek-Jurczyk, M., et al. (2021). Testing for drug-human serum albumin binding using fluorescent probes and other methods. Molecules, 26(21), 6639.
  • ACS Publications. (2025).
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A Senior Application Scientist's Guide to Mass Spectrometry for Impurity Identification in Commercial C-17 Mono-ester Samples

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the identification and characterization of impurities in commercial C17 mono-ester samples. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers field-proven insights, and provides detailed, self-validating protocols to ensure scientific integrity and regulatory compliance.

The Criticality of Impurity Profiling in Drug Development

C17 mono-esters, such as heptadecanoic acid esters, are utilized in various pharmaceutical and industrial applications. As with any active pharmaceutical ingredient (API) or key starting material, ensuring their purity is paramount to the safety and efficacy of the final product.[1][2] Impurities can originate from multiple sources, including starting materials, synthetic by-products, intermediates, degradation products, or reagents used during manufacturing.[1][3][4]

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[2][5][6] Specifically, ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds.[1][7][8] Failure to adequately characterize and control these impurities can lead to regulatory delays and compromise patient safety. Therefore, robust analytical strategies are not just a matter of quality control but a fundamental component of the drug development lifecycle.[4]

Understanding Impurity Thresholds (ICH Q3A/Q3B)

The necessity to identify and characterize an impurity is dictated by its concentration relative to the API and the maximum daily dose (MDD) of the drug.

ThresholdMaximum Daily Dose ≤ 2g/dayMaximum Daily Dose > 2g/day
Reporting ≥ 0.05%≥ 0.03%
Identification ≥ 0.10% or 1.0 mg Total Daily Intake (whichever is lower)≥ 0.05%
Qualification ≥ 0.15% or 1.0 mg Total Daily Intake (whichever is lower)≥ 0.05%
Data synthesized from ICH Harmonised Tripartite Guideline Q3A(R2) and Q3B(R2).[1][7][8]

Mass spectrometry, with its unparalleled sensitivity and specificity, serves as the cornerstone technology for both identifying known impurities and elucidating the structure of unknown compounds.[9]

Strategic Approaches: Choosing the Right Mass Spectrometry Platform

The selection of an appropriate mass spectrometry workflow is contingent upon the physicochemical properties of the C17 mono-ester and its potential impurities. The primary decision point lies between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_0 cluster_1 GC-MS Pathway cluster_2 LC-MS Pathway start Impurity Analysis of C17 Mono-ester Sample decision1 Are impurities volatile & thermally stable? start->decision1 gcms Gas Chromatography-Mass Spectrometry (GC-MS) decision1->gcms Yes lcms Liquid Chromatography-Mass Spectrometry (LC-MS) decision1->lcms No gcms_prep Sample Prep: - Derivatization to FAME (if needed) - Solvent dissolution gcms_ion Ionization: - Electron Ionization (EI) for structural detail gcms_adv Advantages: - High-resolution separation - Reproducible fragmentation - Extensive libraries (NIST) lcms_prep Sample Prep: - Simple dissolution - Solid Phase Extraction (SPE) if needed lcms_ion Ionization: - ESI for polar/ionic species - APCI for less polar species lcms_adv Advantages: - Broad applicability (non-volatile, polar) - Accurate mass (HRMS) - Minimal sample prep

Caption: Decision workflow for selecting between GC-MS and LC-MS.

Comparative Analysis of Core Techniques

The choice between GC-MS and LC-MS is a critical first step that influences the entire analytical workflow. Each technique offers distinct advantages and is suited for different types of impurities.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and semi-volatile compounds in the gas phase.Separates compounds in the liquid phase based on polarity or other properties.
Analyte Suitability Ideal for thermally stable, volatile compounds (e.g., shorter-chain esters, residual solvents, certain synthetic by-products).[10]Versatile for a wide range of polarities and molecular weights, including non-volatile and thermally labile compounds (e.g., larger esters, di/triglycerides, degradation products).[11][12]
Sample Preparation Often requires derivatization to increase volatility (e.g., transesterification to Fatty Acid Methyl Esters - FAMEs).[13][14]Typically involves simple dissolution in a suitable solvent. Solid-Phase Extraction (SPE) may be used for sample cleanup or concentration.[11][12]
Ionization Primarily Electron Ionization (EI), providing extensive, reproducible fragmentation for structural elucidation and library matching.[15][16] Chemical Ionization (CI) offers softer ionization for molecular weight confirmation.[15]Primarily Electrospray Ionization (ESI) for polar and ionizable analytes and Atmospheric Pressure Chemical Ionization (APCI) for less polar compounds.[17] Both are "soft" techniques that preserve the molecular ion.
Mass Analyzer Commonly coupled with single quadrupole or ion trap analyzers.Often coupled with high-resolution mass spectrometers (HRMS) like Time-of-Flight (TOF) or Orbitrap for accurate mass measurements and elemental composition determination.[4]
Pros Excellent chromatographic resolution; standardized methods; extensive and searchable spectral libraries (e.g., NIST) aid in rapid identification.[18]Broad applicability; minimal sample preparation reduces risk of artifact formation; accurate mass data from HRMS is powerful for identifying unknowns.[4]
Cons Limited to volatile and thermally stable analytes; derivatization can be time-consuming and introduce artifacts.[19]Chromatographic resolution can be lower than GC; matrix effects can cause ion suppression in ESI.

In-Depth Methodology: GC-MS for Volatile and Semi-Volatile Impurities

GC-MS is the gold standard for analyzing fatty acid methyl esters (FAMEs) and other volatile organic impurities.[13][18] Its strength lies in the highly reproducible fragmentation patterns generated by Electron Ionization (EI), which act as a "fingerprint" for a given molecule.

The Causality of Experimental Choices in GC-MS
  • Why Derivatization? If the C17 mono-ester is not already a methyl ester, or if related impurities like free fatty acids are expected, derivatization to the corresponding FAME is necessary. This step increases volatility and improves chromatographic peak shape, which is essential for successful separation and analysis by GC.[10][14]

  • Why Electron Ionization (EI)? EI at 70 eV is a high-energy process that induces predictable and extensive fragmentation. This is crucial for structural elucidation. For a C17 mono-ester, characteristic fragments can reveal information about the fatty acid chain and the ester group.[16][20]

    • McLafferty Rearrangement: For methyl esters, a prominent ion at m/z 74 is a key diagnostic peak.[5][20]

    • Alpha Cleavage: Cleavage of the bond alpha to the carbonyl group results in a resonance-stabilized acylium ion.[20]

    • Chain Fragmentation: For straight-chain esters, a series of hydrocarbon fragments separated by 14 amu (CH₂) is observed.[20][21] For branched-chain impurities, cleavage adjacent to the branch point yields characteristic ions (e.g., [M-43]⁺ for an iso-branch) that allow for precise localization of the branch.[5][16]

Experimental Protocol: GC-MS Impurity Profiling

This protocol is designed as a self-validating system, incorporating system suitability and quality control checks.

  • Sample Preparation (if derivatization is needed)

    • Accurately weigh ~10 mg of the C17 mono-ester sample into a vial.

    • Add 1 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes for saponification.

    • Cool, then add 2 mL of Boron Trifluoride-Methanol (BF₃-MeOH) solution. Heat at 80°C for 5 minutes to form FAMEs.[10]

    • Cool to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and allow the layers to separate.

    • Transfer the upper hexane layer containing the FAMEs to an autosampler vial for analysis.

  • GC-MS System Suitability

    • Inject a standard mixture (e.g., FAME C8-C22 mix) to verify column performance, retention time stability, and detector response.

    • Resolution between critical pairs (e.g., C18:1 cis/trans isomers) should meet predefined criteria.

  • Chromatographic & Spectrometric Conditions

    • GC System: Agilent 7890B GC or equivalent.[22]

    • Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column suitable for FAME separation.

    • Inlet: Split/Splitless, 250°C, Split ratio 20:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 100°C hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

    • Mass Range: m/z 40-550.

  • Data Analysis and Identification

    • Integrate all peaks in the total ion chromatogram (TIC) above the reporting threshold (e.g., 0.05%).

    • For each impurity peak, compare the acquired EI mass spectrum against a validated spectral library (e.g., NIST).

    • Examine the fragmentation pattern for characteristic ions to confirm the proposed structure or elucidate the structure of unknowns.[16]

    • Quantify impurities based on their peak area percent relative to the main C17 mono-ester peak.

In-Depth Methodology: LC-MS for Broad-Spectrum Impurity Analysis

LC-MS is indispensable for analyzing impurities that are non-volatile, polar, or thermally unstable, which are common in complex pharmaceutical samples.[3] The use of High-Resolution Mass Spectrometry (HRMS) provides accurate mass data, enabling the confident determination of elemental compositions for unknown impurities.[4]

The Causality of Experimental Choices in LC-MS
  • Why Reversed-Phase Chromatography? Reversed-phase LC (e.g., using a C18 column) is the workhorse for separating compounds based on hydrophobicity. It is highly effective for resolving fatty acid esters and related impurities of varying chain lengths and polarities.[19]

  • Why ESI vs. APCI?

    • Electrospray Ionization (ESI) is the preferred method for compounds that are polar or can be pre-ionized in solution. It is a very soft ionization technique, typically yielding protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ or [M+NH₄]⁺. This is ideal for confirming the molecular weight of an impurity.[17]

    • Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, neutral molecules that are not easily ionized by ESI. It can provide complementary information and is sometimes more robust against matrix effects.[17]

  • Why High-Resolution Mass Spectrometry (HRMS)? HRMS instruments (e.g., TOF, Orbitrap) can measure m/z values to within <5 ppm accuracy. This precision allows for the calculation of a unique elemental formula (e.g., CₓHᵧO₂) for an impurity's molecular ion, drastically narrowing the list of possible structures and often providing definitive identification without an authentic standard.[4]

Experimental Protocol: LC-HRMS Impurity Profiling

This protocol ensures robust and reliable data for regulatory submission.

  • Sample Preparation

    • Accurately weigh ~10 mg of the C17 mono-ester sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:isopropanol) to create a 1 mg/mL stock solution.

    • Further dilute as necessary to ensure the main component does not saturate the detector.

  • LC-MS System Suitability

    • Inject a standard solution containing the C17 mono-ester API and known impurities (if available) at the identification threshold level (e.g., 0.1%).

    • Verify retention time, peak shape, and mass accuracy (<5 ppm for all target masses).

  • Chromatographic & Spectrometric Conditions

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: Waters ACQUITY BEH C18 (100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

    • Gradient: 50% B to 100% B over 15 min, hold for 5 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C.

    • MS System: Thermo Scientific Q Exactive (Orbitrap) or equivalent HRMS.

    • Ion Source: Heated ESI (HESI), Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.[13]

    • Source Temperature: 150°C.[13]

    • Acquisition Mode: Full scan (m/z 150-1000) at 70,000 resolution, followed by data-dependent MS/MS (dd-MS²) on the top 5 most intense ions.

  • Data Analysis and Identification

    • Process the full scan data to detect all ions corresponding to impurities above the reporting threshold.

    • For each impurity, determine the accurate mass of the molecular ion and calculate its elemental composition using mass analysis software.

    • Analyze the MS/MS fragmentation data to elucidate the structure. For esters, common losses include the alcohol moiety and fragments from the fatty acid chain.

    • Combine the elemental composition, fragmentation data, and chromatographic behavior to propose a definitive structure for the impurity.

Caption: A generalized workflow for mass spectrometry-based impurity analysis.

Conclusion and Future Outlook

The robust characterization of impurities in C17 mono-ester samples is a non-negotiable aspect of pharmaceutical development, mandated by global regulatory standards.[2][6] Both GC-MS and LC-MS are powerful, complementary techniques essential for building a comprehensive impurity profile. GC-MS with EI provides unparalleled structural information for volatile and semi-volatile impurities through its reproducible fragmentation and extensive libraries.[18] Conversely, LC-HRMS offers broad applicability for non-volatile and thermally labile species, with its accurate mass capabilities enabling the confident identification of unknown compounds.[4]

As a Senior Application Scientist, my recommendation is to employ an orthogonal approach. Initial screening with a robust LC-HRMS method provides the broadest overview of the impurity profile. Any detected impurities that are amenable to GC analysis should then be confirmed using a validated GC-MS method. This dual-pronged strategy ensures that no potential impurity is overlooked, providing a complete and defensible data package for regulatory submission and ensuring the highest standards of product quality and safety.

References

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Safety Operating Guide

Navigating the Disposal of 17-Methoxy-17-oxoheptadecanoic Acid: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical, yet often overlooked, component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 17-Methoxy-17-oxoheptadecanoic acid (CAS No. 72849-42-4), a compound characterized by its long-chain dicarboxylic acid methyl ester structure. By understanding the inherent chemical properties and associated hazards, researchers can ensure the safe and compliant management of this waste stream, thereby fostering a culture of safety and responsibility.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. 17-Methoxy-17-oxoheptadecanoic acid is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are accompanied by the GHS07 pictogram, indicating that the substance is an irritant and can be harmful.[1] This initial assessment dictates that while not acutely toxic or environmentally hazardous according to current data, direct contact should be avoided, and the compound must not be disposed of as general waste.[2][3] The primary risks associated with this chemical are reversible inflammatory effects on skin, eyes, and the respiratory system upon direct contact or inhalation.[4][5] Therefore, the disposal strategy must focus on containment and proper chemical waste segregation.

Table 1: GHS Hazard Profile of 17-Methoxy-17-oxoheptadecanoic acid

GHS Hazard Code Hazard Statement Associated Pictogram Primary Concern
H302Harmful if swallowedGHS07 (Exclamation Mark)Ingestion Toxicity
H315Causes skin irritationGHS07 (Exclamation Mark)Dermal Irritation
H319Causes serious eye irritationGHS07 (Exclamation Mark)Serious Eye Damage/Irritation
H335May cause respiratory irritationGHS07 (Exclamation Mark)Respiratory Tract Irritation

The Principle of Waste Minimization: A Proactive Approach

Effective waste management begins with minimizing the generation of waste at its source.[1][6][7] This not only reduces disposal costs but also enhances laboratory safety and environmental sustainability.[1][7] For 17-Methoxy-17-oxoheptadecanoic acid, consider the following principles:

  • Prudent Purchasing: Order only the quantities of the chemical that are realistically needed for your experiments to avoid surplus.[7][8]

  • Accurate Weighing: Use precise weighing techniques to prevent the generation of excess material.

  • Scale of Experiments: Where possible, utilize microscale or scaled-down experimental procedures to reduce the volume of reagents used.[7]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 17-Methoxy-17-oxoheptadecanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is mandatory to wear appropriate PPE to mitigate the risks of exposure.[4][5]

  • Eye Protection: Safety goggles are required to protect against splashes.[5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[4][5]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are essential to protect against accidental spills.[5]

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.[9][10][11]

  • Designate a Waste Container: Use a dedicated, chemically compatible container for the disposal of 17-Methoxy-17-oxoheptadecanoic acid waste.[10][12][13] Polyethylene containers are generally suitable.[14] The container must be in good condition, with no leaks or external residue.[10]

  • Labeling: Immediately label the waste container with a hazardous waste tag.[9][15][16] The label must include:

    • The words "Hazardous Waste".[9][15]

    • The full chemical name: "17-Methoxy-17-oxoheptadecanoic acid".[9]

    • The approximate quantity of waste.

    • The date of waste generation.[9]

    • The principal investigator's name and contact information.[9]

    • The appropriate hazard pictograms (GHS07).[9][15]

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed.[11] Specifically, avoid mixing with strong oxidizing agents, acids, or bases.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Action cluster_pickup Final Disposition Start Start: Have Waste to Dispose PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Container Select & Label a Compatible Hazardous Waste Container PPE->Container Transfer Carefully Transfer Waste into the Container Container->Transfer Seal Securely Seal the Container Transfer->Seal Store Store in Designated Hazardous Waste Area Seal->Store Request Request Waste Pickup from Environmental Health & Safety (EHS) Store->Request End End: Waste Disposed of by Licensed Contractor Request->End

Caption: Disposal workflow for 17-Methoxy-17-oxoheptadecanoic acid.

Storage of Chemical Waste

Pending collection, the hazardous waste container must be stored safely within the laboratory.

  • Designated Storage Area: Store the sealed waste container in a designated hazardous waste accumulation area.[16] This area should be under the control of laboratory personnel and away from general lab traffic.[16]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5][17]

  • Ventilation: Ensure the storage area is well-ventilated.[5]

Final Disposal

The final disposal of the chemical waste must be handled by a licensed hazardous waste contractor, coordinated through your institution's Environmental Health and Safety (EHS) office.[9][10][18]

  • Request Pickup: Once the waste container is full, or on a regular schedule, submit a chemical waste pickup request to your EHS department.[9][12]

  • Documentation: Ensure all necessary paperwork is completed as per your institution's requirements.

Under no circumstances should 17-Methoxy-17-oxoheptadecanoic acid or its containers be disposed of in the regular trash or poured down the drain. [2][9][19] This practice is illegal and can pose a significant risk to the environment and public health.[11]

Emergency Procedures: Handling Spills

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.

  • Minor Spills: For small spills, trained laboratory personnel can manage the cleanup.

    • Alert others in the immediate area.[4]

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pads or sand).[5]

    • Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.[5]

    • Clean the spill area with soap and water.[4]

  • Major Spills: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team or EHS immediately.[4]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 17-Methoxy-17-oxoheptadecanoic acid is a straightforward process when guided by a clear understanding of its hazards and adherence to established safety protocols. By integrating the principles of waste minimization, proper segregation, and compliant disposal into routine laboratory operations, researchers can uphold their responsibility to protect themselves, their colleagues, and the environment. This commitment to the entire lifecycle of a chemical is the hallmark of a robust and responsible scientific enterprise.

References

  • American Chemical Society. (2002). Less is Better: A Guide to Minimizing Waste in Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.